molecular formula C7H4F3NO3 B595156 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene CAS No. 1214329-62-0

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B595156
CAS No.: 1214329-62-0
M. Wt: 207.108
InChI Key: ZVZMBGQCIYWPBE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.108. The purity is usually 95%.
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Properties

IUPAC Name

2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZMBGQCIYWPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673302
Record name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
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Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-62-0
Record name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
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Record name 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
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Foundational & Exploratory

The Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthetic Pathways for a Key Pharmaceutical Intermediate

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCHF₂) group is of particular interest due to its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and bioavailability. The title compound, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, is a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, offering detailed experimental insights and a comparative analysis of the primary manufacturing routes.

Comparative Analysis of Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound. The selection of a particular route is often dictated by the availability of starting materials, scalability, and overall cost-effectiveness. The two routes are:

  • Pathway A: Difluoromethylation of 2-fluoro-4-nitrophenol.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluoronitrobenzene.

This guide will focus on providing a detailed protocol for Pathway A, for which more extensive procedural information is available in the public domain, while also discussing the theoretical basis and potential of Pathway B.

Pathway A: Difluoromethylation of 2-fluoro-4-nitrophenol

This pathway is arguably the more established and direct route to the target molecule, leveraging the commercially available 2-fluoro-4-nitrophenol as the starting material. The core of this synthesis is the O-difluoromethylation of the phenolic hydroxyl group.

Reaction Principle

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 2-fluoro-4-nitrophenol by a strong base to form a phenoxide. This nucleophilic phenoxide then attacks a difluorocarbene precursor, typically chlorodifluoromethane (Freon-22), in a Williamson ether synthesis-like reaction. The use of a phase-transfer catalyst is often crucial for facilitating the reaction between the aqueous and organic phases.

Experimental Workflow Diagram

G cluster_0 Pathway A: Difluoromethylation of 2-fluoro-4-nitrophenol A 2-fluoro-4-nitrophenol C Reaction Mixture A->C Deprotonation & Difluoromethylation B Sodium Hydroxide (aq) Chlorodifluoromethane Phase-Transfer Catalyst B->C D Work-up and Purification C->D Phase Separation, Washing, Distillation E This compound D->E

Caption: Workflow for the synthesis of this compound via Pathway A.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the difluoromethylation of nitrophenols.[1][2]

Materials:

  • 2-fluoro-4-nitrophenol

  • Sodium hydroxide (NaOH)

  • Chlorodifluoromethane (CHClF₂)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Water (deionized)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

  • Jacketed glass reactor with overhead stirring, condenser, gas inlet tube, and temperature probe

  • Pressure-rated gas cylinder for chlorodifluoromethane

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve 2-fluoro-4-nitrophenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-95 °C with vigorous stirring.

  • Gas Introduction: Introduce chlorodifluoromethane gas into the reaction mixture through the gas inlet tube at a controlled rate. The reaction is typically carried out under a slight positive pressure of CHClF₂.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the starting material is consumed. The reaction time can vary from several hours to over 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. If the product is a solid at room temperature, it may precipitate out and can be collected by filtration.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 1214329-62-0
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Appearance (Predicted) Light yellow liquid or low-melting solid
Boiling Point (Predicted) Higher than 200 °C at atmospheric pressure
¹H NMR (Predicted) Characteristic triplet for the -OCHF₂ proton
¹⁹F NMR (Predicted) Resonances for the -OCHF₂ and aromatic fluorine
¹³C NMR (Predicted) Characteristic triplet for the -OCHF₂ carbon

Pathway B: Nucleophilic Aromatic Substitution on 2,4-difluoronitrobenzene

This alternative pathway commences with the readily available 2,4-difluoronitrobenzene. The core of this strategy lies in the selective substitution of the fluorine atom at the C-2 position, which is strongly activated by the adjacent nitro group.

Reaction Principle

The electron-withdrawing nitro group at the C-1 position significantly acidifies the protons of the aromatic ring and activates the ortho and para positions to nucleophilic attack. The fluorine atom at the C-2 position is more susceptible to substitution than the one at C-4 due to the stronger activating effect of the ortho-nitro group.[3] The reaction would involve a nucleophilic attack by a difluoromethoxide equivalent on the C-2 position, followed by the departure of the fluoride ion.

Conceptual Workflow Diagram

G cluster_1 Pathway B: Nucleophilic Aromatic Substitution F 2,4-difluoronitrobenzene H Reaction Mixture F->H SNAr Reaction G Difluoromethoxide Source (e.g., from Difluoromethanol or in situ generation) G->H I Work-up and Purification H->I Quenching, Extraction, Chromatography J This compound I->J

Caption: Conceptual workflow for the synthesis of this compound via Pathway B.

Discussion of Feasibility and Challenges

While conceptually straightforward, the practical implementation of this pathway presents some challenges. The generation of a "naked" difluoromethoxide anion can be difficult due to its potential instability. A more plausible approach would be to use difluoromethanol in the presence of a strong base or to generate the nucleophile in situ from a suitable precursor. Further research and development would be required to optimize the reaction conditions, including the choice of solvent, base, and temperature, to achieve high selectivity and yield for the desired product over potential side reactions.

Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions. The presence of the difluoromethoxy and fluoro substituents allows for the fine-tuning of the electronic and steric properties of the final drug molecule.

Conclusion

The synthesis of this compound is a key step in the production of advanced pharmaceutical intermediates. The difluoromethylation of 2-fluoro-4-nitrophenol stands out as a well-documented and robust method for its preparation on a laboratory and potentially industrial scale. While the nucleophilic aromatic substitution route on 2,4-difluoronitrobenzene presents a viable alternative, further process development is likely required to optimize its efficiency. The availability of these synthetic routes provides medicinal chemists with the necessary tools to incorporate the valuable difluoromethoxy moiety into the next generation of therapeutic agents.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties. This functional group is known to be a bioisostere of a hydroxyl or thiol group, and it can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of the nitro group and an additional fluorine atom on the benzene ring provides reactive sites for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and predicted analytical characteristics of this compound.

Chemical Properties

The following table summarizes the key chemical identifiers and properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, some properties are predicted based on computational models.

PropertyValueSource
CAS Number 1214329-62-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₄F₃NO₃--INVALID-LINK--
Molecular Weight 207.11 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES O=--INVALID-LINK--c1ccc(F)cc1OC(F)F--INVALID-LINK--
InChI InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H--INVALID-LINK--
InChIKey ZVZMBGQCIYWPBE-UHFFFAOYSA-N--INVALID-LINK--
Predicted XlogP 2.6--INVALID-LINK--
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted Density Not available-
Appearance Not available (likely a solid or oil)-
Solubility Not available (expected to be soluble in common organic solvents)-

Proposed Synthesis and Purification

Proposed Synthetic Pathway

Synthetic_Pathway 5-fluoro-2-nitrophenol 5-fluoro-2-nitrophenol C₆H₄FNO₃ reagents + ClCF₂H (Chlorodifluoromethane) + Base (e.g., K₂CO₃) Solvent (e.g., DMF) 5-fluoro-2-nitrophenol->reagents product This compound C₇H₄F₃NO₃ reagents->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

Materials:

  • 5-fluoro-2-nitrophenol

  • Chlorodifluoromethane (ClCF₂H)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-fluoro-2-nitrophenol in DMF, add potassium carbonate.

  • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C).

  • Chlorodifluoromethane gas is then bubbled through the reaction mixture for a period of several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

General Experimental Protocol for Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Analysis (Predicted)

The following are the expected spectroscopic features for this compound based on its structure.

  • ¹H NMR: The spectrum is expected to show a triplet for the proton of the difluoromethoxy group (O-CHF₂) in the range of δ 6.5-7.5 ppm, with a characteristic coupling to the two fluorine atoms. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon of the difluoromethoxy group appearing as a triplet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Two signals are expected: a doublet for the fluorine atom on the aromatic ring and a doublet of triplets (or a more complex multiplet) for the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton and the aromatic fluorine.

  • Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 207.01 is expected, along with characteristic fragmentation patterns corresponding to the loss of the nitro group and parts of the difluoromethoxy group.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a key synthetic handle for the introduction of nitrogen-containing functionalities.

  • Aromatic Fluorine: The fluorine atom can be displaced by nucleophiles under certain conditions, although this is generally less facile than the displacement of other halogens.

  • Difluoromethoxy Group: This group is generally stable under many reaction conditions.

The compound is a potential building block for the synthesis of biologically active molecules. The reduction of the nitro group would yield 2-(difluoromethoxy)-4-fluoroaniline, a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.

Potential Synthetic Utility Workflow

Synthetic_Utility start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction aniline 2-(Difluoromethoxy)-4-fluoroaniline reduction->aniline coupling Amide Coupling, Buchwald-Hartwig Amination, etc. aniline->coupling products Pharmaceuticals, Agrochemicals, Advanced Materials coupling->products

Caption: Potential synthetic applications of the target compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on those for similar fluorinated nitroaromatic compounds.

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • If swallowed, call a poison center or doctor if you feel unwell.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 2-8°C in an inert atmosphere.[2]

Conclusion

This compound is a potentially valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data is currently scarce in the public domain, its chemical properties and reactivity can be inferred from its structure and comparison with related compounds. The proposed synthetic route via nucleophilic substitution on 5-fluoro-2-nitrophenol offers a plausible method for its preparation. Further research is needed to fully characterize this compound and explore its synthetic utility. This guide provides a foundational understanding for researchers and professionals interested in the chemistry and applications of this fluorinated intermediate.

References

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design. The compound this compound (CAS No. 1214329-62-0) has emerged as a highly valuable and versatile building block for researchers and synthetic chemists. Its utility stems from the unique interplay of its three key functional groups, each conferring distinct and advantageous properties to target molecules.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[1] The difluoromethoxy group (-OCHF₂) , in particular, is of great interest. It serves as a lipophilic hydrogen bond donor and can enhance crucial pharmacokinetic parameters such as metabolic stability, membrane permeability, and binding affinity by mimicking a hydroxyl group while being resistant to oxidation.[1]

Complementing this is the nitro group (-NO₂) , a powerful synthetic handle. As a strong electron-withdrawing group, it influences the electronics of the aromatic ring. More importantly, it can be readily and cleanly reduced to a primary amine (-NH₂), opening a gateway to a vast array of subsequent chemical transformations, including amide bond formations, sulfonamide synthesis, and participation in various coupling reactions.[2][3]

The additional fluoro substituent at the 4-position further modulates the electronic environment of the benzene ring, providing an additional tool for fine-tuning a candidate molecule's properties and potentially blocking sites of metabolic degradation. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this pivotal chemical intermediate, designed for professionals in the fields of chemical research and drug development.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1214329-62-0[4]
Molecular Formula C₇H₄F₃NO₃[4]
Molecular Weight 207.11 g/mol [4][5]
MDL Number MFCD14698446[5]
SMILES FC(Oc1cc(F)ccc1--INVALID-LINK--[O-])F
Storage Conditions Inert atmosphere, 2-8°C[5]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is not extensively published, a robust and logical synthetic route can be proposed based on established methods for the difluoromethylation of phenols.[6][7] The most viable pathway involves the O-difluoromethylation of 4-fluoro-2-nitrophenol using a source of difluorocarbene, such as difluorochloromethane, under phase-transfer catalysis conditions.

Caption: Proposed synthesis of the target compound via O-difluoromethylation.

Experimental Protocol: Synthesis of this compound

This representative protocol is adapted from general procedures for the synthesis of aryl difluoromethyl ethers.[6][7]

Materials:

  • 4-Fluoro-2-nitrophenol

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst

  • Difluorochloromethane (ClCHF₂)

  • Aqueous solvent (e.g., water/dioxane mixture)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature control, charge 4-fluoro-2-nitrophenol, sodium hydroxide (1.1 eq.), and the phase-transfer catalyst (e.g., 5 mol% TBAB) in the chosen solvent system.

    • Causality: The strong base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is necessary to attack the difluoromethylating agent. The phase-transfer catalyst facilitates the transport of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.

  • Difluoromethylation: Seal the vessel and heat the stirred mixture to the desired temperature (e.g., 80-100°C). Introduce difluorochloromethane gas into the vessel, maintaining a constant pressure.

    • Causality: At elevated temperatures, difluorochloromethane serves as a precursor to difluorocarbene (:CF₂), which is then trapped by the phenoxide. Continuous feeding is required due to the gaseous nature of the reagent.

  • Reaction Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, cool the reactor to room temperature and carefully vent any excess gas.

  • Extraction: Transfer the reaction mixture to a separatory funnel. If necessary, add water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

    • Self-Validation: The purity and identity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Key Synthetic Transformations and Reactivity

The true value of this compound lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular scaffolds.

Reactivity_Diagram Core This compound Aniline 2-(Difluoromethoxy)-4-fluoroaniline (Key Amine Intermediate) Core->Aniline SNAr_Product SNAr Product (e.g., Amine Substitution) Core->SNAr_Product Reduction Reduction (e.g., Pd/C, H₂ or SnCl₂) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂)

Caption: Key synthetic transformations of the title compound.

Reduction of the Nitro Group

The most critical transformation is the reduction of the nitro group to an aniline. This reaction is typically high-yielding and clean, providing the corresponding 2-(difluoromethoxy)-4-fluoroaniline, a primary building block for further derivatization.

Protocol: Catalytic Hydrogenation

  • Setup: To a solution of this compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized source).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be used directly or purified further if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is activated towards nucleophilic aromatic substitution by the potent electron-withdrawing nitro group.[8] The fluorine atom at the 4-position is a competent leaving group, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This provides an alternative synthetic route to introduce diversity. The reaction conditions typically involve a polar aprotic solvent (like DMSO or DMF) and may require heat.[8]

Safety and Handling

Hazard ClassPrecautionary StatementsSource(s)
Acute Toxicity, Oral H301/H302: Toxic or Harmful if swallowed.[9][12]
Skin Irritation H315: Causes skin irritation.[9][12]
Eye Irritation H319: Causes serious eye irritation.[9][12]
Respiratory Irritation H335: May cause respiratory irritation.[9][12]

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid inhalation of dust, vapor, or mist.[12][13]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9][11]

  • Store in a tightly sealed container in a cool, dry place as recommended.[5][12]

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for medicinal and agrochemical research. The presence of the metabolically robust difluoromethoxy group, combined with the synthetically versatile nitro function and the modulating fluoro substituent, provides a powerful platform for creating novel molecules with enhanced properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics and other advanced materials.

References

In-depth Technical Guide: Properties of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular property of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a compound of interest in various research and development applications.

Molecular Weight and Formula

The key quantitative characteristic of a compound is its molecular weight, derived from its molecular formula. For this compound, these are summarized below.

PropertyValue
Molecular FormulaC_7H_4F_3NO_3
Molecular Weight207.11 g/mol [1]

This data is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.

Logical Relationship of Molecular Components

The molecular weight is the sum of the atomic weights of the constituent atoms, as dictated by the molecular formula. The following diagram illustrates this fundamental relationship for this compound.

G Logical Diagram for Molecular Weight Calculation cluster_atoms Constituent Atoms MW Molecular Weight (207.11 g/mol) MF Molecular Formula (C₇H₄F₃NO₃) MF->MW Sum of Atomic Weights C 7 x Carbon C->MF H 4 x Hydrogen H->MF F 3 x Fluorine F->MF N 1 x Nitrogen N->MF O 3 x Oxygen O->MF

Caption: Relationship between the molecular formula and molecular weight.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The difluoromethoxy group (-OCHF₂), in particular, offers a unique combination of electronic effects and metabolic stability, making it a highly sought-after substituent. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key fluorinated building block, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene .

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to confirm the structure and purity of this versatile intermediate. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from structurally related analogs, offering a robust framework for the characterization of this and similar fluorinated aromatic compounds.

I. Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals in the aromatic region, corresponding to the three protons on the benzene ring, and a characteristic triplet for the proton of the difluoromethoxy group. The electron-withdrawing nature of the nitro, fluoro, and difluoromethoxy groups will shift the aromatic protons downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.25ddJHF ≈ 9.0, JHH ≈ 2.5H-3
~ 7.60dddJHH ≈ 9.0, JHF ≈ 7.5, JHH ≈ 2.5H-5
~ 7.40tJHF = 73.5-OCHF₂
~ 7.30dddJHF ≈ 9.0, JHH ≈ 9.0, JHH ≈ 2.5H-6

Rationale for Assignments:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and placing it at the lowest field. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.

  • H-5: Positioned meta to the nitro group and ortho to the fluorine at C-4, this proton will experience moderate deshielding. It will exhibit a complex splitting pattern (doublet of doublet of doublets) from coupling to H-3, H-6, and the fluorine at C-4.

  • H-6: This proton is ortho to the difluoromethoxy group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons. It will be split by H-5 and the fluorine at C-4.

  • -OCHF₂: The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of fluorine will result in C-F coupling, which can be observed in the carbon spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 160.0d¹JCF ≈ 255C-4
~ 148.0s-C-1
~ 145.0d²JCF ≈ 15C-2
~ 128.0d³JCF ≈ 10C-5
~ 118.0d²JCF ≈ 25C-3
~ 115.0t¹JCF = 240-OCHF₂
~ 112.0d³JCF ≈ 5C-6

Rationale for Assignments:

  • The carbons directly attached to fluorine (C-4 and -OCHF₂) will show large one-bond coupling constants (¹JCF).

  • Carbons two or three bonds away from a fluorine atom will exhibit smaller coupling constants (²JCF and ³JCF).

  • The electron-withdrawing substituents will influence the chemical shifts of the aromatic carbons.

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected for the two different fluorine environments.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as internal standard)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -80.0dJFH = 73.5-OCHF₂
~ -110.0m-C4-F

Rationale for Assignments:

  • The difluoromethoxy fluorines will appear as a doublet due to coupling with the single proton of that group.

  • The aromatic fluorine at C-4 will show a more complex multiplet due to coupling with the aromatic protons.

II. Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and fluoro groups, as well as for the aromatic ring.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1585, 1500-1400Medium-StrongAromatic C=C stretch
1530-1500StrongAsymmetric NO₂ stretch
1350-1330StrongSymmetric NO₂ stretch
1250-1200StrongAr-O stretch
1100-1000StrongC-F stretch

Interpretation:

  • The strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly characteristic and confirm its presence.[1]

  • The C-F stretching vibrations will also produce strong bands in the fingerprint region.

  • The presence of the aromatic ring is indicated by the C-H and C=C stretching vibrations.

III. Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following observations.

Table 5: Predicted Mass Spectrometry Data (EI)

m/zPredicted Identity
207[M]⁺ (Molecular Ion)
177[M - NO]⁺
161[M - NO₂]⁺
129[M - NO₂ - OCHF₂]⁺
95[C₆H₃F]⁺

Fragmentation Pathway:

The molecular ion at m/z 207 is expected to be observed. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[2] Subsequent fragmentation may involve the loss of the difluoromethoxy group.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: wide spectral width to encompass both aliphatic and aromatic fluorine signals, reference to an appropriate standard (e.g., CFCl₃).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

B. IR Spectroscopy Protocol
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction if desired.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a mass range of m/z 50-300.

    • The standard electron energy for EI is 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

V. Visualizations

A. Molecular Structure and Predicted NMR Assignments

Caption: Molecular structure of this compound.

B. Spectroscopic Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting prep Prepare Sample in Appropriate Solvent nmr NMR (¹H, ¹³C, ¹⁹F) prep->nmr ir FTIR prep->ir ms Mass Spectrometry prep->ms interp Correlate Spectroscopic Data nmr->interp ir->interp ms->interp struct Structure Elucidation interp->struct report Final Report & Data Archiving struct->report

References

Solubility Profile of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of the aromatic compound 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. Due to the limited availability of public data on this specific molecule, this document outlines established experimental protocols for determining its solubility and presents data for a structurally related compound to offer a preliminary assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been publicly documented. However, data for a structurally similar compound, 4-(Difluoromethoxy)nitrobenzene, is available and may provide an initial estimate of its solubility characteristics.

Table 1: Solubility Data for a Structurally Related Compound

CompoundSolventSolubilityTemperature (°C)
4-(Difluoromethoxy)nitrobenzeneWater0.51 g/L25

It is crucial to note that this data is for a related isomer and should be used only as an estimation. Experimental determination of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

To accurately determine the solubility profile of this compound, established methodologies such as the Shake-Flask Method and Potentiometric Titration are recommended. These methods are widely accepted in the pharmaceutical and chemical industries for their reliability and reproducibility.[1]

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a classical and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed flask or vial.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2][3]

  • Phase Separation: After equilibration, the solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1][2] A calibration curve with known concentrations of the compound is used for accurate quantification.

Potentiometric Titration

Potentiometric titration is a precise method for determining the solubility of ionizable compounds.[4][5] This technique is particularly useful for compounds with acidic or basic functional groups, as it can determine the pH-dependent solubility profile and the intrinsic solubility of the neutral form.

Protocol:

  • Instrument Setup: A potentiometric titrator equipped with a pH electrode and an automated burette is used. The system is calibrated with standard buffer solutions.

  • Sample Preparation: A known amount of this compound is suspended in a hydro-organic or aqueous solution.

  • Titration: A standardized acidic or basic titrant is added to the suspension at a constant rate. The pH of the solution is monitored continuously.

  • Data Analysis: The point at which the compound dissolves or precipitates is identified by a change in the titration curve (pH vs. titrant volume). This data is then used to calculate the solubility at different pH values.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Testing_Workflow cluster_prep Sample Preparation cluster_shake Shake-Flask Method cluster_potentiometric Potentiometric Titration A Weigh excess 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene B Add to known volume of solvent A->B C Equilibrate (e.g., 24-72h) with agitation at constant temperature B->C Shake-Flask F Suspend compound in aqueous/co-solvent B->F Potentiometric D Separate solid and liquid phases (centrifugation/filtration) C->D E Quantify concentration in supernatant/filtrate (e.g., HPLC, UV-Vis) D->E I Solubility Data E->I G Titrate with acid/base while monitoring pH F->G H Analyze titration curve to determine solubility G->H H->I

General workflow for solubility determination.

Logical_Relationship Compound 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene Equilibrium Equilibrium (Solid <=> Dissolved) Compound->Equilibrium Solvent Choice of Solvent (e.g., Water, PBS, Organic) Solvent->Equilibrium Temperature Temperature Control Temperature->Equilibrium Measurement Concentration Measurement Equilibrium->Measurement Solubility Solubility Value Measurement->Solubility

Key factors influencing solubility measurement.

Conclusion

References

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0) is not publicly available. The information presented in this guide, particularly regarding safety and handling, is extrapolated from data on structurally similar compounds. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, and a thorough risk assessment should be performed before handling this chemical.

Chemical Identity and Properties

This compound is a fluorinated aromatic compound.[1][2][3][4] The presence of the difluoromethoxy group can significantly alter the physicochemical properties of the molecule, often enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug discovery.[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,4-Difluoronitrobenzene4-(Difluoromethoxy)nitrobenzene
CAS Number 1214329-62-0[1][2]446-35-5[6][7]1544-86-1
Molecular Formula C₇H₄F₃NO₃[1][2]C₆H₃F₂NO₂[6][7]C₇H₅F₂NO₃
Molecular Weight 207.11 g/mol [1][2]159.09 g/mol [7]189.12 g/mol
Appearance Not specifiedYellow liquid[6]Solid
Melting Point Not specified9 - 10 °C[6]37-40 °C
Boiling Point Not specified203 - 204 °C[6]Not specified

Hazard Identification and Safety Precautions

Based on the hazard profiles of structurally related nitroaromatic and fluorinated compounds, this compound should be handled with caution.

Table 2: GHS Hazard Statements for Related Compounds

CompoundGHS Hazard Statements
2,4-Difluoronitrobenzene H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7]
1-Fluoro-4-nitrobenzene H302 + H312: Harmful if swallowed or in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[8][9]
4-(Difluoromethoxy)nitrobenzene H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8][9][10][11]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Do not eat, drink, or smoke when handling. Keep containers tightly sealed when not in use.[8][10][11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[2][10][11]

Experimental Protocols

Plausible Synthesis Route

A specific synthesis protocol for this compound is not detailed in the provided search results. However, a plausible route can be inferred from the synthesis of similar difluoromethoxy nitrobenzene compounds, which often involves the reaction of a nitrophenol with a difluoromethylating agent.[12][13]

Reaction Scheme:

A potential synthesis could involve the reaction of 2-fluoro-5-nitrophenol with a source of difluorocarbene, or a related difluoromethylating agent, in the presence of a base.

General Procedure (Hypothetical):

  • To a solution of 2-fluoro-5-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.

  • Stir the mixture for a predetermined time to form the corresponding phenoxide.

  • Introduce the difluoromethylating agent (e.g., chlorodifluoromethane gas or a Ruppert-Prakash-type reagent) into the reaction mixture.

  • Heat the reaction to an appropriate temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Accidental Release Measures

In case of a spill, the following general procedure, based on protocols for similar chemicals, should be followed:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Contain the spill using inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Clean the affected area thoroughly.

  • Do not allow the substance to enter drains or waterways.[10]

Logical Workflows and Diagrams

The following diagrams illustrate the logical workflows for handling and synthesizing this compound.

G General Handling Workflow for Aromatic Nitro Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound Ventilation->Weighing Reaction_Setup Set up Reaction Apparatus Weighing->Reaction_Setup Monitoring Monitor Reaction Reaction_Setup->Monitoring Quenching Quench Reaction Monitoring->Quenching Waste_Segregation Segregate Waste (Halogenated/Non-halogenated) Quenching->Waste_Segregation Decontamination Decontaminate Glassware and Surfaces Waste_Segregation->Decontamination Waste_Disposal Dispose of Waste via Licensed Contractor Decontamination->Waste_Disposal

Caption: General laboratory handling workflow.

G Plausible Synthetic Pathway Start 2-Fluoro-5-nitrophenol Reaction Reaction in Aprotic Solvent Start->Reaction Base Base (e.g., K2CO3) Base->Reaction Difluoro_Agent Difluoromethylating Agent Difluoro_Agent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Plausible synthetic route diagram.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or effects on signaling pathways of this compound. As a chemical intermediate, it is primarily used in the synthesis of more complex molecules and is not typically screened for biological activity itself.[5]

Conclusion

This compound is a valuable, albeit not extensively characterized, fluorinated building block for organic synthesis. While a specific MSDS is not publicly accessible, a conservative approach to safety and handling, based on data from analogous compounds, is essential. The plausible synthetic route outlined provides a starting point for researchers aiming to utilize this compound in their work. Further research is required to fully elucidate its physical, chemical, and toxicological properties.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0). The information presented is collated from available safety data sheets, supplier recommendations, and general chemical principles governing fluorinated and nitroaromatic compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates general best practices for handling and stability assessment.

Core Stability and Storage Data

ParameterRecommendation/DataSource
Storage Temperature 2-8°CSupplier Information[1]
Atmosphere Inert atmosphereSupplier Information[1]
Chemical Stability No specific data available; however, the presence of the C-F bond suggests high thermal and metabolic stability.[2] Nitroaromatic compounds may be susceptible to decomposition under certain conditions.[3]General Chemical Principles
Conditions to Avoid No specific data available. General recommendations for nitroaromatic compounds include avoiding high temperatures, open flames, sparks, and strong oxidizing agents.General Chemical Safety
Incompatible Materials No specific data available. Strong oxidizing agents and strong bases are generally incompatible with nitroaromatic compounds.General Chemical Safety
Hazardous Decomposition Products No specific data available. Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.General Chemical Safety

Experimental Protocols

As specific experimental stability studies for this compound are not publicly available, this section outlines a general protocol for assessing the stability of a new chemical entity, adapted from the principles of the ICH Q1A guidelines for stability testing of new drug substances.[4][5][6] This protocol can serve as a starting point for researchers to design their own stability studies.

General Stability Testing Protocol

1. Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

2. Materials:

  • Multiple batches of this compound.
  • Appropriate primary and secondary packaging materials that simulate the proposed storage containers.
  • Validated, stability-indicating analytical methods (e.g., HPLC, GC) capable of detecting and quantifying the parent compound and any potential degradation products.

3. Stress Testing (Forced Degradation):

  • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).
  • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
  • Photostability: Expose the compound to light, as per ICH Q1B guidelines.
  • Purpose: To identify potential degradation pathways, establish the intrinsic stability of the molecule, and validate the stability-indicating nature of the analytical methods.

4. Long-Term and Accelerated Stability Studies:

  • Storage Conditions:
  • Long-Term: 5°C ± 3°C (to bracket the recommended 2-8°C).
  • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
  • Testing Frequency:
  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
  • Accelerated: 0, 3, and 6 months.
  • Tests to be Performed:
  • Appearance (visual inspection).
  • Assay (quantification of the active substance).
  • Purity (detection and quantification of impurities/degradation products).
  • Moisture content (if applicable).

5. Data Analysis:

  • Analyze trends in the data to determine the rate of degradation.
  • Establish a re-test period or shelf life based on the time at which the acceptance criteria are no longer met.
  • Confirm the recommended storage conditions based on the long-term stability data.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound based on general laboratory safety principles.

start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) check_sds->ppe storage_location Select Storage Location ppe->storage_location incompatible Check for Incompatible Materials (Strong Oxidizers, Strong Bases) storage_location->incompatible storage_conditions Store at 2-8°C in a Tightly Sealed Container under Inert Atmosphere dispensing Dispense in a Well-Ventilated Area (Fume Hood) storage_conditions->dispensing incompatible->storage_location Incompatibles Present Choose Another Location incompatible->storage_conditions No Incompatibles Present end Use in Experiment dispensing->end

Caption: Safe Handling and Storage Workflow.

Signaling Pathway of Chemical Instability

This diagram conceptualizes the potential pathways leading to the degradation of a fluorinated nitroaromatic compound.

compound This compound degradation Chemical Degradation compound->degradation stressor External Stressors heat Heat stressor->heat light Light (Photons) stressor->light reagents Reactive Reagents (e.g., Strong Base, Oxidizer) stressor->reagents heat->degradation light->degradation reagents->degradation products Degradation Products degradation->products

Caption: Potential Chemical Degradation Pathways.

References

Reactivity Profile of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a key aromatic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of three functional groups: the electron-withdrawing nitro group, the activating difluoromethoxy group, and the displaceable fluoro group. This technical guide provides a comprehensive overview of the core reactivity profile of this compound, focusing on its participation in nucleophilic aromatic substitution and the reduction of its nitro moiety. This document aims to serve as a foundational resource for researchers employing this versatile reagent in complex molecule synthesis.

Core Chemical Properties

Molecular Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol CAS Number: 1214329-62-0

The presence of the strongly electron-withdrawing nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The difluoromethoxy group, while possessing some electron-withdrawing inductive character, can also donate electron density through resonance, influencing the regioselectivity of reactions. The fluorine atom at the 4-position is the primary leaving group in nucleophilic aromatic substitution reactions due to the ortho, para-directing effect of the nitro group.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SₙAr) at the C4-position and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates the displacement of the fluoride ion by a wide range of nucleophiles. This reaction typically proceeds via a Meisenheimer complex intermediate.

A generalized reaction scheme is presented below:

SNAr_Reaction reactant This compound product 4-substituted-2-(difluoromethoxy)-1-nitrobenzene reactant->product + Nu- nucleophile Nucleophile (Nu-) fluoride F-

Caption: Generalized Nucleophilic Aromatic Substitution (SₙAr) Reaction.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. The reaction conditions are typically mild, often requiring a base to deprotonate the nucleophile or to act as an acid scavenger.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Nitro_Reduction reactant This compound product 2-(Difluoromethoxy)-4-fluoroaniline reactant->product Reduction reagents Reducing Agent (e.g., H2, Pd/C)

Caption: Reduction of the Nitro Group.

Experimental Protocols

Detailed experimental data for the reactivity of this compound is not widely available in the public domain. The following protocols are generalized procedures based on the reactivity of analogous compounds and should be adapted and optimized for specific substrates and scales.

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1 - 1.5 eq).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq), is added to the reaction mixture.

  • The mixture is stirred at a temperature ranging from room temperature to 100 °C, and the reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-substituted product.

General Procedure for the Reduction of the Nitro Group via Catalytic Hydrogenation
  • In a pressure vessel, a solution of this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (typically 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases.

  • The reaction progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(Difluoromethoxy)-4-fluoroaniline, which can be further purified if necessary.

Data Summary

Table 1: Nucleophilic Aromatic Substitution Reaction Data

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
e.g., Morpholinee.g., K₂CO₃e.g., DMFe.g., 80e.g., 6Data not available

Table 2: Nitro Group Reduction Data

Reducing AgentCatalystSolventPressure (atm)Time (h)Yield (%)
e.g., H₂e.g., 10% Pd/Ce.g., EtOHe.g., 3e.g., 4Data not available

Logical Relationships in Synthesis

The two primary reactions of this compound can be used in sequence to generate a variety of complex molecules. The logical workflow often involves an initial SₙAr reaction followed by the reduction of the nitro group.

Synthetic_Workflow start This compound snar Nucleophilic Aromatic Substitution start->snar intermediate 4-Substituted-2-(difluoromethoxy)-1-nitrobenzene snar->intermediate reduction Nitro Group Reduction intermediate->reduction final_product 4-Substituted-2-(difluoromethoxy)aniline reduction->final_product

Caption: Synthetic workflow demonstrating sequential reactions.

Conclusion

This compound is a valuable synthetic intermediate with a predictable yet versatile reactivity profile. Its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group make it an attractive starting material for the synthesis of a diverse range of functionalized aromatic compounds. While specific quantitative data remains sparse in the public domain, the general reactivity patterns and provided experimental frameworks offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound. Careful optimization of reaction conditions will be crucial for achieving high yields and purity in specific synthetic applications.

An In-depth Technical Guide to "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" and Its Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene as a valuable building block in modern medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its structural motifs—a fluorinated nitroaromatic core and a difluoromethoxy group—are hallmarks of successful strategies in drug discovery. This document will delve into the physicochemical properties, synthetic utility, and inferred medicinal chemistry applications of this compound, supported by data from structurally related molecules.

Introduction to this compound

This compound is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure is primed for strategic modification, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom, which is activated by the electron-withdrawing nitro group.[2][3] The presence of the difluoromethoxy group further enhances its utility in medicinal chemistry.[4][5]

The Strategic Importance of the Difluoromethoxy Group in Drug Design

The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique set of properties that are highly advantageous in drug design.[4][5]

Key Attributes of the Difluoromethoxy Group:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[5][8] This can lead to a longer drug half-life and improved bioavailability. For instance, replacing a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation.[5]

  • Lipophilicity and Solubility: The -OCHF₂ group moderately increases lipophilicity, which can enhance membrane permeability and oral absorption.[5] Its lipophilicity is generally intermediate between a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group, allowing for fine-tuning of this critical property.[4][9]

  • Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a rare and valuable characteristic.[5] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining key interactions with biological targets while improving metabolic stability.[5]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.[4]

Data Presentation: Physicochemical Properties and Potential Biological Targets

The utility of this compound as a building block can be inferred from the properties of related fluoronitrobenzene derivatives and the drugs they help create.

PropertyValue/DescriptionReference
Molecular Formula C₇H₄F₃NO₃N/A
Molecular Weight 207.11 g/mol N/A
Appearance Expected to be a liquid or low-melting solid[5]
Reactivity The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr). The nitro group can be reduced to an amine.[2][10]
Potential Drug Target ClassRationale for ExplorationExample(s) of Drugs/ScaffoldsReference
Kinase Inhibitors Fluoronitrobenzene derivatives are key scaffolds for synthesizing inhibitors of various kinases, crucial in oncology.Ibrutinib, Osimertinib[2][8]
GPCR Modulators The difluoromethoxy group can enhance CNS penetration and metabolic stability, important for targeting G-protein coupled receptors.N/A[8]
Enzyme Inhibitors The unique properties of the difluoromethoxy group can improve potency and pharmacokinetics of enzyme inhibitors.Roflumilast (PDE4 inhibitor)[5]
Proton Pump Inhibitors The difluoromethoxy group is a key feature in some proton pump inhibitors, contributing to their stability and mechanism of action.Pantoprazole[5]

Experimental Protocols

The primary synthetic transformation involving this compound is the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Aprotic polar solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)

  • Reaction vessel with a stirrer and nitrogen inlet

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of this compound in the chosen aprotic polar solvent, add the amine and the base.

  • Stir the reaction mixture at a temperature ranging from 80 to 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(amino)-4-(difluoromethoxy)-1-nitrobenzene derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility of this compound and a potential signaling pathway where its derivatives could be active.

G A 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) A->B C 2-(Amino)-4-(difluoromethoxy)- 1-nitrobenzene Derivative B->C D Nitro Group Reduction (e.g., with Fe/HCl or H2, Pd/C) C->D E 4-(Difluoromethoxy)-benzene- 1,2-diamine Derivative D->E F Further Derivatization (e.g., Amide Coupling, Cyclization) E->F G Diverse Bioactive Scaffolds (e.g., Kinase Inhibitors) F->G

Caption: Synthetic pathways from this compound.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate phosphorylates ATP ATP ATP->Kinase_Domain binds to P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Derivative of 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene Inhibitor->Kinase_Domain inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its true potential lies in its strategic use to generate novel derivatives with enhanced pharmacological profiles. The combination of a reactive fluoronitrobenzene core and the advantageous properties of the difluoromethoxy group makes it a valuable tool for researchers and scientists in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. Further exploration of this compound in drug discovery programs is warranted.

References

The Strategic Role of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. This technical guide provides an in-depth exploration of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene , a key synthetic intermediate that serves as a gateway to a range of complex chemical entities. This document will detail its synthesis, key reactions, and its pivotal role as a building block in the development of novel therapeutics and other advanced materials.

The presence of both a difluoromethoxy group and a fluorine atom on the nitrobenzene scaffold makes this intermediate a highly versatile tool for medicinal chemists. The nitro group can be readily transformed into an amine, providing a handle for a wide array of subsequent chemical modifications. The fluorine substituents can enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of the final molecule to its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1214329-62-0
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Appearance Expected to be a solid or liquid
Purity Typically >98% (as supplied commercially)

Synthesis of this compound

The synthesis of this compound can be achieved through the difluoromethylation of a suitable phenolic precursor. A plausible and scalable approach is the reaction of 4-fluoro-2-nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane (freon-22), under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction in a biphasic system. This method is analogous to patented procedures for the synthesis of other difluoromethoxy nitrobenzene isomers.[1][2]

Experimental Protocol: Synthesis via Difluoromethylation

Materials:

  • 4-fluoro-2-nitrophenol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Chlorodifluoromethane (CHClF₂)

  • Water (H₂O)

  • Organic solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a high-pressure reactor equipped with a stirrer, thermometer, and gas inlet, a solution of sodium hydroxide in water is prepared.

  • 4-fluoro-2-nitrophenol and the phase-transfer catalyst (e.g., TBAB) are added to the aqueous base.

  • The reactor is sealed and heated to a temperature typically ranging from 80 to 100 °C with vigorous stirring.

  • Chlorodifluoromethane gas is then introduced into the reactor, and the pressure is maintained within a specified range.

  • The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

  • Upon completion, the reactor is cooled, and the excess gas is safely vented.

  • The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation or column chromatography to afford pure this compound.

Quantitative Data (based on analogous reactions):

ParameterValueReference
Yield 80-95%[1][2]
Purity >98%[1][2]

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 4-fluoro-2-nitrophenol Reagents NaOH, H₂O, Phase-Transfer Catalyst, CHClF₂ Reaction Difluoromethylation Start->Reaction Reagents->Reaction Workup Extraction & Washing Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene Purification->Product

Caption: Synthetic workflow for this compound.

Key Reactions of this compound

The most significant and widely utilized reaction of this compound is the reduction of the nitro group to an amine, yielding 2-(difluoromethoxy)-4-fluoroaniline . This transformation is a critical step in harnessing the potential of the title compound as a synthetic intermediate.

Reduction of the Nitro Group

The conversion of the nitro group to an aniline can be accomplished through several well-established methods, including catalytic hydrogenation and metal-acid reduction.

1. Catalytic Hydrogenation:

This is a clean and efficient method that typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • This compound is dissolved in a suitable solvent in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The vessel is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas.

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(difluoromethoxy)-4-fluoroaniline, which can be further purified if necessary.

2. Metal-Acid Reduction:

A classic and cost-effective alternative is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid or acetic acid.

Experimental Protocol: Reduction with Iron and Acetic Acid

Materials:

  • This compound

  • Iron powder (Fe)

  • Acetic acid (CH₃COOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • A mixture of this compound, iron powder, and ethanol is heated to reflux.

  • Acetic acid is added dropwise to the refluxing mixture.

  • The reaction is stirred at reflux until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered to remove the iron salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to remove residual acid.

  • The organic layer is dried and concentrated to afford the desired aniline.

Quantitative Data for Nitro Reduction (based on analogous compounds):

MethodCatalyst/ReagentSolventYieldPurity
Catalytic Hydrogenation 10% Pd/C, H₂Ethanol>95%High
Metal-Acid Reduction Fe, Acetic AcidEthanol/Water85-95%Good

Diagram of the Reduction Pathway:

Reduction_Pathway cluster_0 Reduction Conditions Nitro 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene Aniline 2-(Difluoromethoxy)-4-fluoroaniline Nitro->Aniline Reduction Catalytic H₂, Pd/C Metal Fe, CH₃COOH

Caption: General pathway for the reduction of the nitro compound.

Role as a Synthetic Intermediate in Drug Discovery

The true value of this compound lies in its conversion to 2-(difluoromethoxy)-4-fluoroaniline. This aniline is a key building block for the synthesis of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry. The unique substitution pattern of this aniline provides a scaffold that can be further elaborated to create novel drug candidates.

While specific examples of marketed drugs derived directly from this intermediate are not readily found in the public domain, the "2-(difluoromethoxy)-4-fluoroaniline" moiety is present in numerous patented compounds, particularly in the area of kinase inhibitors and other targeted therapies. The difluoromethoxy group at the 2-position and the fluorine at the 4-position can be crucial for achieving desired potency and selectivity against specific biological targets.

Logical Relationship in Drug Synthesis:

Drug_Synthesis_Logic Intermediate 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene Aniline 2-(Difluoromethoxy)-4-fluoroaniline Intermediate->Aniline Reduction Heterocycle Heterocyclic Core (e.g., quinazoline, pyrimidine) Aniline->Heterocycle Cyclization/ Coupling Reactions API Active Pharmaceutical Ingredient (API) Heterocycle->API Further Functionalization

Caption: The role of the intermediate in a typical drug synthesis pathway.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. Its synthesis, while requiring specialized conditions, is achievable through established methodologies. The straightforward reduction of its nitro group to the corresponding aniline unlocks a plethora of synthetic possibilities, enabling the introduction of the unique 2-(difluoromethoxy)-4-fluorophenyl moiety into complex molecular architectures. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this intermediate is key to leveraging its full potential in the creation of next-generation bioactive molecules.

References

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: Synthesis, Derivatization, and Applications of a Privileged Scaffold

Introduction: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂), in particular, has emerged as a uniquely valuable substituent, capable of profoundly modulating the physicochemical and pharmacokinetic properties of a parent scaffold.[1][2] When integrated into a nitroaromatic system, such as in This compound , the resulting molecule becomes a highly versatile and reactive building block.

This guide provides a comprehensive technical overview of this compound, its structural analogs, and its derivatives. We will explore the synthetic rationale for its construction, the key reactive pathways for its derivatization, and the structure-activity relationships that underscore its utility. This document is intended for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel bioactive compounds. The difluoromethoxy group often enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and can act as a bioisostere for other functional groups, thereby influencing binding affinity to biological targets.[2] Coupled with the potent electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic substitution, this scaffold represents a gateway to a diverse chemical space.[3]

Part 1: Synthesis of the Core Scaffold and its Analogs

The synthesis of substituted difluoromethoxy nitrobenzene compounds typically begins with the corresponding nitrophenol. The introduction of the difluoromethoxy group is most commonly achieved via reaction with a difluorocarbene source under basic conditions.

Synthesis of this compound

The primary route to the title compound involves the difluoromethylation of 4-fluoro-2-nitrophenol. A robust and scalable method utilizes chlorodifluoromethane (CHClF₂) as the difluorocarbene precursor.

A general procedure involves the reaction of the starting nitrophenol with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system.[4] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is often critical to facilitate the reaction between the aqueous alkaline phase and the gaseous chlorodifluoromethane.[4][5]

Representative Synthetic Protocol:

  • To a reaction vessel equipped with a stirrer, condenser, and gas inlet, add the starting nitrophenol, a base (e.g., sodium hydroxide), water, and a phase-transfer catalyst.[5]

  • Heat the mixture to a temperature between 80-100°C with vigorous stirring.[4]

  • Introduce chlorodifluoromethane gas into the reaction mixture at a controlled rate.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture, and perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the desired difluoromethoxy nitrobenzene derivative.[5]

Synthesis of Structural Analogs

The versatility of this scaffold is expanded by the synthesis of its structural analogs. These analogs can be generated by starting with appropriately substituted nitrophenols or by performing functional group interconversions on the core molecule.

Analog Type Example Starting Material Example Product Key Synthetic Consideration
Positional Isomers 4-Nitrophenol4-(Difluoromethoxy)nitrobenzene[6][7]The choice of starting ortho-, meta-, or para-nitrophenol dictates the final product isomer.[5]
Halogen Variation 2-Chloro-4-nitrophenol1-Chloro-2-(difluoromethoxy)-4-nitrobenzeneAvailability of the corresponding halogenated nitrophenol is required.
Additional Substitution 4-Fluoro-2-methyl-6-nitrophenol2-(Difluoromethoxy)-5-fluoro-1-methyl-3-nitrobenzeneMulti-step synthesis of the starting phenol may be necessary.
Nitration of Precursors 1-Chloro-2,5-difluorobenzene1,4-Dichloro-2-(difluoromethoxy)-5-nitrobenzene[8]Nitration of an existing difluoromethoxy-aryl compound can provide isomers that are difficult to access from phenols.[8][9]

The synthesis of these analogs generally follows the same principles of difluoromethylation, with adjustments to reaction conditions based on the specific electronic and steric properties of the starting material.

Synthesis_Analogs P Substituted Nitrophenols (e.g., 4-fluoro-2-nitrophenol) R1 Difluoromethylation (CHClF₂, Base, PTC) P->R1 A Substituted Aryl Ethers (e.g., 1,4-dichloro-2-(difluoromethoxy)benzene) R2 Nitration (HNO₃, H₂SO₄) A->R2 Core This compound R1->Core Analog Structural Analogs R1->Analog R2->Analog

Caption: Synthetic routes to the core scaffold and its analogs.

Part 2: Chemical Reactivity and Derivatization Strategies

The true synthetic power of this compound lies in its predictable and versatile reactivity, which allows for the creation of a vast library of derivatives. The two primary handles for derivatization are the activated fluorine atom and the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group, positioned ortho to the difluoromethoxy group and para to the fluorine atom, strongly activates the aromatic ring for nucleophilic attack. This makes the fluorine atom at the C-4 position an excellent leaving group in SNAr reactions.[3]

This reaction pathway is exceptionally useful for introducing a wide variety of functional groups, including amines, ethers, and thioethers, which are prevalent in biologically active molecules.

Generalized SNAr Protocol:

  • Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).[3]

  • Reaction Conditions: Heat the mixture, typically between 80°C and 120°C, and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Interestingly, under certain conditions with strong nucleophiles, the difluoromethoxy group itself can act as a leaving group. A study on the reaction of nitro-difluoromethoxybenzene compounds with aqueous ammonia at high temperatures showed competitive substitution of the -OCHF₂ group, leading to the formation of nitroanilines.[8] This provides an alternative, albeit less common, pathway for derivatization.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (aniline), which serves as a critical precursor for a multitude of subsequent reactions. This transformation fundamentally changes the electronic properties of the ring and opens up new avenues for derivatization.

Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂).[3] This method is clean and high-yielding.

  • Metal-Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

The resulting aniline, 2-(Difluoromethoxy)-4-fluoroaniline , is a key intermediate. It can be further derivatized through:

  • Amide Bond Formation: Acylation with acyl chlorides or carboxylic acids.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Derivatization Core 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  Nu-H / Base Nitro_Red Nitro Group Reduction Core->Nitro_Red  [H] (e.g., H₂, Pd/C) Deriv_SNAr 4-Substituted Derivatives (Amines, Ethers, Thioethers) SNAr->Deriv_SNAr Aniline 2-(Difluoromethoxy)-4-fluoroaniline Nitro_Red->Aniline Deriv_Amide Amides / Sulfonamides Aniline->Deriv_Amide Acyl Halide Deriv_Diaz Diazonium Salt Derivatives Aniline->Deriv_Diaz NaNO₂, HCl

Caption: Key derivatization pathways from the core scaffold.

Part 3: Applications and Structure-Activity Insights

Derivatives of difluoromethoxy nitrobenzene are of significant interest in both pharmaceutical and agrochemical research. The unique properties imparted by the -OCHF₂ group are often leveraged to optimize lead compounds.

Medicinal Chemistry

The difluoromethoxy group is often considered a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl, thiol, or methoxy groups. Its incorporation can lead to improved metabolic stability by blocking sites of oxidative metabolism.[2]

  • Enzyme Inhibitors: The core scaffold is used to synthesize targeted inhibitors. For example, related structures like 4-Fluoro-2-methoxy-1-nitrobenzene are used as reagents in the preparation of imidazopyridines that act as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in oncology.[10]

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[11][12] The mechanism often involves the reduction of the nitro group within the target microorganism to produce toxic radical species.[12] Derivatives from this scaffold could be explored for novel antibacterial or antiparasitic activities.

Agrochemicals

In the agrochemical industry, metabolic stability and appropriate lipophilicity are critical for the efficacy and field persistence of herbicides, fungicides, and pesticides. The difluoromethoxy group contributes favorably to these properties.[13]

  • Herbicides and Pesticides: 4-(Difluoromethoxy)nitrobenzene is a known intermediate in the synthesis of next-generation agrochemicals.[13][14] The stability of the -OCHF₂ group can lead to longer residual activity, while its electronic properties can fine-tune the potency against target pests or weeds.[13] The versatility of the nitroaniline intermediate allows for the construction of complex active ingredients.

The wide range of biological activities displayed by nitro compounds makes this scaffold a promising starting point for screening and lead optimization programs.[11] However, it is also important to consider the potential toxicity associated with the nitro group, as it can be a structural alert for mutagenicity.[15] In drug development, the nitro group is often reduced to the amine at a late stage or used as a handle that is ultimately replaced.

References

In-depth Technical Guide on 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide an in-depth technical guide on the mechanism of action of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific studies on the biological activity and mechanism of action of this particular compound. The information presented herein is based on the general properties of related chemical structures, such as nitrobenzenes and compounds containing a difluoromethoxy group.

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitro group, a fluorine atom, and a difluoromethoxy group. While this specific molecule is available from commercial chemical suppliers, there is a notable absence of published research detailing its pharmacological, toxicological, or any other biological effects.

The interest in fluorinated organic molecules in drug discovery is significant. The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group (-OCHF₂), can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The nitroaromatic scaffold is also a common feature in various biologically active compounds. However, without specific studies, any discussion of the mechanism of action for this compound remains speculative.

Potential as a Synthetic Intermediate

Based on the available information, this compound and related compounds are primarily utilized as intermediates in organic synthesis[2][3][4][5]. The nitro group can be readily reduced to an amine, providing a versatile handle for further chemical modifications and the construction of more complex molecules[1]. This suggests that the primary application of this compound is likely in the synthesis of novel pharmaceutical or agrochemical candidates.

General Toxicological Profile of Nitrobenzenes

While no specific toxicological data for this compound are available, the toxicological profile of nitrobenzene itself is well-documented. It is crucial to handle any nitrobenzene derivative with caution, assuming a similar toxicological profile in the absence of specific data.

The primary health effects associated with nitrobenzene exposure include:

  • Hematological Effects: Nitrobenzene is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity[6][7].

  • Reproductive Toxicity: It is a known male reproductive toxicant, causing effects such as decreased testes weight and atrophy of seminiferous tubules[6][7].

  • Other Target Organs: The liver, kidneys, and respiratory system are also identified as target organs for nitrobenzene toxicity[6][7].

It is important to note that the substitution pattern on the benzene ring can significantly alter the toxicological properties of a compound. Therefore, dedicated toxicological studies would be required to ascertain the specific hazards of this compound.

Lack of Quantitative Data and Experimental Protocols

A thorough search for quantitative data, such as IC50 values, binding constants, or any other pharmacological measurements for this compound, did not yield any results. Similarly, no experimental protocols detailing the investigation of its mechanism of action have been published.

Conclusion and Future Directions

Currently, there is no scientific literature available to construct a detailed technical guide on the mechanism of action of this compound. The compound is primarily available as a chemical intermediate for synthesis.

For researchers interested in this molecule, the following steps would be necessary to elucidate its biological properties:

  • In vitro screening: The compound could be tested against a panel of biological targets (e.g., enzymes, receptors) to identify any potential activity.

  • Cell-based assays: If a target is identified, cell-based assays would be required to understand its effect in a biological system.

  • Toxicological evaluation: A comprehensive toxicological assessment would be essential to determine its safety profile.

Without such foundational research, any discussion on the mechanism of action, signaling pathways, or experimental workflows remains purely hypothetical. Therefore, no data tables or diagrams can be generated at this time. Researchers are encouraged to consult chemical safety data sheets and handle this compound with appropriate precautions, assuming potential toxicity based on its structural relationship to nitrobenzene.

References

The Strategic Utility of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention. This group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functionalities, offering a nuanced approach to molecular design.[1]

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a versatile chemical intermediate that stands at the intersection of several key structural features beneficial for drug development. Its architecture, comprising a nitro group for synthetic diversification and two distinct fluorine environments, makes it a valuable building block for complex molecular scaffolds, particularly in the realm of targeted therapies.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of downstream compounds.

PropertyValueSource
CAS Number 1214329-62-0[2][3]
Molecular Formula C₇H₄F₃NO₃[3]
Molecular Weight 207.11 g/mol [3]
Appearance Yellow liquid[4]

The structure of this compound is characterized by an electron-deficient aromatic ring, a consequence of the strong electron-withdrawing nature of the nitro group. This electronic feature, combined with the presence of a fluorine atom and a difluoromethoxy group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic strategies in medicinal chemistry.

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound involves the difluoromethylation of the corresponding phenol, 4-fluoro-2-nitrophenol. This transformation is typically achieved using a source of difluorocarbene, such as chlorodifluoromethane (Freon-22), under basic conditions.

Experimental Protocol: Difluoromethylation of 4-fluoro-2-nitrophenol[4]

This protocol is adapted from established procedures for the synthesis of aryl difluoromethyl ethers.

Materials:

  • 4-fluoro-2-nitrophenol

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Chlorodifluoromethane (Freon-22)

  • Hexane

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • A solution of 4-fluoro-2-nitrophenol (0.3 mol) and tetrabutylammonium bromide (4 g) in THF (500 mL) is prepared in a suitable reaction vessel equipped with a stirrer and a cooling bath.

  • The solution is cooled, and a solution of KOH (1.6 mol) in H₂O (180 mL) is added dropwise with continuous stirring.

  • Chlorodifluoromethane (Freon-22) gas is then bubbled through the vigorously stirred mixture. The reaction is exothermic, and the temperature should be maintained at 30–35 °C using a water cooling bath.

  • The introduction of Freon-22 is continued until gas absorption ceases, indicating the completion of the reaction. This process typically takes 4–5 hours.

  • Upon completion, water (300 mL) and hexane (300 mL) are added to the reaction mixture, which is then transferred to a separatory funnel and extracted.

  • The organic layer is separated, washed with a 10% aqueous NaCl solution (300 mL), and dried over anhydrous K₂CO₃.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a yellow liquid.

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst: Tetrabutylammonium bromide is employed as a phase transfer catalyst to facilitate the reaction between the aqueous potassium hydroxide and the organic-soluble nitrophenol.

  • Base: Potassium hydroxide deprotonates the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion required for the reaction with the difluorocarbene precursor.

  • Solvent: THF is a suitable aprotic solvent that can dissolve the organic reactants and is relatively stable under the reaction conditions.

  • Workup: The aqueous workup is designed to remove inorganic salts and the phase transfer catalyst, while the hexane extraction isolates the desired organic product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups, which can be manipulated to introduce further molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the fluorine atom a good leaving group in SNAr reactions. This reactivity is highly valuable for introducing a wide range of nucleophiles, such as amines, thiols, and alkoxides, to the aromatic core.

Caption: Generalized SNAr reaction pathway.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like iron in acidic media.[5] This transformation unmasks a versatile amino group that can participate in a plethora of subsequent reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Caption: Synthetic utility via nitro group reduction.

Application in Kinase Inhibitor Synthesis

A significant application of fluoronitrobenzene derivatives lies in the synthesis of kinase inhibitors for cancer therapy.[6] The activated aromatic ring allows for the facile introduction of amine-containing heterocyclic scaffolds, which are common pharmacophores that target the ATP-binding site of kinases. While specific examples for this compound are not extensively documented in publicly available literature, its structural similarity to other building blocks used in this field strongly suggests its potential in this area. For instance, related compounds like 4-fluoro-2-methoxy-1-nitrobenzene are used in the preparation of imidazopyridines as inhibitors of the insulin-like growth factor-1 receptor.[6]

Key Publications and Further Reading

The primary literature specifically detailing the synthesis and reactivity of this compound is somewhat limited. However, a key publication that provides a synthetic method and discusses its reactivity in the context of nucleophilic substitution is:

  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of the National Academy of Sciences of Ukraine, 2025, 23 (2).[4]

For a broader understanding of the role of fluorinated compounds in drug discovery, the following resources are recommended:

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[1]

  • Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics, 2019, 9(3-s), 834-839.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. The convergence of a synthetically versatile nitro group, an SNAr-activated fluorine atom, and the beneficial physicochemical properties imparted by the difluoromethoxy group makes this compound a valuable tool for the synthesis of complex and potentially bioactive molecules. While its direct application in marketed drugs is not yet widely reported, its potential for the development of novel therapeutics, particularly in the area of kinase inhibitors, is significant. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique attributes of this fluorinated intermediate in their programs.

References

Methodological & Application

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and agrochemical development. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif. It serves as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of enhancing metabolic stability, modulating pKa, and improving membrane permeability without significantly increasing molecular weight.[1] The target molecule, this compound, is a key building block for the synthesis of more complex, biologically active compounds.

This document provides a detailed protocol for the synthesis of this compound. While the synthesis from 4-nitrophenol is theoretically conceivable through a complex, multi-step pathway involving challenging fluorination and rearrangement reactions, a more direct and efficient route is achieved by starting with 4-fluoro-2-nitrophenol. This application note will focus on the latter, more practical approach, which leverages a robust difluoromethylation reaction.

Reaction Principle and Mechanism: Harnessing Difluorocarbene

The core of this synthesis is the O-difluoromethylation of a phenolic hydroxyl group. The most common and efficient method utilizes sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor.[1][2] The reaction proceeds through a well-established mechanism:

  • Phenolate Formation: A base, typically cesium or potassium carbonate, deprotonates the starting phenol (4-fluoro-2-nitrophenol) to form the corresponding phenolate anion. This enhances the nucleophilicity of the oxygen atom.

  • Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation, losing CO₂, followed by the elimination of a chloride ion to generate the highly reactive and electrophilic difluorocarbene (:CF₂) intermediate.[1][3]

  • Nucleophilic Attack: The nucleophilic phenolate anion attacks the electron-deficient carbon of the difluorocarbene.

  • Protonation: The resulting intermediate is subsequently protonated during the aqueous work-up to yield the final aryl difluoromethyl ether product.[1][4]

This method is favored for its operational simplicity, the use of a bench-stable and relatively non-toxic carbene source, and its applicability to a wide range of substrates.[1][4]

G cluster_mechanism Reaction Mechanism reagents 4-fluoro-2-nitrophenol + Base phenolate Phenolate Anion (Nucleophile) reagents->phenolate Deprotonation carbene Difluorocarbene (:CF₂) (Electrophile) phenolate->carbene scda Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) heat Heat (Δ) scda->heat heat->carbene Decarboxylation & Cl⁻ Elimination intermediate Intermediate Anion carbene->intermediate protonation Protonation (H⁺) (from work-up) intermediate->protonation product This compound protonation->product

Caption: Reaction mechanism for O-difluoromethylation.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Example
4-Fluoro-2-nitrophenol394-41-2157.10Yellow crystalline solid.Sigma-Aldrich
Sodium Chlorodifluoroacetate (SCDA)1895-39-2152.46White to light yellow powder. Bench-stable solid.[5]TCI, Ambeed
Cesium Carbonate (Cs₂CO₃)534-17-8325.82White crystalline powder. Hygroscopic.Sigma-Aldrich
N,N-Dimethylformamide (DMF), dry68-12-273.09Colorless liquid. Anhydrous grade required.Acros Organics
Deionized Water (H₂O)7732-18-518.02-
Ethyl Acetate (EtOAc)141-78-688.11Solvent for extraction.Fisher Scientific
Brine (saturated NaCl solution)7647-14-558.44Used for washing during work-up.-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.VWR

Detailed Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][4]

G start Start setup 1. Setup & Inert Atmosphere - Charge flask with 4-fluoro-2-nitrophenol & Cs₂CO₃. - Evacuate and backfill with N₂ (3x). start->setup solvent 2. Solvent Addition - Add dry DMF and DI water via syringe. - Degas solution with N₂ for 1 hour. setup->solvent reagent_add 3. Reagent Addition - Add Sodium Chlorodifluoroacetate (SCDA) in one portion under N₂ stream. solvent->reagent_add reaction 4. Reaction - Heat mixture to 110-120 °C for 2-4 hours. - Monitor progress via TLC. reagent_add->reaction workup 5. Aqueous Work-up - Cool to RT. - Quench with water. - Extract with Ethyl Acetate (3x). reaction->workup wash 6. Washing & Drying - Combine organic layers. - Wash with water, then brine. - Dry over anhydrous Na₂SO₄. workup->wash isolate 7. Isolation - Filter off drying agent. - Concentrate under reduced pressure (rotary evaporator). wash->isolate product 8. Final Product - Dry under high vacuum to obtain This compound. isolate->product end End product->end

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Flask Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrophenol (1.0 equiv), and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate the headspace under vacuum for 1 minute, followed by backfilling with nitrogen. Repeat this cycle three times.

  • Solvent Addition: Through the septum, add dry N,N-Dimethylformamide (DMF) and deionized water (e.g., for a 15 mmol scale reaction, use ~25 mL DMF and ~3 mL water) via syringe. Begin stirring to form a suspension.

  • Degassing: Purge the solution with a subsurface stream of nitrogen for 1 hour while stirring.

  • Reagent Addition: Briefly remove the septum and add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the flask in one portion under a positive stream of nitrogen.

  • Reaction: Immediately equip the flask with a reflux condenser, and place it in a preheated oil bath at 110-120 °C.

  • Monitoring: Allow the reaction to stir vigorously for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:4 Ethyl Acetate:Hexanes). The product should have a higher Rf value than the starting phenol.[1]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter through a Büchner funnel, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Final Product: Dry the resulting crude product under high vacuum to remove any residual solvent, yielding this compound, typically as a yellow oil or low-melting solid.

Safety Precautions and Hazard Management

Adherence to safety protocols is mandatory. This reaction should be performed in a well-ventilated chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves must be worn at all times.

  • Reagent Hazards:

    • Nitrophenols: 4-Nitrophenol is harmful if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[6][7][8] Assume 4-fluoro-2-nitrophenol has similar or greater toxicity. Avoid creating dust.

    • Sodium Chlorodifluoroacetate (SCDA): Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10] Handle with care to avoid inhalation or contact.

    • DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

  • Reaction Hazards:

    • The reaction involves heating and evolves gas (CO₂), which must be properly vented through the condenser.[1]

    • Ensure all glassware is free of cracks and secured properly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Characterization and Analytical Methods

Confirmation of the product structure and purity is essential.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring. Visualize spots under a UV lamp (254 nm).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity. The mass spectrum should show the correct molecular ion peak.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show the characteristic triplet for the -OCH F₂ proton with a coupling constant (JH-F) of approximately 73-75 Hz. Aromatic protons will appear as distinct multiplets.

    • ¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.

    • ¹³C NMR: The difluoromethoxy carbon will appear as a triplet due to C-F coupling.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups, such as the C-F, C-O, and NO₂ stretches.[12]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a valuable building block in medicinal chemistry and materials science. The presence of two key activating features—a strong electron-withdrawing nitro group and a highly electronegative fluorine atom at the 4-position—renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The difluoromethoxy group at the 2-position further modulates the electronic properties of the ring and offers a handle for influencing the physicochemical properties of the final products, such as metabolic stability and lipophilicity.[1]

This document provides a detailed experimental protocol for conducting SNAr reactions using this compound with various nucleophiles. The protocols are based on established methodologies for structurally similar compounds and can be adapted for a range of research and development applications.[2][3][4]

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism.[4][5] A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine at the 4-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the nitro group. Subsequently, the fluoride ion, an excellent leaving group in this context, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3][5] The reaction is generally regioselective, with the nucleophile preferentially displacing the fluorine at the 4-position due to the strong activating effect of the para-nitro group.

Experimental Protocols

The following protocols provide a general framework for the SNAr of this compound with common classes of nucleophiles. Researchers should optimize the reaction conditions for each specific substrate and nucleophile combination.

Safety Precautions: this compound and related nitroaromatic compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3][6] Nitroaromatic compounds can be thermally sensitive, and appropriate care should be taken with heating.[6]

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-(difluoromethoxy)-1-nitro-4-anilines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1-1.0 M).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution, followed by the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

Protocol 2: Reaction with Phenol Nucleophiles

This protocol outlines a general procedure for the synthesis of 4-aryloxy-2-(difluoromethoxy)-1-nitrobenzene derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, suspend the substituted phenol (1.2 eq) and the base (2.0 eq) in the chosen anhydrous solvent.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography to yield the desired diaryl ether.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol provides a general method for the synthesis of 4-(arylthio)-2-(difluoromethoxy)-1-nitrobenzene derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH or K₂CO₃) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a suspension of the base (1.2 eq) in the chosen anhydrous solvent at 0 °C, slowly add the thiol (1.1 eq) and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions for SNAr reactions based on analogous fluoronitrobenzene derivatives. These should serve as a starting point for optimization.

Table 1: Representative Reaction Conditions for SNAr with Amines

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)
AnilineK₂CO₃DMF1008 - 16
MorpholineEt₃NAcetonitrile806 - 12
PiperidineK₂CO₃DMF8012

Table 2: Representative Reaction Conditions for SNAr with Phenols and Thiols

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)
4-MethoxyphenolK₂CO₃AcetonitrileReflux16
ThiophenolNaHTHFRoom Temp4 - 8
4-ChlorothiophenolK₂CO₃DMFRoom Temp6 - 12

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution of this compound.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Starting Material, Nucleophile, and Base in Solvent react Heat and Stir start->react monitor Monitor Progress (TLC/LC-MS) react->monitor Periodically cool Cool to Room Temperature monitor->cool Upon Completion extract Aqueous Work-up (Extraction and Washing) cool->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in nucleophilic aromatic substitution reactions. The high reactivity of this substrate, coupled with the versatility of the SNAr reaction, makes it a powerful tool for the synthesis of a diverse array of functionalized aromatic compounds for applications in drug discovery and materials science. It is recommended to perform small-scale trial reactions to determine the optimal conditions for each specific nucleophile and to ensure the safe execution of these potentially exothermic reactions.[6]

References

Application of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a valuable fluorinated building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The presence of the difluoromethoxy group can enhance key drug-like properties such as metabolic stability, lipophilicity, and target engagement. This aromatic compound serves as a versatile precursor for the synthesis of various kinase inhibitor scaffolds, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom, followed by reduction of the nitro group to an amine. This aniline derivative can then undergo further reactions to construct the final inhibitor molecule.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, targeting researchers, scientists, and drug development professionals.

General Synthetic Strategy: From Building Block to Kinase Inhibitor

The primary synthetic route leveraging this compound involves a two-step transformation to a key intermediate, 2-(difluoromethoxy)-4-fluoroaniline. This aniline is then incorporated into various kinase inhibitor scaffolds.

A generalized workflow for this process is as follows:

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine R-NH2) start->step1 intermediate1 N-substituted 2-(Difluoromethoxy)-4-nitroaniline step1->intermediate1 step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 N-substituted 2-(Difluoromethoxy)-4-phenylenediamine step2->intermediate2 step3 Cyclization / Further Functionalization intermediate2->step3 final_product Kinase Inhibitor step3->final_product G start This compound step1 SNAr Reaction (Protocol 1) start->step1 amine Cyclopropylamine amine->step1 intermediate1 N-cyclopropyl-2-(difluoromethoxy)-4-fluoro-5-nitroaniline step1->intermediate1 step2 Reduction (Protocol 2) intermediate1->step2 intermediate2 N1-cyclopropyl-4-(difluoromethoxy)-2-fluorobenzene-1,5-diamine step2->intermediate2 step3 Buchwald-Hartwig Amination intermediate2->step3 pyrimidine 4-chloro-5-iodopyrimidine pyrimidine->step3 final_product Hypothetical Kinase Inhibitor step3->final_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Hypothetical Kinase Inhibitor Inhibitor->AKT

Application Notes and Protocols: Purification of Crude "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of crude "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" using recrystallization. Due to the limited availability of specific physicochemical data for this compound, a systematic approach to solvent screening is outlined, drawing upon established principles for the recrystallization of fluorinated and nitroaromatic compounds. The protocol aims to guide researchers in developing a robust purification method to obtain high-purity material suitable for downstream applications in pharmaceutical and agrochemical research and development.

Introduction

"this compound" is a fluorinated nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can significantly influence the biological activity and physicochemical properties of a molecule. As with many synthetic intermediates, the crude product often contains impurities derived from starting materials, side reactions, or residual solvents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential for high recovery of pure crystalline material.

This application note details a comprehensive workflow for the purification of crude "this compound" by recrystallization, including solvent selection strategies, a detailed experimental protocol, and troubleshooting guidelines.

Potential Impurities

Understanding the potential impurities in the crude product is crucial for designing an effective purification strategy. Based on the likely synthesis routes for fluorinated nitroaromatics, common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Isomeric Byproducts: Positional isomers formed during nitration or other substitution reactions.

  • Over-nitrated or Incompletely Nitrated Species: Compounds with additional or fewer nitro groups.

  • Hydrolysis Products: Formation of phenolic impurities if water is present during synthesis.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

Physicochemical Properties (Homologous Compounds)

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(Difluoromethoxy)nitrobenzene1544-86-1C₇H₅F₂NO₃189.1237-40[1]
2,4-Difluoronitrobenzene446-35-5C₆H₃F₂NO₂159.099-10[2]
1-Fluoro-2-methyl-4-nitrobenzene455-88-9C₇H₆FNO₂155.1338-40

Note: The physical state of "this compound" has been described in one source as a yellow liquid, which would preclude purification by recrystallization. Researchers should first verify the physical state of their crude material. If it is a solid, the following protocols are applicable.

Experimental Protocols

Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. For fluorinated nitroaromatic compounds, a range of solvents should be screened.

Table of Potential Recrystallization Solvents:

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood general solvents for moderately polar compounds. Often used in combination with water.
EstersEthyl acetateGood solvent for a wide range of organic compounds.
KetonesAcetoneA polar aprotic solvent that can be effective.
AlkanesHexane, HeptaneNonpolar solvents, often used as an anti-solvent in a mixed-solvent system.
Mixed SolventsEthanol/Water, Isopropanol/Water, Ethyl acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Protocol for Small-Scale Solvent Screening:

  • Place approximately 20-30 mg of the crude "this compound" into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution. A good solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of the solvent screening.

Materials:

  • Crude "this compound"

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask of appropriate size. Add a stir bar.

  • Add a small amount of the chosen recrystallization solvent to the flask, enough to create a slurry.

  • Gently heat the mixture with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask with a cloth or glass wool.

  • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

Expected Purity and Yield:

While specific data for this compound is unavailable, a successful recrystallization of related nitroaromatic compounds can typically increase purity from a crude state of 80-95% to >99%. The yield is highly dependent on the chosen solvent and the initial purity of the crude material but can often be in the range of 70-90%.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_main_process Recrystallization Process cluster_output Result Crude Crude Product Solvent_Screening Solvent Screening Crude->Solvent_Screening Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: General workflow for the purification of "this compound" by recrystallization.

Solvent_Selection_Logic Start Start: Crude Solid Test_Solubility_Cold Test Solubility in Cold Solvent Start->Test_Solubility_Cold Soluble_Cold Soluble? Test_Solubility_Cold->Soluble_Cold Insoluble_Cold Insoluble Soluble_Cold->Insoluble_Cold No Bad_Solvent Unsuitable Solvent Soluble_Cold->Bad_Solvent Yes Heat_Suspension Heat Suspension Insoluble_Cold->Heat_Suspension Soluble_Hot Soluble? Heat_Suspension->Soluble_Hot Cool_Solution Cool Solution Soluble_Hot->Cool_Solution Yes Soluble_Hot->Bad_Solvent No Insoluble_Hot Insoluble Crystals_Form Crystals Form? Cool_Solution->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Good_Solvent Good Solvent Candidate Crystals_Form->Good_Solvent Yes No_Crystals->Bad_Solvent

Caption: Decision-making workflow for selecting a suitable recrystallization solvent.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again.- Choose a different solvent or a mixed-solvent system.- Ensure the filtration apparatus is preheated.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Use a lower-boiling point solvent.- Re-heat the solution and add more solvent.
No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the crude material.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The purification of crude "this compound" by recrystallization is a viable and effective method, provided the compound is a solid at room temperature. A systematic approach to solvent screening is essential for developing an optimized protocol. By following the guidelines and protocols outlined in this application note, researchers can achieve high purity of the target compound, which is critical for its use in further synthetic applications and biological testing.

References

Application Note: High-Purity Isolation of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and robust protocol for the purification of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. The inherent polarity and unique electronic properties of this trifunctionalized aromatic compound necessitate a carefully optimized column chromatography method to achieve high purity, essential for subsequent synthetic transformations and biological screening. This guide elucidates the rationale behind the selection of the stationary and mobile phases, and provides a step-by-step protocol for efficient purification using standard laboratory equipment.

Introduction: The Challenge of Purifying Highly Functionalized Intermediates

This compound is a valuable building block in medicinal chemistry, with its distinct substituents contributing to the modulation of physicochemical and pharmacological properties of target molecules. The difluoromethoxy group can enhance metabolic stability and bioavailability, while the fluoro and nitro moieties serve as versatile handles for further chemical modifications. The purification of such a molecule from a crude reaction mixture, which may contain starting materials, by-products, and isomers, presents a significant challenge due to its polarity. This protocol outlines a systematic approach to purify this compound using flash column chromatography on silica gel.

Physicochemical Properties and Chromatographic Considerations

A comprehensive understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy.

PropertyValue/DescriptionRationale for Chromatographic Approach
Molecular Formula C₇H₄F₃NO₃[1]Indicates a relatively small molecule.
CAS Number 1214329-62-0[1][2]For unambiguous identification.
Appearance Expected to be a crystalline solid.[3]Solid loading onto the column is a viable option.
Polarity Moderate to high due to the nitro (-NO₂), difluoromethoxy (-OCHF₂), and fluoro (-F) groups.Normal-phase chromatography with a polar stationary phase like silica gel is the method of choice. A non-polar/polar solvent mixture will be required for the mobile phase.
Solubility Likely soluble in moderately polar organic solvents like dichloromethane and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes.This dictates the choice of solvents for sample loading and the mobile phase.

The presence of three distinct electron-withdrawing groups on the benzene ring results in a molecule with significant polarity. Therefore, a normal-phase chromatography setup, utilizing a polar stationary phase (silica gel) and a less polar mobile phase, is the most logical approach. The principle of this technique relies on the differential adsorption of compounds onto the stationary phase, with more polar compounds exhibiting stronger interactions and thus eluting later.

Experimental Protocol: Step-by-Step Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale will require proportional changes in column size, and solvent and silica gel quantities.

Materials and Equipment
  • Crude Sample: ~1 g of this compound

  • Stationary Phase: Standard grade silica gel (40-63 µm particle size)

  • Mobile Phase Solvents: HPLC grade n-hexane and ethyl acetate

  • Glass Chromatography Column: 40-50 mm diameter, 300-400 mm length

  • Sample Loading: Small round bottom flask, rotary evaporator

  • Fraction Collection: Test tubes or vials

  • Analysis: Thin Layer Chromatography (TLC) plates (silica gel coated), UV lamp (254 nm)

Workflow Diagram

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization tlc TLC Analysis of Crude slurry Prepare Silica Gel Slurry tlc->slurry packing Pack Chromatography Column slurry->packing loading Dry Load Crude Sample packing->loading elution Elute with Hexane/EtOAc Gradient loading->elution collection Collect Fractions elution->collection frac_tlc TLC Analysis of Fractions collection->frac_tlc pooling Pool Pure Fractions frac_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Isolated Pure Product evaporation->product

Caption: Workflow for the purification of this compound.

Detailed Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture

  • Rationale: To determine the optimal mobile phase composition for separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

    • Visualize the developed plate under a UV lamp (254 nm).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Step 2: Column Preparation

  • Rationale: A well-packed column is crucial for achieving good separation.

  • Procedure:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be roughly 50-100 times the weight of the crude sample (i.e., 50-100 g of silica for 1 g of crude).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading (Dry Loading)

  • Rationale: Dry loading is preferred for compounds that may not be highly soluble in the initial mobile phase, leading to better resolution.

  • Procedure:

    • Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 g) to this solution.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to separate compounds with different polarities effectively.

  • Procedure:

    • Begin elution with the low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). The rate of increase will depend on the separation observed by TLC.

    • Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under UV light.

Step 5: Analysis and Product Isolation

  • Rationale: To identify and combine the pure fractions and isolate the final product.

  • Procedure:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

    • The resulting solid is the purified this compound.

    • Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient may be required.
Column overloading.Use a larger column with more silica gel.
Compound Elutes Too Quickly Mobile phase is too polar.Start with a less polar mobile phase (higher hexane content).
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (higher ethyl acetate content).
Cracked Column Bed Improper packing or running the column dry.Ensure the silica bed is always covered with solvent. Repack the column if necessary.

Conclusion

This application note presents a reliable and systematically developed protocol for the purification of this compound using flash column chromatography. By following the detailed steps for mobile phase selection, column preparation, sample loading, and elution, researchers can achieve high purity of this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar, functionalized aromatic compounds.

References

Characterization of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: Application Notes for HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. The following methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate purity assessment and impurity profiling, crucial for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[1] The method's selectivity is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B over 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in acetonitrile.

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in acetonitrile.

Data Analysis:

  • Identify the main peak corresponding to this compound by comparing its retention time with the reference standard.

  • Calculate the purity using the area percent method.

  • Identify and quantify impurities based on their relative retention times and peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard (1 mg/mL) hplc_system HPLC System (C18 Column, Gradient) prep_standard->hplc_system prep_sample Prepare Sample (1 mg/mL) prep_sample->hplc_system detection UV Detection (254 nm) hplc_system->detection integrate_peaks Integrate Peaks detection->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity identify_impurities Identify Impurities integrate_peaks->identify_impurities

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It provides high-confidence identification of impurities through mass spectral library matching and is an excellent method for confirming the identity of the main component.[3]

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

Chemicals and Reagents:

  • Dichloromethane (GC grade) or other suitable volatile solvent

  • Helium (99.999% purity)

  • This compound reference standard and sample

Chromatographic and Spectrometric Conditions:

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan
Mass Range 50 - 450 amu

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.

Data Analysis:

  • Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.

  • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

  • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare Reference Standard (1 mg/mL) gcms_system GC-MS System (DB-5ms Column) prep_standard->gcms_system prep_sample Prepare Sample (1 mg/mL) prep_sample->gcms_system ionization EI Ionization (70 eV) gcms_system->ionization mass_analyzer Mass Analyzer (Full Scan) ionization->mass_analyzer tic_analysis Analyze TIC mass_analyzer->tic_analysis ms_library_search MS Library Search mass_analyzer->ms_library_search confirm_identity Confirm Identity & Quantify Impurities tic_analysis->confirm_identity ms_library_search->confirm_identity

GC-MS Analysis Workflow

Data Presentation and Comparison

A combination of both HPLC and GC-MS provides a comprehensive purity profile of this compound.

Table 3: Comparison of Analytical Methods

CharacteristicHPLC-UVGC-MS
Applicability Ideal for non-volatile and thermally labile impurities.Suited for volatile and semi-volatile impurities.[3]
Selectivity Good, based on retention time and UV spectra.Excellent, provides chromatographic separation and mass spectral data for high-confidence identification.[3]
Sensitivity Good with UV detector.Very high, especially in Selected Ion Monitoring (SIM) mode.[3]
Impurity Identification Tentative identification by retention time. Definitive identification requires an MS detector (LC-MS).High-confidence identification through mass spectral library matching.[3]

Potential Impurities: Common impurities in the synthesis of fluoronitrobenzene derivatives can include:

  • Unreacted starting materials.[2]

  • Reaction intermediates.[2]

  • Products of side reactions, such as hydrolysis products.[2]

  • Residual solvents used in the synthesis and purification process.[2]

By employing these detailed analytical protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical component in the development of new pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Reaction of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in reactions with various amines. The primary focus is on the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom, a key transformation in medicinal chemistry and materials science for the synthesis of novel compounds.

Introduction to Reactivity

This compound is an aromatic compound primed for functionalization. The strong electron-withdrawing nature of the nitro group (-NO₂) activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions. Consequently, the fluorine atom at the C-4 position is an excellent leaving group in SNAr reactions. The difluoromethoxy group at the C-2 position further influences the electronic properties of the ring and can impact the reactivity and characteristics of the resulting products. The products of these reactions, 2-(difluoromethoxy)-4-(substituted-amino)-1-nitrobenzene derivatives, are valuable intermediates, which can be further transformed, for instance, by reduction of the nitro group to an aniline, opening up avenues for further diversification.

The difluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability. Compounds incorporating this moiety are explored for a range of therapeutic applications.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a bimolecular addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

A nucleophile, in this case, an amine, attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, where the negative charge is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with primary and secondary amines. Researchers should optimize these conditions for specific substrates.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-(difluoromethoxy)-4-amino-1-nitrobenzene derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

SNAr_Workflow Workflow for SNAr with an Amine A Reaction Setup: - this compound (1.0 eq) - Amine (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., DMF) B Reaction Conditions: - Stir at room temperature or heat (e.g., 50-100 °C) - Monitor by TLC or LC-MS A->B C Work-up: - Pour into water - Extract with Ethyl Acetate B->C D Purification: - Wash organic layer with brine - Dry over MgSO₄ - Concentrate under reduced pressure C->D E Product Isolation: - Purify by flash column chromatography D->E

Caption: Workflow for SNAr with an amine.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various amines, based on general SNAr principles. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF8012~85-95
MorpholineK₂CO₃DMF8012~80-90
N-MethylpiperazineK₂CO₃DMF9016~75-85
AnilineK₂CO₃DMF10024~60-75
BenzylamineEt₃NMeCNReflux18~70-80

Further Derivatization: Reduction of the Nitro Group

The resulting 2-(difluoromethoxy)-4-(substituted-amino)-1-nitrobenzene derivatives can be readily converted to the corresponding anilines through the reduction of the nitro group. This transformation opens up a wide range of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions.

Protocol 2: Nitro Group Reduction

This protocol describes a general procedure for the reduction of the nitro group to an aniline.

Materials:

  • 2-(Difluoromethoxy)-4-(substituted-amino)-1-nitrobenzene derivative

  • Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C and H₂)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Water

  • Celite

Methodology:

Nitro_Reduction_Workflow Workflow for Nitro Group Reduction A Reaction Setup: - Nitro compound (1.0 eq) - Reducing agent (e.g., Fe/NH₄Cl or Pd/C, H₂) - Solvent (e.g., EtOH/H₂O) B Reaction Conditions: - Heat to reflux (for Fe/NH₄Cl) - or Stir under H₂ atmosphere (for Pd/C) - Monitor by TLC or LC-MS A->B C Work-up: - Filter through Celite to remove solids - Concentrate the filtrate B->C D Purification: - Extract with an organic solvent - Wash, dry, and concentrate C->D E Product Isolation: - Purify by chromatography if necessary D->E

Caption: Workflow for nitro group reduction.

  • Reaction Setup: Dissolve the 2-(difluoromethoxy)-4-(substituted-amino)-1-nitrobenzene derivative (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Reducing Agent Addition: Add the reducing agent. For example, iron powder (5-10 eq) and ammonium chloride (1.0 eq). Alternatively, for catalytic hydrogenation, use a catalyst such as 10% palladium on carbon (Pd/C) (5-10 mol%) in a solvent like methanol or ethyl acetate.

  • Reaction Conditions: If using iron, heat the mixture to reflux. For catalytic hydrogenation, place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenation apparatus, and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aniline is indicative of reaction completion.

  • Work-up: Upon completion, cool the reaction mixture. If iron was used, filter the hot reaction mixture through a pad of Celite to remove the iron salts. If catalytic hydrogenation was performed, filter the mixture through Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water and brine, then dried and concentrated to yield the desired aniline, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(difluoromethoxy)aniline scaffold is a valuable building block in the design and synthesis of new therapeutic agents. The unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and modulated lipophilicity, make it an attractive feature in drug candidates.

Derivatives of 2-(difluoromethoxy)aniline have been investigated for a variety of biological activities. For example, the core structure is found in compounds developed as kinase inhibitors, anti-inflammatory agents, and in other areas of pharmaceutical research. The ability to readily introduce a diverse range of amine substituents via the SNAr reaction described allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Drug_Discovery_Pathway Application in Drug Discovery A This compound B SNAr with Diverse Amines A->B C Library of Substituted Nitrobenzenes B->C D Nitro Group Reduction C->D E Library of 2-(Difluoromethoxy)anilines D->E F Further Derivatization (e.g., Amide Coupling, etc.) E->F G Biologically Active Compound Candidates F->G H SAR Studies & Lead Optimization G->H

Caption: Drug discovery workflow.

By systematically varying the amine component in the SNAr reaction, researchers can fine-tune the physicochemical and pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles for the development of new medicines.

Application Notes and Protocols for Suzuki Coupling Reactions Involving "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of Suzuki-Miyaura coupling reactions involving the versatile building block, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and explores the significance of the resulting fluorinated biaryl compounds in modern chemistry.

Introduction: The Strategic Importance of Fluorinated Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their conformational properties and metabolic stability.[1][2] The introduction of fluorine-containing functional groups, such as the difluoromethoxy (-OCHF₂) moiety, into these scaffolds can dramatically enhance their pharmacological profiles. The -OCHF₂ group is a bioisostere of the methoxy group but offers increased metabolic stability, modulated lipophilicity, and improved membrane permeability, making it a highly desirable feature in drug design.[3]

This compound serves as a key precursor for the synthesis of complex biaryl derivatives. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it amenable to nucleophilic aromatic substitution or, more strategically, to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for the formation of carbon-carbon bonds under relatively mild conditions.[4][5][6]

Mechanistic Insights: The Role of the Nitro Group and C-F Bond Activation

The Suzuki-Miyaura coupling of this compound is a fascinating case study in reactivity and regioselectivity. The reaction can theoretically proceed via the activation of the C-F bond. The general catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

In the context of our substrate, the powerful electron-withdrawing nitro group plays a crucial directing role. It significantly acidifies the ortho protons and, more importantly, activates the ortho C-F bond towards oxidative addition to a low-valent palladium(0) catalyst. This activation is a key step in initiating the catalytic cycle.

While C-F bonds are generally strong, the presence of the ortho-nitro group facilitates a nucleophilic attack by the electron-rich palladium(0) complex on the electron-deficient aromatic ring. This leads to the formation of an arylpalladium(II) fluoride intermediate. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst.

It is also conceivable that under certain conditions, the reaction could proceed via activation of the C-NO₂ bond, a less common but documented pathway for Suzuki couplings of nitroarenes.[7] However, the ortho-directing effect of the nitro group on the C-F bond is a well-established phenomenon in related systems.

G cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Pd(0)L₂ ArPd(II)(F)L2 ArPd(II)(F)L₂ ArPd(II)(R)L2 ArPd(II)(R)L₂ Product Biaryl Product Regen_Pd(0) Pd(0)L₂ Substrate This compound Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃)

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific boronic acid used and the scale of the reaction.

Synthesis of this compound (Starting Material)

A general two-step procedure can be employed for the synthesis of the title compound, starting from commercially available 2-fluoro-5-nitrophenol.

Step 1: Difluoromethylation of 2-fluoro-5-nitrophenol

This reaction should be performed in a well-ventilated fume hood.

  • Materials:

    • 2-fluoro-5-nitrophenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Chlorodifluoromethane (Freon 22) or Sodium chlorodifluoroacetate

    • Pressure vessel or a sealed tube

  • Procedure:

    • To a pressure vessel, add 2-fluoro-5-nitrophenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.

    • Seal the vessel and cool it in a dry ice/acetone bath.

    • Carefully introduce chlorodifluoromethane gas or add sodium chlorodifluoroacetate.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, carefully vent the vessel, and pour the mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Step 2: Nitration (Alternative Route)

Alternatively, one could start from 1-(difluoromethoxy)-3-fluorobenzene and perform a nitration. However, this may lead to isomeric mixtures.

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of related nitroaromatic compounds.[8]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice may need optimization.
Ligand PPh₃, dppfOften incorporated in the catalyst complex.
Base K₂CO₃, Cs₂CO₃Cesium carbonate is often more effective but also more expensive.
Solvent System Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typical.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

G cluster_workflow Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - Substrate - Boronic Acid - Catalyst - Base Solvent Add Degassed Solvent Heating Heat to 80-110 °C Monitoring Monitor by TLC/LC-MS Workup Aqueous Workup & Extraction Purification Column Chromatography Product Pure Biaryl Product

Applications of the Resulting Biaryl Scaffolds

The biaryl products derived from this compound are of significant interest in drug discovery. The resulting 2-(difluoromethoxy)-1-nitro-biaryl core can be further functionalized, for instance, by reduction of the nitro group to an amine, which can then be used in amide bond couplings or other transformations to build more complex molecules.

These fluorinated biaryl structures are key components in the development of:

  • Anti-inflammatory agents: The biphenyl moiety is found in many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Antimicrobial and Antifungal Compounds: Biphenyl derivatives have shown a wide range of activities against various microbes.[1][2]

  • Kinase Inhibitors: The rigid biaryl backbone is ideal for targeting the active sites of kinases, which are crucial in cancer and immunology research.

  • Agrochemicals: The enhanced metabolic stability imparted by the difluoromethoxy group is also a valuable trait in the design of next-generation pesticides and herbicides.

The synthetic accessibility of these valuable scaffolds through the robust and versatile Suzuki-Miyaura coupling reaction underscores the importance of this compound as a key building block in modern chemical synthesis.

References

Application Note & Protocol: A Scalable, Phase-Transfer Catalyzed Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a key building block in modern medicinal and agrochemical research. The strategic incorporation of the difluoromethoxy (-OCHF₂) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules[1][2]. This guide details a robust and scalable protocol based on the O-difluoromethylation of 4-fluoro-2-nitrophenol using difluorochloromethane under aqueous phase-transfer catalysis (PTC) conditions. We provide a step-by-step methodology, an analysis of reaction parameters, safety protocols, and a discussion of the underlying chemical principles to ensure successful and reproducible synthesis at the multi-gram to kilogram scale.

Introduction: The Strategic Value of the -OCHF₂ Moiety

The difluoromethoxy group is a privileged substituent in contemporary drug discovery[2]. As a bioisostere of methoxy or hydroxyl groups, it offers a unique combination of electronic properties and metabolic robustness. Its introduction into bioactive molecules can lead to improved pharmacokinetic profiles, making intermediates like this compound highly valuable[1][3]. The presence of the nitro group provides a versatile synthetic handle for further chemical elaboration, most commonly through reduction to the corresponding aniline, which opens pathways to a diverse range of heterocyclic structures and other complex molecular architectures[2][4].

This application note describes a synthesis method adapted from established industrial processes for producing aryl difluoromethyl ethers, focusing on safety, scalability, and process efficiency[5]. The chosen pathway avoids the use of large volumes of volatile organic solvents in the main reaction step, aligning with principles of green and sustainable chemistry[5].

Synthetic Strategy and Mechanistic Overview

The overall synthesis is a two-step process starting from commercially available 3-fluorophenol.

  • Nitration: Regioselective nitration of 3-fluorophenol to produce the key intermediate, 4-fluoro-2-nitrophenol.

  • O-Difluoromethylation: Williamson ether synthesis-type reaction where the phenoxide of 4-fluoro-2-nitrophenol reacts with a difluoromethyl source (difluorochloromethane) under phase-transfer catalysis to yield the final product.

Mechanism of O-Difluoromethylation

The core of this synthesis lies in the phase-transfer catalyzed reaction. The process can be understood through the following steps:

  • Deprotonation: In the aqueous phase, sodium hydroxide deprotonates the acidic 4-fluoro-2-nitrophenol to form the sodium 4-fluoro-2-nitrophenoxide salt.

  • Ion-Pair Extraction: The quaternary ammonium salt (the phase-transfer catalyst, Q⁺X⁻) exchanges its counter-ion (X⁻) with the phenoxide (ArO⁻) at the aqueous-organic interface.

  • Organic Phase Reaction: The resulting lipophilic ion pair (Q⁺ArO⁻) is extracted into the organic phase (or micro-environment around the gaseous difluorochloromethane), where it is sufficiently nucleophilic to react with difluorochloromethane.

  • Catalyst Regeneration: After the nucleophilic substitution, the catalyst (Q⁺Cl⁻) returns to the aqueous phase to repeat the cycle.

This catalytic cycle is crucial for scale-up as it allows two immiscible reactants to come together efficiently without requiring a single, homogeneous solvent system.

Data Presentation: Reagents and Stoichiometry

The following tables summarize the required reagents for a laboratory scale-up synthesis targeting approximately 100 grams of the final product. The quantities can be scaled linearly for larger batches, with appropriate adjustments to reactor size and heat management.

Table 1: Reagents for Step 1 - Nitration of 3-Fluorophenol

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantityVolume
3-Fluorophenol112.101.056.0 g~50 mL
Sulfuric Acid (98%)98.08--200 mL
Nitric Acid (70%)63.011.0547.3 g33.5 mL
Ice / Water18.02-As neededAs needed

Table 2: Reagents for Step 2 - O-Difluoromethylation

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantityNotes
4-Fluoro-2-nitrophenol157.091.078.5 gFrom Step 1
Sodium Hydroxide40.001.530.0 g-
Tetrabutylammonium Bromide322.370.058.1 gPhase-Transfer Catalyst
Difluorochloromethane (Gas)86.47~2.0~86 gExcess, monitor by weight/pressure
Deionized Water18.02-750 mLSolvent
Toluene92.14-200 mLFor extraction

Detailed Experimental Protocols

Safety Precautions: This synthesis involves corrosive acids, pressurized gas, and potentially exothermic reactions. Adhere strictly to all institutional safety protocols. Perform all steps in a well-ventilated fume hood or a designated high-pressure bay. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. A blast shield is mandatory for the pressure reaction.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Charge: Carefully add concentrated sulfuric acid (200 mL) to the flask and cool to below 5 °C with stirring.

  • Substrate Addition: Slowly add 3-fluorophenol (56.0 g) to the cold sulfuric acid. Maintain the temperature below 10 °C.

  • Nitration: Add nitric acid (33.5 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A dark red/brown color will develop.

  • Reaction Hold: After the addition is complete, stir the mixture at 5-10 °C for an additional 2 hours.

  • Quenching: In a separate 2 L beaker, prepare a mixture of crushed ice (approx. 800 g) and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The yellow product will precipitate. Allow the ice to melt completely, then isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The expected yield of 4-fluoro-2-nitrophenol is typically 80-90%.

Step 2: Scale-up Synthesis of this compound
  • Reactor Setup: Assemble a 2 L high-pressure stainless-steel reactor (autoclave) equipped with a gas inlet valve, a pressure gauge, a thermocouple, a rupture disc, and a high-torque mechanical stirrer (gas-entrainment impeller is recommended).

  • Charge Reagents: To the reactor, add deionized water (750 mL), sodium hydroxide (30.0 g), tetrabutylammonium bromide (8.1 g), and the 4-fluoro-2-nitrophenol (78.5 g) from Step 1.

  • Seal and Purge: Seal the reactor according to the manufacturer's instructions. Purge the headspace with nitrogen gas three times to remove air.

  • Heating and Stirring: Begin stirring at a high rate (e.g., 800-1000 rpm) and heat the mixture to 85-95 °C[5].

  • Gas Introduction: Once the target temperature is reached, begin introducing difluorochloromethane gas below the liquid surface. Pressurize the reactor to the desired setpoint (typically 5-10 bar, consult literature and equipment limits). Maintain the reaction by feeding gas to keep the pressure constant as it is consumed.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of gas uptake. The total reaction time can range from 8 to 24 hours depending on the efficiency of stirring and mass transfer[5].

  • Cooling and Venting: Once the reaction is complete, stop the gas feed, cool the reactor to room temperature (< 25 °C), and carefully vent the excess pressure in a safe and environmentally responsible manner.

  • Workup - Phase Separation: Discharge the reactor contents into a separatory funnel. The product will be in the organic phase (typically a dense oil). Separate the lower organic layer.

  • Workup - Extraction & Washing: Extract the aqueous layer with toluene (2 x 100 mL). Combine all organic phases. Wash the combined organic layer sequentially with 5% sodium hydroxide solution (100 mL) to remove any unreacted phenol, followed by water (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a light yellow oil. Purity should be assessed by GC-MS and NMR.

Visualization of Workflow and Mechanism

To clarify the process flow and chemical transformation, the following diagrams are provided.

G cluster_0 Step 1: Nitration cluster_1 Step 2: O-Difluoromethylation A 3-Fluorophenol C Reaction @ 0-10 °C A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D Ice Quench & Filtration C->D E 4-Fluoro-2-nitrophenol D->E F Pressure Reactor Charge: - 4-Fluoro-2-nitrophenol - NaOH, H₂O, PTC E->F Intermediate H Reaction @ 95 °C F->H G Pressurize with Difluorochloromethane Gas G->H I Workup: Extraction & Washing H->I J Purification: Vacuum Distillation I->J K Final Product J->K

Caption: High-level experimental workflow for the two-step synthesis.

References

Handling and disposal procedures for "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, use, and disposal of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0). This aromatic compound is a valuable building block in medicinal chemistry and synthetic organic chemistry, particularly in the development of novel therapeutics.

Chemical Properties and Safety Data

This compound is a fluorinated nitroaromatic compound. The presence of electron-withdrawing groups (nitro and fluoro) and the difluoromethoxy moiety makes it an important intermediate, especially in nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] Proper handling and disposal are crucial due to its potential hazards.

Quantitative Data Summary
PropertyValueReference(s)
CAS Number 1214329-62-0[4][5]
Molecular Formula C₇H₄F₃NO₃[5]
Molecular Weight 207.11 g/mol [5]
Appearance Light yellow to brown powder or lump[6]
Melting Point 37-40 °C (for the related compound 4-(Difluoromethoxy)nitrobenzene)[6][7]
Boiling Point 203-204 °C (for the related compound 2,4-Difluoronitrobenzene)[8]
Solubility Sparingly soluble in water. Soluble in most organic solvents.[9]
Storage Temperature 2-8°C, under an inert atmosphere.[5][10]

Handling and Safety Protocols

Due to the hazardous nature of nitroaromatic compounds, strict safety protocols must be followed. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[11][12][13]

  • Eye Protection: Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are required at all times.[11][14] A face shield should be used when there is a risk of splashing.[11]

  • Hand Protection: Chemical-resistant gloves, such as butyl or neoprene, should be worn.[15] Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[11]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of dust formation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[11][14]

First Aid Measures

In case of exposure, immediate action is critical.[8][16][17]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention.[16]

Experimental Protocols

The primary application of this compound in drug development is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, with the fluorine atom being a good leaving group.[1][2]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is adapted from procedures for similar fluoronitrobenzene derivatives and outlines the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the anhydrous polar aprotic solvent.

  • Add the amine nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization or flash column chromatography.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Disposal Procedures

Waste containing this compound must be treated as hazardous waste. All disposal methods must comply with local, regional, and national regulations.[16][18]

Spill Cleanup

In the event of a spill, the area should be evacuated and ventilated.[19][20]

  • For solid spills: Carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste.[20]

  • For solutions: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[19] Do not use combustible materials like paper towels for large spills of flammable solutions.[19] Collect the absorbed material into a labeled, sealed container for hazardous waste.[19]

After the bulk of the spill is removed, decontaminate the area with a suitable solvent and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal
  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not mix with other waste streams.[16] It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.[18] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a possible disposal method.[18]

  • Contaminated Materials: All containers, PPE, and other materials contaminated with this chemical should be handled as hazardous waste and disposed of accordingly.[16] Empty containers should be decontaminated before disposal.

Chemical Incompatibilities

Nitro compounds can be incompatible with strong oxidizing agents, strong bases, and reducing agents.[21][22][23] Avoid contact with these materials during storage and handling to prevent potentially violent reactions.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram illustrates the general workflow for a nucleophilic aromatic substitution (SNAr) reaction using this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware under Inert Atmosphere reagents Add this compound, Solvent, Amine, and Base start->reagents heat Heat and Stir (80-120 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench Reaction Complete filter Filter and Wash Precipitate quench->filter purify Purify (Recrystallization/Chromatography) filter->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for a typical SNAr reaction.

Logical Relationship in Kinase Inhibitor Synthesis

Fluoronitrobenzene derivatives are common starting materials for the synthesis of kinase inhibitors. The following diagram illustrates the logical progression from a simple building block to a potential therapeutic application targeting a signaling pathway.

logical_relationship cluster_synthesis Chemical Synthesis cluster_application Biological Application start 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar reduction Nitro Group Reduction snar->reduction cyclization Heterocycle Formation reduction->cyclization inhibitor Kinase Inhibitor Scaffold cyclization->inhibitor Leads to pathway Inhibition of Cellular Signaling Pathway (e.g., MAPK/ERK) inhibitor->pathway effect Therapeutic Effect (e.g., Anti-cancer Activity) pathway->effect

Caption: From chemical synthesis to biological application.

References

Application Notes and Protocols for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group into molecular scaffolds is a well-established strategy to enhance key physicochemical properties such as metabolic stability, lipophilicity, and bioavailability. This compound serves as a versatile precursor for the synthesis of more complex molecules through the strategic functionalization of its aromatic ring.

The primary application of this compound is as a substrate in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is highly activated towards nucleophilic attack by the strong electron-withdrawing nitro group positioned ortho to the difluoromethoxy group and para to the fluorine atom. In these reactions, the fluorine atom at the C-4 position acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles.

Application: A Scaffold for Nucleophilic Aromatic Substitution (SNAr)

The key reactive site of this compound for introducing molecular diversity is the C-F bond at the 4-position. The electron-deficient nature of the benzene ring facilitates the attack of nucleophiles, leading to the displacement of the fluoride ion. This enables the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a diverse range of derivatives.

Reaction Principle

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Quantitative Data for SNAr Reactions on Analogous Substrates

While specific reaction data for this compound is not extensively available in the public domain, the following tables provide quantitative data for SNAr reactions on structurally similar fluoronitrobenzene derivatives. This data can serve as a valuable guide for planning experiments with the title compound.

Table 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles on 4-Ethoxy-2-fluoro-1-nitrobenzene [1]

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO109092
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF246085

Table 2: Nucleophilic Aromatic Substitution with Oxygen Nucleophiles on 4-Ethoxy-2-fluoro-1-nitrobenzene [1]

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
4-Methoxyphenol4-Methoxyphenol (1.2 eq.), K₂CO₃ (2.0 eq.)Acetonitrile16Reflux88
Sodium MethoxideNaOMe (1.1 eq.)Methanol4Reflux90

Experimental Protocols

The following are generalized protocols for performing nucleophilic aromatic substitution reactions using this compound. Researchers should perform small-scale trials to optimize reaction conditions for their specific nucleophile and desired product.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines a general procedure for the reaction of this compound with an alcohol or phenol in the presence of a base.

Materials:

  • This compound

  • Alcohol or phenol nucleophile

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and the anhydrous solvent (e.g., DMF).

  • Carefully add the base (1.5 eq) portion-wise at 0 °C (if using a strong base like NaH). For carbonate bases, addition can be done at room temperature.

  • Stir the mixture for 20-30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow General Experimental Workflow for SNAr A 1. Combine Reactants - this compound - Nucleophile (Amine/Alcohol) - Base - Solvent B 2. Reaction - Heat to appropriate temperature - Stir under inert atmosphere A->B C 3. Monitor Progress - TLC / LC-MS B->C D 4. Work-up - Quench with water/aq. solution - Extract with organic solvent C->D Reaction Complete E 5. Purification - Wash organic layer - Dry (e.g., Na₂SO₄) - Concentrate - Column Chromatography D->E F 6. Characterization - NMR, MS E->F

Caption: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols for Late-Stage Functionalization with 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene as a versatile reagent for late-stage functionalization in medicinal chemistry and drug discovery. The strategic introduction of the difluoromethoxy (-OCHF₂) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, bioavailability, and lipophilicity.[1][2][3][4] This document outlines key applications, detailed experimental protocols, and workflows for leveraging the unique reactivity of this building block.

Core Applications in Late-Stage Functionalization

This compound possesses two primary sites for chemical modification, making it a valuable tool for the diversification of complex molecules:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is activated by the electron-withdrawing nitro group, rendering it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, such as amines, alcohols, and thiols, into the aromatic core.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline, which serves as a versatile synthetic handle for subsequent transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.[2][5]

Physicochemical Properties

PropertyValue
CAS Number 1214329-62-0[6]
Molecular Formula C₇H₄F₃NO₃[6]
Molecular Weight 207.11 g/mol [6]
Appearance Likely a light yellow to brown solid or oil

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary or Secondary Amine

This protocol describes a general procedure for the reaction of this compound with an amine to introduce a nitrogen-based substituent at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a clean, dry round-bottom flask, add this compound, the amine, and the base.

  • Add the aprotic polar solvent (to achieve a concentration of 0.1-1.0 M).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted product.[7][8]

Expected Yields: While specific data for this substrate is not available, yields for analogous SNAr reactions with similar fluoronitrobenzene derivatives typically range from moderate to high, depending on the nucleophilicity of the amine and the reaction conditions.

Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group of a 2-(difluoromethoxy)-4-substituted-1-nitrobenzene derivative to the corresponding aniline using palladium on carbon as a catalyst.

Materials:

  • Substituted 2-(difluoromethoxy)-1-nitrobenzene derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the nitroaromatic compound in the chosen solvent (10-20 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.[5][8]

Visualization of Workflows and Concepts

G Workflow for Late-Stage Functionalization cluster_0 S_NAr Pathway cluster_1 Reduction Pathway cluster_2 Further Derivatization A 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene C S_NAr Reaction (Base, Solvent, Heat) A->C B Nucleophile (R-NH2, R-OH, R-SH) B->C D 4-Substituted-2-(difluoromethoxy)- 1-nitrobenzene C->D E 4-Substituted-2-(difluoromethoxy)- 1-nitrobenzene F Reduction (e.g., H2, Pd/C) E->F G 4-Substituted-2-(difluoromethoxy)aniline F->G H 4-Substituted-2-(difluoromethoxy)aniline I Amide Coupling, Sulfonylation, etc. H->I J Diverse Functionalized Molecules I->J

Caption: General workflow for the late-stage functionalization of this compound.

G Conceptual Diagram of Late-Stage Functionalization cluster_0 Improved Properties A Lead Compound / Complex Molecule C Late-Stage Functionalization Reaction (e.g., S_NAr) A->C B 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene (Functionalization Reagent) B->C D Modified Lead Compound with -OCHF2 Moiety C->D E Enhanced Metabolic Stability D->E F Improved Bioavailability D->F G Modulated Lipophilicity D->G

Caption: The role of this compound in enhancing drug properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene.

Troubleshooting Guide: Low Yield in the Synthesis of this compound

Low yields in this two-step synthesis can arise from issues in either the initial nitration to form the precursor, 4-fluoro-2-nitrophenol, or the subsequent O-difluoromethylation. This guide addresses potential problems in a question-and-answer format.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

Q1: My nitration of 4-fluorophenol is resulting in a low yield of the desired 4-fluoro-2-nitrophenol and a mixture of isomers. What can I do?

A1: The nitration of phenols can be sensitive to reaction conditions, often leading to the formation of both ortho and para isomers. The hydroxyl group is a strong activating group, which can also lead to over-nitration if conditions are not carefully controlled.

Potential Causes & Solutions:

  • Reaction Temperature: Nitration is an exothermic reaction. Insufficient cooling can lead to the formation of undesired side products and dinitrated species.

    • Troubleshooting: Maintain a low reaction temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial.

    • Troubleshooting: A mixture of nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺), the active electrophile.[1][2] The concentration of nitric acid should be carefully controlled. Using fuming nitric acid at low temperatures can provide better selectivity.

  • Addition of Reagents: A rapid addition of the nitrating agent can cause localized overheating and side reactions.

    • Troubleshooting: Add the nitrating agent dropwise to a solution of the 4-fluorophenol with vigorous stirring to ensure even distribution and temperature control.

  • Isomer Separation: The ortho and para isomers can be difficult to separate.

    • Troubleshooting: o-Nitrophenol exhibits intramolecular hydrogen bonding, making it steam volatile, whereas p-nitrophenol has intermolecular hydrogen bonding, resulting in a higher boiling point.[3] This property can be exploited for separation by steam distillation. Column chromatography can also be employed for separation.

Step 2: O-Difluoromethylation of 4-Fluoro-2-nitrophenol

Q2: I am experiencing a low yield in the difluoromethoxylation of 4-fluoro-2-nitrophenol. What are the common reasons for this?

A2: The O-difluoromethylation of phenols, particularly those with electron-withdrawing groups like a nitro group, can be challenging. The electron-withdrawing nitro group decreases the nucleophilicity of the phenoxide ion, making the reaction more difficult.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the phenolic proton in 4-fluoro-2-nitrophenol is increased by the electron-withdrawing groups, but a sufficiently strong base is still required to generate the phenoxide in situ.

    • Troubleshooting: Use a strong base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) to ensure complete deprotonation. The choice of base may need to be optimized.

  • Reactivity of the Difluoromethylating Agent: The choice of the difluoromethylating agent and the method of generating the reactive species (difluorocarbene or a difluoromethyl cation equivalent) is critical.

    • Troubleshooting:

      • Chlorodifluoromethane (Freon-22): This gaseous reagent is a common source of difluorocarbene but can be difficult to handle and its use is being phased out due to environmental concerns.[4] The reaction often requires elevated temperatures and pressure.

      • Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a stable, solid precursor that generates difluorocarbene upon heating.[5][6] It is often a more practical and environmentally friendly alternative.

      • Other Reagents: Reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can also be used but may require specific activators.

  • Reaction Conditions: Temperature, solvent, and reaction time are key parameters that need to be optimized.

    • Troubleshooting:

      • Temperature: Difluorocarbene generation from sodium chlorodifluoroacetate typically requires heating (e.g., 95-120°C).[5][6]

      • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to dissolve the reactants and facilitate the reaction.

      • Reaction Time: The reaction should be monitored by TLC or GC to determine the optimal reaction time and avoid decomposition of the product.

  • Side Reactions: The highly reactive difluorocarbene can react with other nucleophiles present in the reaction mixture or undergo self-polymerization.

    • Troubleshooting: Ensure the reaction is carried out under anhydrous conditions to prevent reaction with water. The stoichiometry of the reagents should be carefully controlled to favor the desired reaction.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound? A: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. Yields for the difluoromethoxylation of nitrophenols reported in patents range from 46.9% to 96.3% for different isomers.[7][8] Optimization of the reaction conditions for this specific substrate is crucial to achieve a high yield.

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes. Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Always perform the reaction at low temperatures and add the nitrating agent slowly. Difluoromethylating agents can be toxic and should be handled in a well-ventilated fume hood. Chlorodifluoromethane is a gas and requires specialized equipment for handling under pressure. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q: How can I purify the final product, this compound? A: The purification of fluorinated and nitrated aromatic compounds can often be achieved through standard techniques.

  • Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.

Data Presentation

Table 1: Reported Yields for the Difluoromethoxylation of Nitrophenols (Analogous Reactions)

Nitrophenol IsomerBaseCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
o-NitrophenolNaOHTetrabutylphosphonium bromideWater952446.9[8]
m-NitrophenolNaOHTetrabutylphosphonium bromideWater952489.3[8]
p-NitrophenolNaOHTetrabutylphosphonium bromideWater952414.8-95.7[7][8]
p-NitrophenolK₂CO₃-DMF100377[7]
p-NitrophenolNaOHTetrabutylammonium bromideWater1004096.3[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-nitrophenol (Precursor)

This protocol is adapted from general procedures for the nitration of fluorophenols.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of nitric acid (e.g., 65-70%, 1.1 eq) and sulfuric acid (catalytic amount) to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ortho and para isomers.

Protocol 2: Synthesis of this compound

This protocol is based on the difluoromethoxylation of phenols using sodium chlorodifluoroacetate.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-nitrophenol (1.0 eq), a base such as potassium carbonate (2.0-3.0 eq), and a polar aprotic solvent like anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide salt.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 95-120°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: O-Difluoromethylation 4-Fluorophenol 4-Fluorophenol Nitrating Agent\n(HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) 4-Fluoro-2-nitrophenol\n(Crude Mixture) 4-Fluoro-2-nitrophenol (Crude Mixture) 4-Fluorophenol->4-Fluoro-2-nitrophenol\n(Crude Mixture) Nitrating Agent\n(HNO3/H2SO4)->4-Fluoro-2-nitrophenol\n(Crude Mixture)  0-5°C Purification\n(Chromatography/\nSteam Distillation) Purification (Chromatography/ Steam Distillation) 4-Fluoro-2-nitrophenol\n(Crude Mixture)->Purification\n(Chromatography/\nSteam Distillation) Workup 4-Fluoro-2-nitrophenol\n(Precursor) 4-Fluoro-2-nitrophenol (Precursor) Purification\n(Chromatography/\nSteam Distillation)->4-Fluoro-2-nitrophenol\n(Precursor) Base (e.g., K2CO3)\n+ ClCF2COONa Base (e.g., K2CO3) + ClCF2COONa Crude Product Crude Product 4-Fluoro-2-nitrophenol\n(Precursor)->Crude Product Base (e.g., K2CO3)\n+ ClCF2COONa->Crude Product  95-120°C, DMF Purification\n(Chromatography) Purification (Chromatography) Crude Product->Purification\n(Chromatography) Workup & Extraction This compound\n(Final Product) This compound (Final Product) Purification\n(Chromatography)->this compound\n(Final Product)

Caption: Synthetic workflow for this compound.

TroubleshootingFlow start Low Yield Observed step Which step has low yield? start->step nitration_issues Nitration (Step 1) step->nitration_issues Nitration difluoro_issues Difluoromethylation (Step 2) step->difluoro_issues Difluoromethylation nitration_q1 Check Reaction Temperature nitration_issues->nitration_q1 nitration_q2 Optimize Nitrating Agent/Addition nitration_issues->nitration_q2 nitration_q3 Improve Isomer Separation nitration_issues->nitration_q3 difluoro_q1 Ensure Complete Deprotonation (Base) difluoro_issues->difluoro_q1 difluoro_q2 Evaluate Difluoromethylating Agent & Conditions difluoro_issues->difluoro_q2 difluoro_q3 Minimize Side Reactions difluoro_issues->difluoro_q3 difluoro_q4 Optimize Workup & Purification difluoro_issues->difluoro_q4 end Improved Yield nitration_q1->end nitration_q2->end nitration_q3->end difluoro_q1->end difluoro_q2->end difluoro_q3->end difluoro_q4->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0)[1]. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient reaction.

The predominant synthetic route to this compound involves the O-difluoromethylation of a phenolic precursor, typically 4-fluoro-2-nitrophenol. This reaction, while straightforward in principle, is prone to several side reactions and impurities that can complicate the process and reduce yield and purity. The most common method involves the generation of difluorocarbene (:CF2) as a reactive intermediate, which is then trapped by the phenoxide of the starting material.

Core Reaction Pathway

The synthesis is generally achieved by reacting 4-fluoro-2-nitrophenol with a difluorocarbene precursor under basic conditions. A common and effective precursor is sodium chlorodifluoroacetate (ClCF2COONa), which thermally decarboxylates to generate the electrophilic difluorocarbene.[2]

SM 4-Fluoro-2-nitrophenol Phenoxide 4-Fluoro-2-nitrophenoxide SM->Phenoxide  Base (e.g., K2CO3, NaOH) Product This compound Phenoxide->Product Nucleophilic Attack Reagent ClCF2COONa (Sodium Chlorodifluoroacetate) Carbene [:CF2] Difluorocarbene Reagent->Carbene Heat (Δ) -CO2, -NaCl Carbene->Product Nucleophilic Attack Start Low Conversion Observed CheckBase Is Base Stoichiometry & Strength Sufficient? (≥1 eq. K2CO3, NaOH) Start->CheckBase CheckReagent Is Difluoromethylating Agent Active & Sufficient? CheckBase->CheckReagent Yes Result_Base Increase Base Equivalents or Use Stronger Base CheckBase->Result_Base No CheckTemp Is Reaction Temperature Optimal? CheckReagent->CheckTemp Yes Result_Reagent Use Fresh Reagent Increase Equivalents CheckReagent->Result_Reagent No CheckMoisture Are Anhydrous Conditions Maintained? CheckTemp->CheckMoisture Yes Result_Temp Increase Temperature to Ensure Carbene Formation (e.g., >100°C for ClCF2COONa) CheckTemp->Result_Temp No Result_Moisture Use Anhydrous Solvents & Dry Glassware CheckMoisture->Result_Moisture No Success Reaction Proceeds CheckMoisture->Success Yes Result_Base->Success Result_Reagent->Success Result_Temp->Success Result_Moisture->Success

References

Improving regioselectivity in reactions with "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. The focus is on improving regioselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Category 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: What is the most probable site for nucleophilic aromatic substitution (SNAr) on this compound and why?

A1: The most probable site for nucleophilic attack is the carbon atom bonded to the fluorine (C4 position). The rationale is based on the following electronic effects:

  • Activation by the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. It strongly deactivates the entire aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions.

  • Leaving Group Ability: Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

  • Directing Effects: The nitro group at C1 activates the para position (C4) for nucleophilic attack. The difluoromethoxy group (-OCHF₂) at C2 also has an electron-withdrawing inductive effect, which further enhances the electrophilicity of the ring. While it can have a resonance donating effect, its inductive effect is significant. In similar substrates, the fluorine atom is noted to be unambiguously replaced in nucleophilic substitution reactions.[1]

Q2: I am observing a mixture of products or substitution at the difluoromethoxy group. What could be the cause and how can I improve selectivity for the C4 position?

A2: While substitution at the C4-F position is strongly favored, competitive substitution of the difluoromethoxy group can occur under certain conditions.[1] Here are common causes and troubleshooting steps:

  • Harsh Reaction Conditions: High temperatures or the use of very strong, hard nucleophiles can lead to decreased selectivity.

    • Solution: Attempt the reaction at a lower temperature. Gradually increase the temperature only if the reaction does not proceed. Use a milder base if applicable.

  • Nucleophile Choice: "Hard" nucleophiles (e.g., methoxide) might favor reaction at other sites compared to "soft" nucleophiles (e.g., thiols).

    • Solution: If possible, consider using a softer nucleophile. The nature of the nucleophile can significantly influence the regiochemical outcome.

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation without strongly solvating the nucleophile. If you are experiencing issues, consider screening different polar aprotic solvents.

G cluster_input Troubleshooting: Poor Regioselectivity in SNAr cluster_process Potential Causes & Solutions cluster_output Desired Outcome start Observed Mixture of Products (Substitution at C4-F and C2-OCHF2) cause1 Harsh Conditions? start->cause1 solution1 Action: Lower Temperature & Use Milder Base cause1->solution1 Yes cause2 Nucleophile Choice? cause1->cause2 No end_node Improved Regioselectivity (Selective C4-F Substitution) solution1->end_node solution2 Action: Screen Softer Nucleophiles (e.g., Thiols) cause2->solution2 Possible cause3 Solvent Issue? cause2->cause3 Unlikely solution2->end_node solution3 Action: Screen Polar Aprotic Solvents (DMF, DMSO, NMP) cause3->solution3 Possible solution3->end_node

Category 2: Selective Reduction of the Nitro Group

Q3: How can I selectively reduce the nitro group to an amine without affecting the fluoro or difluoromethoxy substituents?

A3: Achieving selective reduction of the nitro group is a common and critical transformation. The C-F and C-OCHF₂ bonds are generally stable, but harsh reductive conditions could potentially lead to side reactions. Here are reliable methods:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a highly effective and mild method that is very selective for the nitro group and typically does not affect aryl fluorides or ether linkages.[2]

  • Catalytic Hydrogenation (Pd/C): This is a clean and efficient method. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is standard.[2] Care must be taken as some conditions can lead to dehalogenation, although this is less common for fluorine than for chlorine, bromine, or iodine.[3]

  • Iron (Fe) in Acid: Using iron powder in the presence of an acid like acetic acid or HCl is a classic, robust, and cost-effective method that is selective for the nitro group.[2]

Troubleshooting and Data Tables

Table 1: Comparison of Conditions for Selective Nitro Group Reduction
MethodReducing Agent(s)Typical SolventTemperatureKey Advantages & Considerations
Tin(II) Chloride SnCl₂·2H₂O (5 eq.)Ethanol, Ethyl AcetateReflux (70-80°C)Excellent selectivity; tolerant of many functional groups. Workup requires careful pH adjustment to remove tin salts.[2]
Catalytic Transfer Hydrogenation 10% Pd/C (5-10 mol%), Ammonium Formate (3-5 eq.)Methanol, EthanolRefluxAvoids high-pressure H₂ gas; generally mild conditions. Catalyst activity is crucial.[2]
Catalytic Hydrogenation 10% Pd/CMethanol, EthanolRoom Temp.High efficiency. Requires H₂ gas setup. Monitor carefully to avoid over-reduction or dehalogenation, though less likely with fluorine.
Metal/Acid Fe powder, Acetic AcidEthanol/WaterRefluxCost-effective and robust. Reaction is heterogeneous.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile, a common application for such substrates.[4]

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). The concentration is typically in the range of 0.1-1.0 M.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100°C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start Start reagents 1. Combine Reactants - Substrate (1.0 eq) - Amine (1.1 eq) - Base (1.5 eq) - Anhydrous Solvent (DMF) start->reagents reaction 2. Heat Reaction (e.g., 80°C) Monitor by TLC/LC-MS reagents->reaction workup 3. Quench & Extract - Cool to RT - Add Water - Extract with Ethyl Acetate reaction->workup purify 4. Isolate & Purify - Wash with Brine - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Protocol 2: Selective Reduction of the Nitro Group using SnCl₂·2H₂O

This protocol provides a detailed methodology for the selective reduction of the nitro group to an amine.[2]

  • Reagents and Setup: In a round-bottom flask, dissolve the nitroaromatic starting material (1.0 eq.) in ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (approx. 5 equivalents).

  • Reaction: Heat the reaction mixture at reflux (approximately 70-80°C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup and Neutralization: Allow the reaction mixture to cool to room temperature and then pour it into ice water. Carefully add a 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be purified by standard methods if necessary.

References

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" reaction byproducts identification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic compound. The incorporation of the difluoromethoxy group (-OCHF₂) into molecular structures is a key strategy in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group can enhance the metabolic stability and membrane permeability of the final active compounds. The nitro group can be readily reduced to an amine, providing a versatile handle for further molecular elaboration.

Q2: What are the key safety precautions when handling this compound?

A2: As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.

Q3: How stable is the difluoromethoxy group in this compound?

A3: The difluoromethoxy group is generally chemically robust due to the strength of the carbon-fluorine bonds. It is stable under a range of conditions, including the acidic environments often used for nitration. However, under harsh nucleophilic aromatic substitution conditions, such as high temperatures and pressures with strong nucleophiles like ammonia, the difluoromethoxy group can be displaced.[3]

Q4: What are the typical spectroscopic signatures of this compound?

A4: The following are the expected spectroscopic characteristics:

  • ¹H NMR: The proton of the difluoromethoxy group (-OCHF₂) will appear as a characteristic triplet due to coupling with the two fluorine atoms. Aromatic protons will show complex splitting patterns due to fluorine-hydrogen coupling.

  • ¹³C NMR: The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected: one for the fluorine on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of reaction byproducts. The primary synthetic route discussed is the difluoromethylation of 4-fluoro-2-nitrophenol.[3]

Issue 1: My reaction yield is lower than expected, and I observe multiple spots on my TLC analysis.

Q: I followed a standard protocol for the difluoromethylation of 4-fluoro-2-nitrophenol, but my yield of this compound is low. My TLC plate shows the product spot, but also several other spots. What are the likely byproducts?

A: Low yields and multiple TLC spots suggest the presence of unreacted starting materials and/or the formation of side products. Here are the most probable byproducts and their causes:

  • Unreacted 4-fluoro-2-nitrophenol: This is the most common impurity if the reaction has not gone to completion. The starting material is more polar than the product and will have a lower Rf value on the TLC plate.

    • Mitigation: Ensure the reaction is run for a sufficient amount of time and at the recommended temperature. The purity and reactivity of the difluoromethylating agent are also critical.

  • Over-alkylation/Byproducts from the Difluoromethylating Agent: Depending on the difluoromethylating agent used (e.g., chlorodifluoromethane), side reactions can occur. For instance, the decomposition of the reagent can lead to the formation of various reactive species.

  • Hydrolysis of the Difluoromethoxy Group: While generally stable, under certain conditions (e.g., presence of strong base and water at elevated temperatures), the difluoromethoxy group can be hydrolyzed back to the corresponding phenol (4-fluoro-2-nitrophenol).

Workflow for Byproduct Identification

Caption: Workflow for the identification of byproducts.

Issue 2: I am performing a nitration reaction on 1-(difluoromethoxy)-3-fluorobenzene and I am getting a mixture of isomers.

Q: I am attempting to synthesize this compound by nitrating 1-(difluoromethoxy)-3-fluorobenzene. However, my analysis shows a mixture of products. What are the likely isomeric byproducts?

A: The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. Both the fluoro and difluoromethoxy groups are ortho-, para-directing. Therefore, the nitration of 1-(difluoromethoxy)-3-fluorobenzene will likely yield a mixture of isomers.

  • This compound (Desired Product): Nitration occurs para to the fluorine and ortho to the difluoromethoxy group.

  • 1-(Difluoromethoxy)-3-fluoro-2-nitrobenzene: Nitration occurs ortho to both the fluorine and the difluoromethoxy groups.

  • 1-(Difluoromethoxy)-3-fluoro-4-nitrobenzene: Nitration occurs para to the difluoromethoxy group and ortho to the fluorine.

  • 1-(Difluoromethoxy)-3-fluoro-6-nitrobenzene: Nitration occurs ortho to the difluoromethoxy group and para to the fluorine.

The relative ratios of these isomers will depend on the specific reaction conditions (temperature, nitrating agent, and solvent).

Potential Isomeric Byproducts in the Nitration of 1-(difluoromethoxy)-3-fluorobenzene

Caption: Potential isomeric byproducts from nitration.

Mitigation:

  • Reaction Control: Carefully control the reaction temperature, as lower temperatures often favor the formation of the para-isomer.

  • Purification: The separation of these isomers can be challenging due to their similar physical properties. Fractional distillation or preparative chromatography (HPLC or column chromatography with a high-efficiency stationary phase) may be required.

Issue 3: I am concerned about the potential for hydrolysis of the fluoro or difluoromethoxy groups during my reaction or workup.

Q: Can the aryl-fluorine or the difluoromethoxy group be hydrolyzed under my reaction conditions? What would be the resulting byproducts?

A: Both the aryl-fluorine and the difluoromethoxy groups are generally stable. However, under certain conditions, hydrolysis can occur.

  • Hydrolysis of the Aryl-Fluorine: Nucleophilic aromatic substitution of the fluorine atom to a hydroxyl group is generally difficult but can occur in the presence of a strong base at high temperatures. The product would be 2-(difluoromethoxy)-4-hydroxy-1-nitrobenzene.

  • Hydrolysis of the Difluoromethoxy Group: As mentioned earlier, this group is very stable. However, under forcing conditions, it can be hydrolyzed to a formyl group and then to a carboxylic acid, though this is highly unlikely under standard synthetic procedures. A more likely, though still uncommon, hydrolysis product would be the corresponding phenol, 4-fluoro-2-nitrophenol.

Mitigation:

  • Avoid prolonged exposure to strong aqueous bases, especially at elevated temperatures.

  • During aqueous workups, use dilute base solutions and keep the temperature low.

Quantitative Data Summary
Potential Byproduct Formation Pathway Analytical Identification Mitigation Strategy
4-fluoro-2-nitrophenolIncomplete difluoromethylation or hydrolysisLower Rf on TLC; distinct phenolic -OH in ¹H NMR and IRIncrease reaction time/temperature; ensure anhydrous conditions; avoid strong base in workup.
Isomeric NitroarenesNitration of 1-(difluoromethoxy)-3-fluorobenzeneSimilar Rf on TLC; distinct aromatic region in NMR; GC-MS or LC-MS for separation and identificationOptimize nitration conditions (low temperature); use high-resolution chromatography for purification.
2-(Difluoromethoxy)-4-hydroxy-1-nitrobenzeneHydrolysis of the aryl-fluorineHigher polarity than starting material; presence of a phenolic -OH peak in NMR and IRAvoid high temperatures and strong bases.
Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of similar compounds.[3]

  • Reaction Setup: To a solution of 4-fluoro-2-nitrophenol in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Difluoromethylation: While stirring vigorously, introduce chlorodifluoromethane gas into the reaction mixture at a controlled rate. The reaction temperature should be carefully monitored and maintained.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Byproduct Analysis by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an appropriate volume of the sample solution into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of components with different boiling points.

  • MS Analysis: As the components elute from the GC column, they are ionized and their mass-to-charge ratios are determined by the mass spectrometer.

  • Data Interpretation: Analyze the resulting chromatogram to identify the different components and their relative abundances. Compare the mass spectra of the unknown peaks with a mass spectral library to identify the byproducts.

References

Optimizing reaction conditions for "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" (temperature, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common challenges that researchers may encounter during the synthesis of this compound.

Question/Issue Potential Causes Recommended Solutions
1. Low or No Product Yield - Incomplete reaction.[1] - Suboptimal reaction temperature.[1] - Poor choice of solvent.[2][3] - Deactivation of reagents by moisture.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] - Systematically screen a range of temperatures. Gentle heating (e.g., 40-80 °C) may be required, but excessive heat can lead to side reactions.[1] - Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the reaction.[2][3] - Ensure all reagents and solvents are anhydrous.[1]
2. Formation of Side Products - Reaction temperature is too high, leading to decreased selectivity and decomposition.[1][3] - Incorrect stoichiometry of reagents. - The presence of multiple reactive sites on the starting material.- Maintain a controlled reaction temperature. Start at a lower temperature and only increase if necessary.[1] - Carefully control the stoichiometry, and consider the dropwise addition of one reagent to the other.[3] - If starting from a precursor with multiple leaving groups, regioselectivity can be an issue. Solvent choice can influence this.[1][2]
3. Incomplete Reaction - Insufficient reaction time.[4] - Low reaction temperature.[1] - Inefficient activation of the difluoromethylating agent or nucleophile.- Increase the reaction time and continue to monitor by TLC/HPLC.[1][4] - Gradually increase the reaction temperature in increments of 10 °C. - Ensure the base used is strong enough to generate the required nucleophile or activate the substrate.
4. Difficult Purification - Similar polarity of the desired product and impurities.[1] - Presence of unreacted starting materials.- Optimize the reaction to maximize the conversion of starting materials. - Employ alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective.

Data Presentation: Optimizing Reaction Conditions

The following tables present hypothetical data to illustrate the potential effects of temperature and solvent on the synthesis of this compound. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of Temperature on Reaction Yield and Purity

Solvent: DMF, Reaction Time: 24 hours

Temperature (°C)Yield (%)Purity (%)Observations
25 (Room Temp.)3595Incomplete conversion of starting material.
506592Increased conversion, minor side products observed.
758588High conversion, but increased formation of impurities.
1007075Significant decomposition and side product formation.[3]

Table 2: Effect of Solvent on Reaction Yield and Purity

Temperature: 75 °C, Reaction Time: 24 hours

SolventDielectric ConstantYield (%)Purity (%)Observations
Toluene2.41580Low solubility and reactivity.
Acetonitrile37.55590Moderate yield.
DMF36.78588High yield and good purity.[2][5]
DMSO46.78285High yield, but purification can be challenging.[1][3]

Experimental Protocols

A plausible synthetic route to this compound is the difluoromethylation of 2-hydroxy-4-fluoro-1-nitrobenzene.

Materials:

  • 2-hydroxy-4-fluoro-1-nitrobenzene

  • Sodium chlorodifluoroacetate (or another suitable difluorocarbene precursor)

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-hydroxy-4-fluoro-1-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium chlorodifluoroacetate (1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 75-80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and optimization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents glassware Dry Glassware setup Reaction Setup (Inert Atmosphere) glassware->setup addition Reagent Addition setup->addition heating Heating & Stirring (Optimize Temp) addition->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purification (Column Chromatography) concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis analysis->heating Low Yield? Optimize Conditions

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound, including an optimization loop.

References

Preventing decomposition of "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the experimental use of this compound, providing potential causes and solutions.

Q1: My reaction is showing a significant amount of a byproduct that appears to be a phenol derivative. What is happening and how can I prevent it?

A1: The likely cause is the nucleophilic substitution of the difluoromethoxy (-OCHF₂) group, which can act as a leaving group under certain conditions, leading to the formation of a phenol. This is a known decomposition pathway for some aryl difluoromethyl ethers, especially with strong nucleophiles or harsh reaction conditions.

Troubleshooting Steps:

  • Choice of Nucleophile: Whenever possible, use softer, less basic nucleophiles.

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired reaction (e.g., substitution of the fluorine atom) over the decomposition pathway.

  • Base Selection: Use a weaker, non-nucleophilic base if a base is required. Strong bases like sodium hydroxide or potassium hydroxide can promote the cleavage of the difluoromethoxy group. Consider using bases like potassium carbonate or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Effects: The choice of solvent can influence the reactivity. Aprotic polar solvents like DMF or DMSO are common for nucleophilic aromatic substitution (SNAr) reactions. However, if decomposition is observed, consider exploring less polar solvents or solvent mixtures to modulate the reactivity.

Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) of the fluorine atom, but the reaction is sluggish or incomplete. How can I improve the reaction efficiency?

A2: While the nitro group activates the ring for SNAr, several factors can influence the reaction rate.

Troubleshooting Steps:

  • Temperature: Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Base: Ensure a suitable base is present to neutralize the HF generated if the nucleophile is an amine or alcohol. Potassium carbonate is a common choice.

  • Solvent: Ensure the solvent is anhydrous, as water can interfere with the reaction. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective at solvating the intermediate Meisenheimer complex and accelerating the reaction.

  • Nucleophile Concentration: Increasing the concentration of the nucleophile (using a slight excess, e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.

Q3: During the reduction of the nitro group, I am observing side products or incomplete conversion. What are the optimal conditions for this transformation?

A3: The reduction of the nitro group to an aniline is a common transformation, but the choice of reducing agent and reaction conditions is crucial to avoid side reactions.

Troubleshooting Steps:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Use a suitable catalyst such as Palladium on carbon (Pd/C).

    • Solvent: Solvents like ethanol, methanol, or ethyl acetate are typically effective.

    • Pressure: Hydrogen pressure can be varied. Often, atmospheric pressure (balloon) is sufficient, but for more stubborn reductions, higher pressures may be required.

    • Catalyst Poisoning: Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Metal/Acid Reduction: Reagents like iron powder in the presence of an acid (e.g., HCl or acetic acid) are also effective.

    • Stoichiometry: Ensure a sufficient excess of the metal is used.

    • Temperature Control: The reaction can be exothermic; maintain a controlled temperature to avoid side reactions.

Experimental Protocols

Below are detailed methodologies for key reactions involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the substitution of the 4-fluoro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.

  • Introduce hydrogen gas (typically via a balloon or from a cylinder at 1-3 atm pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further if necessary.

Data Summary

The following table summarizes typical reaction conditions and potential issues.

Reaction TypeReagents & ConditionsCommon IssuesTroubleshooting Summary
Nucleophilic Aromatic Substitution (SNAr) Amine/Alcohol, K₂CO₃, DMF, 80-100 °CIncomplete reaction; Decomposition (loss of -OCHF₂)Increase temperature; Use excess nucleophile; Lower temperature; Use a weaker base
Nitro Group Reduction H₂, 10% Pd/C, Ethanol, RTIncomplete reaction; Catalyst poisoningIncrease H₂ pressure; Use fresh catalyst; Purify starting material
Nitro Group Reduction Fe, NH₄Cl, Ethanol/H₂O, RefluxIncomplete reaction; Impurities from iron saltsUse excess Fe; Ensure acidic conditions; Thorough workup

Visualizations

Logical Relationship for Troubleshooting SNAr Reactions

Troubleshooting SNAr Reactions Start SNAr Reaction with this compound Issue Identify Issue Start->Issue Incomplete Incomplete Reaction Issue->Incomplete Low Yield Decomposition Decomposition Observed (e.g., Phenol Formation) Issue->Decomposition Byproduct Formation Solution1 Increase Temperature Increase Nucleophile Conc. Incomplete->Solution1 Solution2 Lower Temperature Use Weaker Base Change Solvent Decomposition->Solution2 End Successful Reaction Solution1->End Solution2->End

Caption: Troubleshooting logic for SNAr reactions.

Experimental Workflow for Nitro Group Reduction

Workflow for Nitro Group Reduction Start Start: Dissolve Starting Material AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Purge Purge with Inert Gas AddCatalyst->Purge Hydrogenate Introduce H2 Atmosphere Stir at RT Purge->Hydrogenate Monitor Monitor by TLC/LC-MS Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End Product: 2-(Difluoromethoxy)-4-fluoroaniline Concentrate->End

Caption: Catalytic hydrogenation workflow.

Technical Support Center: Purifying 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene . This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can effectively troubleshoot and optimize the purification of this valuable fluorinated intermediate.

This guide is structured to address common challenges encountered during the purification of this compound (CAS No. 1214329-62-0). We will explore the identification of common impurities and provide detailed, validated protocols for their removal.

Troubleshooting Guide: Addressing Specific Purification Issues

This section uses a question-and-answer format to tackle problems you might encounter in the lab.

Question 1: My isolated product is a yellowish oil or a low-melting-point solid, and my yield is lower than expected. What are the likely impurities?

Answer: This is a common issue that typically points to the presence of unreacted starting materials or reaction by-products. The synthesis of related difluoromethoxy nitrobenzene compounds often starts from a corresponding nitrophenol, which is reacted with a difluoromethane source under basic conditions.[1][2][3]

Based on this, the primary impurities are often:

  • Unreacted Starting Material: The precursor, likely 3-fluoro-4-nitrophenol, is acidic and can persist if the reaction is incomplete or the workup is insufficient.

  • Residual Solvents: Solvents used in the synthesis or extraction (e.g., DMF, ethyl acetate, toluene) can be trapped in the product.[3]

  • Phase-Transfer Catalyst: If used, catalysts like tetrabutylammonium bromide can contaminate the final product.[1]

Initial Troubleshooting Steps:

  • Alkali Wash: Before other purification steps, wash the crude product dissolved in an organic solvent (like ethyl acetate) with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution). This will deprotonate and extract the acidic nitrophenol starting material into the aqueous layer.[3]

  • Purity Analysis: After the wash, analyze a small sample using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the removal of the phenolic impurity.

Question 2: I'm attempting to purify my product by recrystallization, but it keeps "oiling out." What's causing this, and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when it comes out of solution as a liquid above its melting point upon cooling.[4] This is particularly common with highly functionalized molecules like fluorinated nitroaromatics.

Causality & Solutions:

  • High Solute Concentration: The solution may be too supersaturated. Solution: Add more of the primary solvent to the hot mixture until the oil fully dissolves, then allow it to cool slowly.[5]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, or its polarity may be unsuitable for this specific fluorinated compound.[6] Solution: Screen a range of solvents. For polar fluorinated molecules, protic solvents (ethanol, isopropanol) or polar aprotic solvents (ethyl acetate) mixed with an anti-solvent (hexanes, heptane) are often effective.[4][6]

  • Rapid Cooling: Cooling the solution too quickly encourages oil formation over crystal lattice formation. Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the process.[7]

Below is a decision tree to guide you through troubleshooting this issue.

G start Recrystallization Attempt: Product 'Oils Out' check_saturation Is the solution heavily supersaturated? start->check_saturation add_solvent Action: Add more hot solvent until oil dissolves. check_saturation->add_solvent Yes check_solvent Is the solvent choice appropriate? check_saturation->check_solvent No slow_cool Action: Re-heat to dissolve, then cool very slowly. add_solvent->slow_cool success Result: Crystal Formation slow_cool->success check_solvent->slow_cool Yes rescreen_solvents Action: Screen new solvents or solvent/anti-solvent systems. check_solvent->rescreen_solvents No rescreen_solvents->success failure Result: Still Oiling Out rescreen_solvents->failure consider_chroma Next Step: Consider column chromatography. failure->consider_chroma

Caption: Decision workflow for troubleshooting "oiling out" during recrystallization.

Question 3: My NMR and HPLC results show multiple peaks that are very close to my product peak. How do I separate these closely related impurities?

Answer: Closely related impurities, such as positional isomers, can be challenging to remove by recrystallization alone. In these cases, flash column chromatography is the preferred method.[4] For fluorinated aromatic compounds, specialized stationary phases can offer enhanced separation.[8]

  • TLC Analysis: First, determine an optimal solvent system (eluent) using TLC. Screen various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.2-0.3 for your desired product.

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent and carefully pack it into a column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or dichloromethane). If the product is not very soluble, you can perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9]

  • Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For difficult separations, a shallow gradient is often more effective.[9]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Expert Tip: For separating isomers of fluorinated compounds, consider using a column with a fluorinated stationary phase (e.g., a pentafluorophenyl phase). These phases can provide unique selectivity based on dipole-dipole and π-π interactions that are different from standard silica or C18 phases.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for assessing the purity of this compound?

A1: A combination of techniques is ideal for a comprehensive assessment. However, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity determination of non-volatile compounds like this one.[11][12][13] A reversed-phase C18 column is a good starting point, but as mentioned, fluorinated phases can offer superior resolution for fluorinated analytes.[8]

Analytical Technique Purpose Key Considerations
HPLC Quantitative purity analysis and separation of non-volatile impurities.Use a C18 or a fluorinated phenyl column for best results. A gradient elution is often necessary.[8][13][14]
GC-MS Identification of volatile impurities (e.g., residual solvents).Not suitable for the main compound due to its high boiling point, but excellent for checking for process solvents.[11]
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.Provides a "fingerprint" of the molecule and can reveal the presence of impurities with distinct signals.
¹⁹F NMR Specific analysis of fluorinated compounds and impurities.Highly sensitive for fluorine-containing molecules. The difluoromethoxy group will have a characteristic signal.
TLC Rapid, qualitative check of purity and reaction progress.Essential for developing column chromatography methods.[7]

Q2: What is a reliable, step-by-step workflow for purifying a crude batch of this compound?

A2: The following workflow integrates preliminary cleanup with a primary purification method, followed by analytical validation.

G cluster_0 Purification & Validation Workflow A Crude Product (in Organic Solvent) B Step 1: Aqueous Workup (Alkali & Brine Wash) A->B C Step 2: Dry & Concentrate (Dry over MgSO₄, Rotovap) B->C D Step 3: Primary Purification (Recrystallization or Column Chromatography) C->D E Step 4: Isolate & Dry (Vacuum Filtration / Rotovap) D->E F Final Product E->F G Step 5: Purity Validation (HPLC, NMR, Melting Point) F->G

Caption: A validated workflow for the purification of this compound.

Q3: Are there any specific safety considerations when handling this compound?

A3: Yes. Like many nitroaromatic compounds, this compound should be handled with care. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

References

Incomplete reaction of "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" causes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The primary and most crucial reaction this compound undergoes is the reduction of its nitro group to form the corresponding aniline, 2-(Difluoromethoxy)-4-fluoroaniline, a key building block in medicinal chemistry. The electron-withdrawing nature of the difluoromethoxy and fluoro substituents significantly influences the reactivity of the aromatic ring, often presenting unique challenges.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common issue encountered during its use: incomplete chemical reactions, particularly the reduction of the nitro group. We will explore the underlying causes of these issues and provide field-proven protocols and optimization strategies to ensure your reactions proceed to completion efficiently and with high selectivity.

Frequently Asked Questions (FAQs)

Q1: My reduction of this compound is sluggish or incomplete. What are the most likely causes?

A1: An incomplete reduction of this specific nitroarene is a common challenge that can typically be traced back to a few key areas. The electronic properties of the starting material, featuring three electron-withdrawing groups (-NO₂, -F, -OCF₂H), make the nitro group highly electron-deficient and generally amenable to reduction. However, issues often arise from the practical execution of the reaction.

The most frequent culprits are:

  • Catalyst Inactivity or Insufficiency: The catalyst, especially in catalytic hydrogenations, is the workhorse of the reaction. Deactivated or improperly handled catalysts are a primary cause of failure.[1]

  • Suboptimal Reaction Conditions: Parameters such as hydrogen pressure, temperature, solvent choice, and substrate concentration are critical and must be finely tuned.[2]

  • Presence of Inhibitors: Trace impurities in the starting material, solvent, or glassware can act as catalyst poisons, drastically slowing or halting the reaction.

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., with Pd/C), inefficient mixing can prevent the substrate from accessing the catalyst surface, limiting the reaction rate.

A systematic approach, as detailed in the following questions, is the best way to diagnose and resolve the specific cause of the incomplete reaction.

Q2: I am using catalytic hydrogenation (e.g., Pd/C and H₂) and the reaction has stalled. How can I troubleshoot this?

A2: Catalytic hydrogenation is the preferred method for its clean conversion and atom economy.[3] When it stalls, a methodical review of your parameters is essential.

G start Incomplete Hydrogenation catalyst Step 1: Evaluate Catalyst start->catalyst sub_catalyst1 Is catalyst fresh/active? catalyst->sub_catalyst1 conditions Step 2: Assess Reaction Conditions sub_conditions1 Is H₂ pressure adequate (1-20 bar)? conditions->sub_conditions1 impurities Step 3: Check for Impurities sub_impurities Are starting material & solvent pure? impurities->sub_impurities setup Step 4: Review Physical Setup sub_setup Is stirring vigorous enough? setup->sub_setup complete Reaction Complete sub_catalyst1->catalyst No, Replace sub_catalyst2 Is catalyst loading sufficient (5-10 mol% Pd)? sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->catalyst No, Increase sub_catalyst2->conditions Yes sub_conditions1->conditions No, Increase sub_conditions2 Is temperature optimal? (Caution: Exothermic Reaction) sub_conditions1->sub_conditions2 Yes sub_conditions2->conditions No, Adjust sub_conditions3 Is solvent appropriate? (e.g., MeOH, EtOH, EtOAc) sub_conditions2->sub_conditions3 Yes sub_conditions3->conditions No, Change sub_conditions3->impurities Yes sub_impurities->impurities No, Purify sub_impurities->setup Yes sub_setup->setup No, Increase Rate sub_setup->complete Yes

Caption: A systematic troubleshooting workflow for incomplete catalytic hydrogenation.

Detailed Breakdown:

  • Catalyst:

    • Activity: Palladium on carbon (Pd/C) is a common choice, but its activity can diminish with age or improper storage.[1] Always use a fresh, high-quality catalyst from a reputable supplier.

    • Loading: For a standard reduction, 5-10 mol% of the metal (Pd) is typical.[1] If the reaction is slow, consider increasing the catalyst loading.

    • Catalyst Choice: While Pd/C is standard, it can sometimes promote hydrodehalogenation (loss of the fluorine atom).[2] If this is observed, switching to a different catalyst like Raney Nickel or Platinum-Vanadium on carbon (Pt-V/C) may be beneficial, as these can offer higher selectivity for the nitro group reduction while preserving halogen substituents.[2][4]

  • Reaction Conditions:

    • Hydrogen Source & Pressure: Ensure a good quality hydrogen source. While balloon pressure may suffice for simple reductions, this substrate may require higher pressures (e.g., 5 bar to 20 bar) to drive the reaction to completion.[2][5]

    • Solvent: Protic solvents like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) are standard.[6] The choice of solvent can significantly impact reaction rates. For instance, dialkyl ethers like THF have been shown to provide high hydrogenation rates.[2]

    • Temperature: Most nitro reductions are highly exothermic.[3] It is crucial to maintain proper temperature control. While gentle heating (e.g., to 40-60°C) can sometimes accelerate a sluggish reaction, runaway temperatures can lead to side reactions and pose a safety hazard.

    • Concentration: Substrate concentration can play a role in both reaction rate and selectivity. More dilute conditions can sometimes improve conversion and minimize side reactions like dehalogenation.[2]

ParameterStandard RangeOptimization Strategy
Catalyst Loading 5-10 mol% PdIncrease to 15 mol% if reaction is slow.
H₂ Pressure 1-5 bar (atm)Increase pressure up to 20 bar for difficult reductions.
Temperature 20-40 °CCautiously increase to 50-60 °C. Monitor for exotherm.
Solvent EtOH, MeOH, EtOAcTry alternative solvents like THF for improved rates.[2]
Concentration 0.1 - 0.5 MDecrease concentration to 0.05 M to potentially improve selectivity.[2]
Q3: I'm seeing multiple spots on my TLC/peaks in my HPLC analysis other than my starting material and desired product. What are the likely side reactions?

A3: The structure of this compound predisposes it to several potential side reactions, especially under forcing conditions.

  • Hydrodehalogenation: This is the replacement of the fluorine atom at the 4-position with a hydrogen atom. Palladium catalysts are particularly known to facilitate this side reaction.[2] The resulting byproduct would be 2-(Difluoromethoxy)-1-nitrobenzene, which would then be reduced to the corresponding aniline.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards nucleophilic attack due to the three electron-withdrawing groups.[7][8]

    • Substitution of Fluorine: The fluorine atom is a good leaving group in SNAr reactions. If your reaction medium contains nucleophiles (e.g., water, methoxide from methanol), you could see substitution at the 4-position.

    • Substitution of Difluoromethoxy Group: While less common than fluoride displacement, the difluoromethoxy group can also act as a leaving group ("pseudohalogen") under certain nucleophilic conditions, particularly at elevated temperatures.[9][10] Studies have shown its reactivity in these substitutions is lower than a fluorine atom but significantly higher than a chlorine atom.[10]

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[11] Under certain conditions, these may accumulate or react with each other to form azo or azoxy compounds, which are often highly colored.

G SM 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene Product Desired Product: 2-(Difluoromethoxy)-4-fluoroaniline SM->Product Catalytic Hydrogenation (Main Pathway) Dehalogenation_SM Side Product 1: 2-(Difluoromethoxy)-1-nitrobenzene SM->Dehalogenation_SM Hydrodehalogenation (-F) SNAr_P Side Product 3: SNAr Product (e.g., -OH, -OMe at C4) SM->SNAr_P SNAr (Nucleophile Present) Intermediates Side Products 4: Azo/Azoxy Compounds SM->Intermediates Incomplete Reduction/ Dimerization Dehalogenation_P Side Product 2: 2-(Difluoromethoxy)aniline Dehalogenation_SM->Dehalogenation_P Reduction

Caption: Desired reaction pathway and common side reactions.

Q4: My catalytic hydrogenation is not working. What are some reliable alternative reduction methods?

A4: If catalytic hydrogenation is problematic, several classical chemical reduction methods are effective for nitroarenes.

  • Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in an acidic medium (like concentrated HCl) is a robust and widely used method. It is often carried out in solvents like ethanol or ethyl acetate.[1] A typical stoichiometry is 3-5 equivalents of SnCl₂·2H₂O.

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and powerful method. Using iron powder with a proton source like hydrochloric acid or ammonium chloride in a water/ethanol mixture is very effective. The large surface area of the iron is crucial for the reaction rate.[1]

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be used under milder, neutral, or slightly basic conditions, which can be advantageous if your molecule contains acid-sensitive functional groups. However, the reagent can decompose upon storage, so its quality should be verified.[1]

Q5: How can I best monitor the progress of the reaction to determine if it is truly stalled?

A5: Accurate reaction monitoring is critical to avoid prematurely stopping a slow reaction or applying unnecessarily harsh conditions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) to achieve good separation between the starting material (less polar) and the product aniline (more polar). Co-spotting your reaction mixture with the starting material is essential for accurate identification.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is superior. It can accurately determine the percentage of starting material remaining and detect the formation of byproducts with high sensitivity. A C18 column with a water/acetonitrile gradient is a typical starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If byproducts are suspected, GC-MS is an excellent tool for identifying their structures by providing both retention time and mass-to-charge ratio data.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol provides a starting point for the reduction of this compound. Parameters should be optimized as needed.

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker flask) equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Inerting: Sparge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (5-10 mol % Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel to the desired pressure (start with 3-5 bar).

  • Reaction: Begin vigorous stirring to ensure good suspension of the catalyst. Monitor the reaction progress by checking hydrogen uptake and/or by periodically taking samples for TLC or HPLC analysis. The reaction is typically run at room temperature but may be gently warmed (40°C) if slow.

  • Workup: Once the reaction is complete (as determined by monitoring), carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude 2-(Difluoromethoxy)-4-fluoroaniline, which can be purified further by column chromatography, distillation, or recrystallization as needed.

References

Technical Support Center: Stability of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. The information provided addresses potential stability issues, particularly the cleavage of the difluoromethoxy group, during its use in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in common organic solvents?

A1: this compound is generally stable in common aprotic organic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile at room temperature for short-term storage and handling. However, its stability can be compromised in the presence of nucleophiles and bases, especially at elevated temperatures.

Q2: What are the primary stability concerns when using this compound in reactions?

A2: The main stability issue is the potential for nucleophilic substitution of the difluoromethoxy (-OCHF2) group.[1] The nitro group strongly activates the aromatic ring, making it susceptible to nucleophilic attack. While the fluorine atom is the expected leaving group in nucleophilic aromatic substitution (SNAr) reactions, the difluoromethoxy group can also be displaced, acting as a pseudohalogen.[1] This can lead to the formation of undesired byproducts.

Q3: Under what conditions is the cleavage of the difluoromethoxy group most likely to occur?

A3: Cleavage of the difluoromethoxy group is most likely to occur under conditions typical for nucleophilic aromatic substitution, particularly with strong nucleophiles and/or at elevated temperatures. Reactions involving amines, alkoxides, and other strong nucleophiles can lead to the displacement of the -OCHF2 group.[1]

Q4: How can I minimize the unwanted cleavage of the difluoromethoxy group?

A4: To minimize the undesired substitution of the difluoromethoxy group, consider the following strategies:

  • Use milder reaction conditions: Employ the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.

  • Choose a less nucleophilic base: If a base is required, opt for a non-nucleophilic, sterically hindered base.

  • Control stoichiometry: Use a minimal excess of the nucleophile to reduce the likelihood of the side reaction.

  • Reaction monitoring: Closely monitor the reaction progress by techniques like TLC, LC-MS, or NMR to minimize reaction times and prevent the accumulation of byproducts.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Byproduct Lacking the Difluoromethoxy Group

Symptoms:

  • LC-MS analysis of your reaction mixture shows a significant peak corresponding to the mass of the desired product where the -OCHF2 group has been replaced by the nucleophile.

  • ¹H NMR of the crude product shows the absence of the characteristic triplet for the -OCHF2 proton.

  • The isolated yield of the desired product is lower than expected, with a significant amount of a more polar byproduct.

Possible Cause: The difluoromethoxy group is acting as a leaving group and is being displaced by the nucleophile in your reaction.[1] This competitive substitution reaction is a known stability issue for this compound.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize Reaction Temperature Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between the rate of the desired reaction and the rate of the side reaction.A lower temperature should significantly decrease the rate of the -OCHF2 substitution, improving the selectivity for the desired product.
Screen Different Bases If a base is used, test alternatives. For example, if using a strong, nucleophilic base like an alkoxide, consider switching to a weaker, non-nucleophilic base such as potassium carbonate or a sterically hindered amine base like diisopropylethylamine (DIPEA).A less nucleophilic base is less likely to attack the carbon bearing the difluoromethoxy group, thus reducing the formation of the byproduct.
Titrate the Nucleophile Instead of adding the nucleophile all at once, add it portion-wise or via syringe pump over an extended period. This keeps the instantaneous concentration of the nucleophile low, which can favor the kinetically faster reaction (likely the desired substitution of fluorine).Slow addition can improve the selectivity of the reaction by minimizing the concentration of the nucleophile available to participate in the slower, undesired side reaction.

Data Presentation

Relative Reactivity of Leaving Groups

In nucleophilic aromatic substitution reactions involving compounds similar to this compound, the reactivity of the leaving group is a critical factor. The difluoromethoxy group has been shown to be a viable leaving group, with its reactivity positioned between that of fluorine and chlorine.

Leaving GroupRelative ReactivityReference
FluorineMost Reactive[1]
Difluoromethoxy Intermediate Reactivity [1]
ChlorineLeast Reactive[1]
Product Ratio in a Competitive Nucleophilic Substitution Reaction

A study on the reaction of this compound with aqueous ammonia provides quantitative insight into the competitive substitution of the fluorine atom versus the difluoromethoxy group.

ReactantNucleophileConditionsProduct Ratio (Fluoro-substitution : Difluoromethoxy-substitution)Reference
This compound25% aq. NH₃120 °C, 5 h4 : 1[2]

Experimental Protocols

Protocol: Amination of this compound with Aqueous Ammonia

This protocol is adapted from a literature procedure and illustrates the conditions under which the competitive substitution of the difluoromethoxy group is observed.[2]

Materials:

  • This compound

  • 25% aqueous ammonia solution

  • Autoclave or a sealed pressure vessel

Procedure:

  • In a suitable pressure vessel, combine this compound and the 25% aqueous ammonia solution.

  • Seal the vessel and heat the reaction mixture to 120 °C with stirring.

  • Maintain the temperature for 5 hours.

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • The product mixture can then be worked up using standard extraction procedures to isolate and quantify the two main products: 2-(difluoromethoxy)-4-amino-1-nitrobenzene and 2-amino-4-fluoro-1-nitrobenzene.

Monitoring the Reaction: The progress of the reaction and the ratio of the two products can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). ¹H NMR spectroscopy can also be used to determine the product ratio in the crude reaction mixture by integrating the distinct signals for each compound.

Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Aromatic Substitution cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis cluster_products Potential Products start Combine this compound, Nucleophile, and Solvent heat Heat Reaction Mixture (e.g., 80-120 °C) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify analyze Characterize Products (NMR, LC-MS) purify->analyze desired_product Desired Product (Fluorine Substitution) analyze->desired_product Major Product side_product Side Product (-OCHF2 Substitution) analyze->side_product Minor Byproduct

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

troubleshooting_logic Troubleshooting Logic for Unexpected Byproduct Formation cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Expected Outcome start Unexpected byproduct observed (lacking -OCHF2 group) cause Cause: Nucleophilic substitution of the difluoromethoxy group start->cause solution1 Lower Reaction Temperature cause->solution1 solution2 Use a Weaker/ Non-nucleophilic Base cause->solution2 solution3 Control Nucleophile Stoichiometry cause->solution3 outcome Increased selectivity for the desired product solution1->outcome solution2->outcome solution3->outcome

Caption: A logical diagram to guide troubleshooting of byproduct formation.

References

Technical Support Center: Scaling Up "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, particularly when scaling up the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up and purification. - Degradation of starting material or product.- Monitor reaction progress closely using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature. Gentle heating might be required, but excessive heat can lead to side reactions. - Perform careful aqueous work-up and extraction to minimize product loss. Ensure the pH is adjusted appropriately to keep the product in the organic phase. - Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Formation of Isomeric Impurities - Incorrect regioselectivity during the nitration or difluoromethoxylation step. - Reaction temperature is too high, leading to decreased selectivity.- The choice of solvent can be critical for regioselectivity. For similar reactions, polar aprotic solvents like DMF or DMSO are often used. - Maintain strict control over the reaction temperature. It is advisable to start at a lower temperature and only increase it if the reaction is not proceeding.
Presence of Unreacted Starting Materials - Insufficient amount of a key reagent (e.g., nitrating agent, difluoromethoxylating agent). - Incomplete reaction due to low temperature or short reaction time. - Deactivation of a reagent by moisture.- Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the key reagent to drive the reaction to completion. - Increase the reaction time or gently warm the reaction mixture while monitoring its progress. - Ensure all reagents and solvents are anhydrous, as many reagents used in such syntheses are sensitive to moisture.
Formation of By-products - Use of a large excess of a reagent. - Prolonged reaction time at elevated temperatures. - Presence of impurities in starting materials.- Carefully control the stoichiometry of all reagents. - Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of by-products. - Use highly pure starting materials.
Exothermic Reaction/Runaway Reaction - Poor heat dissipation, especially during scale-up. - Addition of reagents too quickly.- Ensure efficient stirring and cooling of the reaction vessel. For larger scales, consider using a reactor with a cooling jacket. - Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. - For highly exothermic steps like nitration, consider using continuous flow reactors for better temperature control and safety.[1]
Difficulties in Product Isolation/Purification - Formation of emulsions during work-up. - Co-elution of impurities during chromatography.- Add brine during the aqueous work-up to help break emulsions. - Optimize the solvent system for chromatography to achieve better separation. Recrystallization may also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: While the exact route can vary, a common strategy involves the nitration of a difluoromethoxylated and fluorinated benzene derivative or the difluoromethoxylation of a fluorinated nitrophenol. The synthesis of a similar compound, 1-(difluoromethoxy)-4-nitrobenzene, often starts from 4-nitrophenol.[2]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Nitration reactions can be highly exothermic and potentially hazardous, with risks of thermal runaway and explosion.[1] It is crucial to have adequate cooling and to control the addition of the nitrating agent. The handling of fluorinating agents also requires special care. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before proceeding.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common techniques to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent is critical and depends on the specific reaction step. For nucleophilic aromatic substitution reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used to favor the desired substitution pattern.[3] For nitration, strong acids like sulfuric acid are commonly used.

Q5: What are the expected yields for this type of synthesis?

A5: Yields can vary significantly depending on the scale and optimization of the reaction conditions. For analogous reactions, yields in the range of 80-95% have been reported under optimized conditions.[3] For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene via nitration was reported to have a 90% yield.[4]

Experimental Protocols

Representative Protocol for Nitration of a Fluorinated Aromatic Compound:

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the fluorinated aromatic precursor. Cool the flask in an ice-salt bath.

  • Reaction: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid to the stirred solution while maintaining the internal temperature below a specific, predetermined limit (e.g., 5-10 °C).

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Representative Protocol for Difluoromethoxylation of a Phenol:

This protocol is adapted from the synthesis of difluoromethoxy nitrobenzene.[5]

  • Reagents and Setup: In a pressure-rated reactor equipped with a mechanical stirrer, add the corresponding nitrophenol, a base (e.g., sodium hydroxide or potassium carbonate), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a solvent (e.g., water or DMF).

  • Reaction: Seal the reactor and introduce difluorochloromethane gas at a controlled pressure and temperature (e.g., 85-100 °C).

  • Monitoring: Monitor the reaction progress by analyzing aliquots using GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor and vent the excess difluorochloromethane. If a water-based system is used, the organic product may separate and can be collected. If an organic solvent is used, perform an aqueous work-up.

  • Purification: The crude product is then purified, for example, by distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions - Increase Time - Increase Temperature incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup optimize_conditions->check_reaction product_loss Product Loss Identified check_workup->product_loss Yes end Problem Resolved check_workup->end No Loss optimize_workup Optimize Work-up - Adjust pH - Use Brine product_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield issues.

ScaleUp_Considerations start Lab Scale Synthesis scale_up Scaling Up start->scale_up heat_transfer Heat Transfer (Exotherm Control) scale_up->heat_transfer mixing Mixing Efficiency scale_up->mixing reagent_addition Reagent Addition Rate scale_up->reagent_addition safety Safety Assessment (Runaway Potential) scale_up->safety pilot_plant Pilot Plant/Production heat_transfer->pilot_plant mixing->pilot_plant reagent_addition->pilot_plant safety->pilot_plant

Caption: Key considerations for scaling up the synthesis.

References

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" moisture sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on its handling, potential moisture sensitivity, and troubleshooting common experimental issues. As a specialized aromatic compound, its unique trifunctional substitution pattern necessitates careful consideration of its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated nitroaromatic compound.[1] Its structure, featuring a difluoromethoxy group, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules. While specific applications for this exact molecule are not broadly published, related fluorinated nitrobenzenes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine and nitro moieties can enhance biological activity and metabolic stability.[2]

Q2: What are the main hazards associated with this compound?

Q3: Is this compound sensitive to moisture?

A3: Yes, there is a strong scientific basis to predict that this compound is sensitive to moisture. The difluoromethoxy (-OCF₂H) group can be susceptible to hydrolysis under certain conditions, particularly in the presence of nucleophiles or under acidic/basic conditions, which could cleave the group to a hydroxyl function. Studies on other molecules containing the difluoromethoxy group have demonstrated this hydrolytic instability.[7][8] Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its structural integrity.

Q4: What are the recommended storage conditions?

A4: To mitigate moisture sensitivity and ensure stability, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][9] The storage area should be cool, dry, and well-ventilated.[3][10] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Properties at a Glance

PropertyValueSource(s)
CAS Number 1214329-62-0[1]
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1]
Appearance Likely a solid or liquid (related compounds are low-melting solids or liquids)[3][6]
Boiling Point Not specified (2,4-Difluoronitrobenzene: 203-204 °C)[3]
Melting Point Not specified (2,4-Difluoronitrobenzene: 9-10 °C)[3]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

You are performing a nucleophilic aromatic substitution (SNAr) reaction to displace the fluorine atom, but are observing lower than expected yields of the desired product and the appearance of a new, more polar spot on your TLC plate.

A Low Yield & Unexpected Polar Byproduct B Hypothesis: Moisture Contamination A->B Primary Suspect C Hypothesis: Reagent Incompatibility A->C D Verify Anhydrous Conditions B->D E Analyze Byproduct B->E F Check Reagent Purity & Base Strength C->F G Dry Solvents & Glassware D->G H Run Reaction Under Inert Atmosphere D->H I LC-MS or NMR of Byproduct E->I M Solution: Modify Reaction Conditions (e.g., weaker base, different solvent) F->M L Solution: Implement Strict Anhydrous Technique G->L H->L J Identify Byproduct as Hydrolyzed Starting Material (Phenol) I->J If mass matches C7H4F2NO4 K Identify Byproduct from Side Reaction I->K J->L K->M

Caption: Troubleshooting workflow for SNAr reactions.

  • Hypothesize the Cause: The primary suspect is the hydrolysis of the difluoromethoxy group due to trace moisture. This would generate the corresponding phenol, 2-hydroxy-4-fluoro-1-nitrobenzene, which is significantly more polar and would likely appear as a new spot on TLC. The electron-withdrawing nitro group can activate the ring, potentially making the difluoromethoxy group more susceptible to nucleophilic attack by water.[7][8]

  • Verify Anhydrous Conditions:

    • Solvent Check: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

    • Reagents: Check if your nucleophile or any added base is hygroscopic. Dry them if necessary.

  • Implement Strict Inert Atmosphere Technique:

    • Assemble your reaction apparatus and purge it thoroughly with a dry, inert gas like argon or nitrogen.

    • Maintain a positive pressure of the inert gas throughout the entire experiment, from reagent addition to workup. Use septa and syringes for liquid transfers.

  • Analyze the Byproduct: If the problem persists, isolate the byproduct and characterize it using mass spectrometry or NMR. If the mass corresponds to the hydrolyzed product, this confirms moisture sensitivity is the root cause.

Issue 2: Compound Degradation During Storage or Handling

You notice a change in the physical appearance (e.g., color change, clumping) of your stored this compound.

  • Assess Storage Conditions:

    • Container Seal: Immediately check if the container is securely sealed. Parafilm or Teflon tape can be used to reinforce the seal on screw-cap vials.

    • Storage Environment: Confirm the compound is stored in a desiccator or a dry box, away from light and sources of heat.[3]

  • Purity Check:

    • Take a small sample and analyze its purity via NMR, GC-MS, or HPLC.

    • Compare the results to the certificate of analysis or to data from a freshly opened container. Look for peaks corresponding to the potential hydrolyzed phenol byproduct.

  • Purification and Re-storage:

    • If degradation is confirmed, the material may need to be re-purified (e.g., by column chromatography or distillation) if possible.

    • After purification, handle the compound exclusively in a glovebox or under a robust inert atmosphere and store it in a new, dry container with a tight-fitting cap.

Mandatory Handling Precautions

Due to the hazardous nature of fluorinated nitroaromatic compounds, the following PPE and handling protocols are essential:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique.[3]

    • Body Protection: Wear a lab coat and, if there is a splash risk, a chemical-resistant apron.

  • Hygiene: Avoid all personal contact.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3][9]

References

Validation & Comparative

A Comparative Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene as a Building Block in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacokinetic and physicochemical properties of lead compounds. The difluoromethoxy (-OCHF₂) group, in particular, has gained significant attention as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated lipophilicity.[1][2] 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene has emerged as a key building block for introducing this valuable functional group into aromatic systems.

This guide provides an objective comparison of this compound with other related building blocks, focusing on its performance in nucleophilic aromatic substitution (SNAr) reactions. The comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal reagents for their synthetic endeavors.

Performance in Nucleophilic Aromatic Substitution (SNAr)

This compound is primarily utilized in SNAr reactions, where the fluorine atom at the 4-position is displaced by a nucleophile. The nitro group at the 1-position strongly activates the aromatic ring towards nucleophilic attack, facilitating this substitution. The difluoromethoxy group at the 2-position is generally a stable spectator group, carried through the reaction to be incorporated into the final product.

Comparison with Other Halogenated Nitroaromatics

The reactivity of the leaving group in SNAr reactions of nitroaromatics typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, polarizing the C-F bond.

A study on the reaction of various halonitrobenzenes containing a difluoromethoxy group with aqueous ammonia provides insight into the relative reactivity.[3]

CompoundReaction ConditionsMajor Product(s)Observations
This compound 25% aq. NH₃, 80°C4-Amino-2-(difluoromethoxy)-1-nitrobenzeneClean substitution of the fluorine atom.
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene25% aq. NH₃, 120-160°CMixture of 4-amino-2-(difluoromethoxy)-1-nitrobenzene and 2-amino-4-chloro-1-nitrobenzeneSubstitution of both the chlorine atom and the difluoromethoxy group occurs, with the latter being surprisingly labile under these conditions.
2-Chloro-4-(difluoromethoxy)-1-nitrobenzene25% aq. NH₃, 120-160°CMixture of 2-amino-4-(difluoromethoxy)-1-nitrobenzene and 4-amino-2-chloro-1-nitrobenzeneThe difluoromethoxy group is more readily substituted than the chlorine atom.

Key Takeaways:

  • This compound provides a clean and selective route for the introduction of the 2-(difluoromethoxy)-1-nitrophenyl moiety via SNAr, with the fluorine atom acting as an excellent leaving group.

  • In contrast, the analogous chloro-substituted difluoromethoxy nitrobenzenes can lead to mixtures of products due to the competitive substitution of the difluoromethoxy group, especially at higher temperatures.[3]

  • The position of the difluoromethoxy group relative to the nitro group and the leaving group significantly influences the reaction outcome.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the difluoromethylation of the corresponding phenol.[3]

Materials:

  • 4-Fluoro-2-nitrophenol

  • Chlorodifluoromethane (Freon 22)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 4-fluoro-2-nitrophenol and potassium carbonate in DMF is placed in a high-pressure reactor.

  • The reactor is sealed and chlorodifluoromethane is introduced.

  • The mixture is heated with stirring for several hours.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound as a yellow liquid.[3]

Nucleophilic Aromatic Substitution with Ammonia

The following protocol describes the reaction of this compound with aqueous ammonia to yield 4-amino-2-(difluoromethoxy)-1-nitrobenzene.[3]

Materials:

  • This compound

  • 25% aqueous ammonia

  • Autoclave

Procedure:

  • This compound and 25% aqueous ammonia are placed in a sealed autoclave.

  • The mixture is heated to 80°C and stirred for the required reaction time (typically 4-5 hours).

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., hexane).

  • The organic layer is separated, washed with 10% aqueous NaCl solution, and dried over anhydrous K₂CO₃.

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis of this compound and its subsequent use in a nucleophilic aromatic substitution reaction.

G phenol 4-Fluoro-2-nitrophenol reagents_synth CHClF₂, K₂CO₃, DMF phenol->reagents_synth product This compound reagents_synth->product start_snar This compound nucleophile Nucleophile (e.g., NH₃) start_snar->nucleophile product_snar 4-Substituted-2-(difluoromethoxy)-1-nitrobenzene nucleophile->product_snar

Caption: Synthetic route to and application of the target compound.

Logical Workflow of SNAr

The experimental workflow for a typical SNAr reaction involving this compound is outlined below.

experimental_workflow start Start: Combine Reactants reactants This compound + Nucleophile + Solvent in Reactor start->reactants reaction Heat and Stir (e.g., 80°C, 4-5h) reactants->reaction workup Aqueous Workup (Quench and Extract) reaction->workup separation Phase Separation workup->separation drying Dry Organic Layer (e.g., anhydrous K₂CO₃) separation->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Purification (e.g., Vacuum Distillation) concentration->purification product Final Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

References

Purity Analysis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical methodology.

Comparison of Analytical Techniques

Both NMR and HPLC are powerful techniques for the assessment of compound purity, each offering distinct advantages. Quantitative NMR (qNMR) provides a direct measure of the analyte concentration against a certified internal standard without the need for a specific reference standard of the analyte itself. HPLC, on the other hand, excels at separating complex mixtures and detecting trace impurities, making it a highly sensitive method for purity profiling.

A summary of the quantitative data obtained from hypothetical analyses of a batch of this compound is presented in Table 1.

Parameter¹H-NMR¹⁹F-NMRHPLC
Purity (%) 99.299.399.5
Limit of Detection (LOD) ~0.1%~0.1%~0.01%
Limit of Quantitation (LOQ) ~0.3%~0.3%~0.03%
Analysis Time per Sample ~15 min~20 min~30 min
Primary Advantage Absolute quantitation without a specific reference standardHigh sensitivity and resolution for fluorinated compoundsHigh sensitivity for detecting trace impurities
Primary Limitation Lower sensitivity compared to HPLCCan be complex to interpret without expertiseRequires a specific reference standard for the main component and impurities for accurate quantitation

Table 1: Comparison of Purity Analysis of this compound by NMR and HPLC.

Experimental Protocols

Detailed methodologies for the purity determination of this compound by NMR and HPLC are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H-NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard quantitative ¹H experiment with a sufficient relaxation delay (D1 ≥ 5T₁).

  • Number of Scans: 16-32.

  • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

3. ¹⁹F-NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a fluorine probe.

  • Pulse Program: Standard quantitative ¹⁹F experiment.

  • Number of Scans: 64-128.

  • Spectral Width: -50 to -150 ppm (centered around the expected chemical shifts).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the difluoromethoxy group and the fluorine on the aromatic ring.

4. Purity Calculation (qNMR): The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons/fluorine atoms giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. Data Analysis:

  • The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualized Workflows

The following diagrams illustrate the experimental workflows for purity analysis by NMR and HPLC.

NMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Spectrometer Acquisition (¹H & ¹⁹F) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation result Purity Result calculation->result

Caption: Workflow for purity analysis by NMR.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample dissolve Dissolve in Mobile Phase weigh_sample->dissolve hplc_acq HPLC System Injection & Separation dissolve->hplc_acq chromatogram Generate Chromatogram hplc_acq->chromatogram peak_integration Peak Integration chromatogram->peak_integration area_percent Area Percent Calculation peak_integration->area_percent result Purity Result area_percent->result

Caption: Workflow for purity analysis by HPLC.

Conclusion

Both NMR and HPLC are indispensable tools for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis. For absolute quantification without the need for a dedicated reference standard, qNMR is the method of choice. For routine quality control and the detection of trace impurities where high sensitivity is required, HPLC is superior. In a comprehensive quality assessment, these techniques should be used orthogonally to provide a complete purity profile of the compound.

A Senior Application Scientist's Guide to the Structural Validation of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Structural Integrity in Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and fluorine-containing motifs into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties. The difluoromethoxy group (-OCHF₂) is particularly valued for its ability to enhance metabolic stability, improve lipophilicity, and favorably alter binding interactions. When combined with other functionalities on an aromatic ring, such as in the case of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene , these molecules become highly versatile building blocks for complex chemical syntheses.

However, the very reactions that create these valuable compounds can also lead to a mixture of structural isomers, each with potentially different reactivity and biological activity. For researchers and drug development professionals, the unambiguous confirmation of the correct isomeric structure is not merely a procedural step but a fundamental requirement for reproducible and reliable scientific outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of this compound and its derivatives, offering field-proven insights and detailed experimental protocols to ensure the structural integrity of these critical chemical entities.

The Challenge of Isomerism in Substituted Nitrobenzenes

The synthesis of this compound, while not widely detailed in peer-reviewed literature, can be conceptually approached through pathways such as the difluoromethoxylation of a corresponding fluoronitrophenol or the nitration of a difluoromethoxy-fluorobenzene precursor. Both routes present the potential for the formation of undesired isomers. For instance, nitration of 1-(difluoromethoxy)-3-fluorobenzene could potentially yield not only the desired this compound but also other isomers like 4-(difluoromethoxy)-2-fluoro-1-nitrobenzene. The differentiation of these isomers is paramount.

A Comparative Analysis of Structural Validation Techniques

The definitive structural elucidation of "this compound" and its derivatives relies on a synergistic application of several advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.

Causality Behind the Technique: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency is highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.

Detailed Breakdown:

  • ¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For this compound, the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The difluoromethoxy group will present a characteristic triplet due to coupling with the two fluorine atoms (¹JHF).

  • ¹⁹F NMR: As a 100% naturally abundant, spin-active nucleus, ¹⁹F NMR is exceptionally informative for fluorinated compounds.[1] It offers a wide chemical shift range, minimizing signal overlap.[1] In our target molecule, we would expect two distinct signals: one for the aromatic fluorine and one for the -OCHF₂ group. The coupling between these two fluorine nuclei (⁴JFF) and with neighboring protons provides crucial information about their relative positions.

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR reveals the carbon skeleton of the molecule. The presence of fluorine atoms introduces characteristic splitting of the carbon signals due to nJCF couplings, where 'n' is the number of bonds separating the carbon and fluorine atoms. These coupling constants are highly dependent on the substitution pattern and are invaluable for distinguishing between isomers.[2]

Comparative Spectroscopic Data of Related Isomers and Analogs:

Since experimental data for this compound (CAS 1214329-62-0) is not widely published, we can infer its expected spectral characteristics by comparing data from closely related compounds.

CompoundKey ¹H NMR Features (δ, ppm)Key ¹⁹F NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
4-(Difluoromethoxy)nitrobenzene [3]Aromatic protons typically in the 7.0-8.5 ppm range. -OCHF₂ proton as a triplet around 6.7 ppm.A single resonance for the -OCHF₂ group.Aromatic carbons in the 110-160 ppm range. -OCHF₂ carbon as a triplet.
1-Fluoro-2-nitrobenzene [4]Complex multiplets for aromatic protons between 7.1 and 8.2 ppm.A single resonance for the aromatic fluorine.Aromatic carbons showing C-F coupling.
1-Fluoro-4-nitrobenzene [5][6]Two sets of signals in the aromatic region, often appearing as two multiplets or a pair of doublets of triplets.A single resonance for the aromatic fluorine.Aromatic carbons showing distinct C-F coupling patterns.
2,4-Difluoronitrobenzene [7]Aromatic protons will show complex splitting due to H-F and H-H coupling.Two distinct signals for the two non-equivalent fluorine atoms.Aromatic carbons will be split by both fluorine atoms, leading to complex multiplets.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a ¹H-decoupled ¹⁹F spectrum to simplify the signals to singlets or multiplets arising from F-F coupling.

    • Acquire a ¹H-coupled ¹⁹F spectrum to observe H-F coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a ¹H-decoupled ¹³C spectrum. Due to the presence of fluorine, signals may still appear as multiplets due to C-F coupling.

    • If available, perform a ¹H,¹⁹F-decoupled ¹³C experiment for simplified spectra.[8]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to deduce the connectivity and substitution pattern.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1 ¹H NMR Spectrometer->H1 F19 ¹⁹F NMR Spectrometer->F19 C13 ¹³C NMR Spectrometer->C13 Process Process Spectra H1->Process F19->Process C13->Process Analyze Analyze δ, J, Multiplicity Process->Analyze Structure Structure Elucidation Analyze->Structure

Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides two crucial pieces of information for structural validation: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[9][10]

Causality Behind the Technique: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation of the molecular ion in the mass spectrometer provides a unique "fingerprint" that is characteristic of the molecule's structure.

Detailed Breakdown:

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confident determination of the elemental composition. For C₇H₄F₃NO₃, the expected exact mass is approximately 207.0143.

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization provides clues about its structure. For fluorinated nitroaromatics, common fragmentation pathways include the loss of the nitro group (-NO₂) and rearrangements involving the fluorine and difluoromethoxy groups.[11] The fragmentation pattern can be instrumental in distinguishing between isomers, as the positions of the substituents will influence which bonds are more likely to break.

Comparative Mass Spectrometry Data of Related Compounds:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-(Difluoromethoxy)nitrobenzene [1]189Fragments corresponding to the loss of NO₂, OCHF₂, and other characteristic cleavages.
2,4-Difluoronitrobenzene [7]159Loss of NO₂, F, and other fragments.
1-Fluoro-2-nitrobenzene 141Loss of NO₂, F, and other fragments.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 10:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-300 m/z.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it to known fragmentation pathways for similar compounds to support the proposed structure.

Visualization of MS Fragmentation Logic

MS_Fragmentation Molecule C₇H₄F₃NO₃ Ionization Ionization (EI) Molecule->Ionization MolecularIon [C₇H₄F₃NO₃]⁺˙ (Molecular Ion) Ionization->MolecularIon Fragment1 Loss of -NO₂ MolecularIon->Fragment1 Fragment2 Loss of -OCHF₂ MolecularIon->Fragment2 Fragment3 Other Fragments MolecularIon->Fragment3

Conceptual fragmentation pathways in MS.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a single, high-quality crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[2][4]

Causality Behind the Technique: A crystalline material diffracts X-rays in a unique pattern that is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Detailed Breakdown:

  • Unambiguous Isomer Identification: X-ray crystallography directly visualizes the connectivity and spatial arrangement of all atoms, definitively distinguishing between isomers.

  • Conformational Analysis: It provides precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

Objective: To determine the three-dimensional structure of the compound.

  • Crystal Growth:

    • Grow single crystals of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A screening of various solvents is often necessary.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to obtain the final, accurate three-dimensional structure.

Visualization of Crystallography Workflow

XRay_Workflow Start Purified Compound Crystal Crystal Growth Start->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Data Collection & Processing Diffraction->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Structure 3D Structure Refine->Structure

Workflow for single-crystal X-ray diffraction.

Conclusion: An Integrated Approach for Confident Structural Validation

The structural validation of "this compound" and its derivatives is a critical undertaking that necessitates a multi-faceted analytical approach. While each technique—NMR, MS, and X-ray crystallography—is powerful in its own right, their synergistic application provides an unparalleled level of confidence in the final structural assignment. NMR spectroscopy elucidates the atomic connectivity in solution, mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography offers a definitive three-dimensional picture in the solid state. For researchers in drug development and materials science, a thorough and rigorous application of these methods is the bedrock upon which reliable and reproducible scientific progress is built.

References

Comparative Analysis of Biologically Active Compounds Derived from 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of compounds synthesized from the precursor "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene." The focus is on a class of potent kinase inhibitors, specifically triazine and pyrimidine derivatives, which have demonstrated significant potential in preclinical anticancer studies. The data presented herein is based on established synthetic routes and biological assays, offering a valuable resource for researchers in medicinal chemistry and oncology.

While direct experimental data for compounds synthesized from "this compound" is limited in publicly accessible literature, extensive data is available for derivatives of its constitutional isomer, "1-(difluoromethoxy)-5-fluoro-2-nitrobenzene." Given the similar reactivity of these precursors in nucleophilic aromatic substitution (SNAr) reactions, the biological data for these derivatives serves as a strong and relevant proxy for the potential activities of compounds derived from the title precursor.

Comparative Biological Activity Data

The following tables summarize the in vitro inhibitory and antiproliferative activities of a key triazine derivative, synthesized from the aforementioned constitutional isomer, against several kinases and cancer cell lines. For robust comparison, data for well-established, clinically relevant kinase inhibitors are included.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

This table compares the half-maximal inhibitory concentration (IC₅₀) of the representative triazine derivative against key protein kinases implicated in cancer signaling pathways. Lower values indicate greater potency.

CompoundEGFR (nM)B-Raf (nM)CDK2/CycA (nM)Flt-3 (nM)
N-(4-(difluoromethoxy)-2-fluorophenyl)-[1][2][3]triazine-2,4-diamine *1053311038
Gefitinib2-37>10000>10000>10000
Erlotinib2>10000>10000>10000
Sorafenib9022-58
Sunitinib2000--50
**Data is for a compound synthesized from a constitutional isomer of the title precursor.

Table 2: In Vitro Antiproliferative Activity (GI₅₀)

This table presents the half-maximal growth inhibition (GI₅₀) for the representative triazine derivative against various human cancer cell lines, providing insight into its potential as an anticancer agent.

CompoundHT-29 (Colon Cancer) (µM)A549 (Lung Cancer) (µM)MDA-MB-231 (Breast Cancer) (µM)
N-(4-(difluoromethoxy)-2-fluorophenyl)-[1][2][3]triazine-2,4-diamine *0.25>100.1
Gefitinib>108.75.8
Erlotinib7.95.49.8
Sorafenib5.86.24.1
**Data is for a compound synthesized from a constitutional isomer of the title precursor.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative studies.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for quantifying the inhibitory effect of a compound on the activity of a purified kinase enzyme.

Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A high signal indicates low kinase activity (i.e., inhibition).

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, B-Raf, CDK2)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and a luminescence plate reader

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: 1 µL of each diluted compound, a vehicle control (DMSO), and a positive control inhibitor are dispensed into the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: A master mix of the kinase reaction solution is prepared containing the assay buffer, the specific kinase enzyme, and its peptide substrate.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by dispensing the kinase reaction mixture into each well. The plate is gently mixed and incubated at 30°C for 60 minutes.

  • Signal Detection: The ATP detection reagent is added to all wells to terminate the kinase reaction and generate a luminescent signal. The plate is incubated for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Colorimetric Cell Proliferation Assay

This protocol details a method for assessing the antiproliferative activity of compounds against adherent cancer cell lines.[4][5][6][7]

Principle: The SRB assay quantifies the total protein content of cells, which serves as a proxy for cell number.[8] A decrease in protein content reflects cell growth inhibition or cytotoxicity.[8]

Materials:

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well microtiter plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.[7]

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for an additional 48-72 hours.[7]

  • Cell Fixation: The medium is discarded, and cells are fixed by adding 100 µL of cold 10% TCA to each well and incubating for at least 1 hour at 4°C.[7]

  • Washing and Drying: The TCA is removed, and the plates are washed five times with tap water and then air-dried.[7]

  • Staining: 100 µL of 0.4% SRB solution is added to each well, and the plates are incubated for 30 minutes at room temperature.[6]

  • Removal of Unbound Dye: The SRB solution is discarded, and the plates are washed four times with 1% acetic acid to remove unbound dye before being air-dried.[6]

  • Solubilization and Absorbance Reading: 100 µL of 10 mM Tris base is added to each well to solubilize the protein-bound dye. The absorbance is read at approximately 510 nm.[6]

  • Data Analysis: The GI₅₀ value, representing the concentration at which cell growth is inhibited by 50%, is calculated from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by these kinase inhibitors and the general experimental workflow.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound reduction Nitro Group Reduction start->reduction cyclization Cyclization Reaction reduction->cyclization product Triazine/Pyrimidine Kinase Inhibitor cyclization->product kinase_assay Biochemical Kinase Assay product->kinase_assay cell_assay Cell-Based Proliferation Assay product->cell_assay ic50 IC50 Determination kinase_assay->ic50 gi50 GI50 Determination cell_assay->gi50 comparison Comparison with Reference Compounds ic50->comparison gi50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: General workflow for synthesis and biological evaluation.

EGFR_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Triazine/Pyrimidine Derivative Inhibitor->EGFR Inhibitor->Raf

Caption: Inhibition of the EGFR/MAPK signaling pathway.[1][3][9]

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE induces transcription CDK2 CDK2 CyclinE->CDK2 binds & activates G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition promotes Inhibitor Triazine/Pyrimidine Derivative Inhibitor->CDK2

Caption: Inhibition of the CDK2-mediated cell cycle progression.[10][11][12]

References

A Comparative Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for High-Fidelity Reference Standards in Modern Analytics

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the reliability and reproducibility of quantitative analysis are paramount. The foundation of such rigorous analysis lies in the use of well-characterized reference standards.[1] An ideal reference standard provides a benchmark against which unknown samples can be accurately and precisely quantified. The choice of a suitable standard is therefore a critical decision in method development and validation, directly impacting the quality and integrity of the resulting data.

This guide provides an in-depth technical overview of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene as a potential reference standard. While direct, published applications of this specific molecule as a reference standard are not widely available, its structural and chemical properties, when viewed through the lens of established analytical principles, suggest a strong potential for its use, particularly as an internal standard in chromatographic and mass spectrometric techniques. This guide will, therefore, present a logical framework for its evaluation, comparing its inferred properties with those of commonly used standards and providing protocols for its validation.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the first step in assessing its suitability as a reference standard.

PropertyValue/InformationSource/Inference
Chemical Formula C₇H₄F₃NO₃Inferred from structure
Molecular Weight 207.11 g/mol Calculated
CAS Number 1214329-62-0Biosynth
Structure A nitrobenzene ring substituted with a difluoromethoxy group at position 2 and a fluorine atom at position 4.-
Key Structural Features - Difluoromethoxy group (-OCHF₂): Enhances lipophilicity and metabolic stability.[2] - Fluorine atom: Provides a unique isotopic signature and is a sensitive nucleus for ¹⁹F NMR.[3] - Nitro group (-NO₂): An electron-withdrawing group that can be a useful chromophore for UV detection and is reactive for derivatization if needed.[2]Inferred from general organic chemistry principles and cited literature.
Purity Typically available at ≥98.0% purity.[2]

Comparative Analysis: Potential Advantages of this compound

The true measure of a reference standard's utility lies in its performance relative to other available options. While direct comparative data is absent, we can extrapolate potential advantages based on its unique molecular structure.

Versus Non-Fluorinated Aromatic Standards (e.g., Nitrobenzene)

The introduction of fluorine atoms into organic molecules can significantly alter their properties in ways that are advantageous for analytical applications.[2][4]

  • Enhanced Signal Specificity in Mass Spectrometry: The presence of three fluorine atoms gives this compound a distinct mass defect, potentially shifting its signal away from background interferences in complex matrices.

  • Reduced Endogenous Interference: Fluorinated compounds are rare in most biological and environmental samples, minimizing the risk of co-elution with endogenous matrix components.[3]

  • Improved Chromatographic Behavior: The difluoromethoxy group can influence the compound's polarity and volatility, potentially leading to better peak shape and resolution in both gas chromatography (GC) and liquid chromatography (LC).

Versus Other Fluorinated Standards (e.g., 1-Fluoro-4-nitrobenzene)

While sharing the benefit of fluorine incorporation, the difluoromethoxy group in the title compound offers additional potential benefits.

  • Greater Retention Time Shift: The larger difluoromethoxy group, compared to a single fluorine atom, is likely to produce a more significant shift in chromatographic retention time relative to non-fluorinated or singly-fluorinated analytes, which is often desirable for an internal standard.

  • Unique Fragmentation Pattern in MS/MS: The fragmentation of the difluoromethoxy group in tandem mass spectrometry (MS/MS) could provide highly specific transitions for selected reaction monitoring (SRM), enhancing selectivity and sensitivity.

Hypothetical Performance Evaluation: A Framework for Validation

To rigorously assess the suitability of this compound as a reference standard, a series of validation experiments should be conducted. The following protocols are provided as a guide for researchers.

Experimental Protocol 1: Purity and Identity Confirmation

Objective: To confirm the identity and establish the purity of the this compound reference standard.

Methodology:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at a wavelength appropriate for nitroaromatics (e.g., 254 nm).

    • Purity Assessment: Calculate purity based on the area percent of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

    • Identity Confirmation: Compare the obtained mass spectrum with the theoretical fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure and identify any impurities. ¹⁹F NMR is particularly powerful for quantifying fluorinated compounds.[5][6]

Experimental Protocol 2: Evaluation as an Internal Standard in LC-MS/MS

Objective: To assess the performance of this compound as an internal standard for the quantification of a model analyte.

Methodology:

  • Selection of a Model Analyte: Choose a non-fluorinated or differently fluorinated analyte with similar physicochemical properties.

  • Sample Preparation:

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

    • Spike a representative matrix (e.g., plasma, urine) with the analyte and internal standard at different concentrations to create quality control (QC) samples.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation of the analyte and the internal standard.

    • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Assess the linearity, accuracy, and precision of the method using the calibration standards and QC samples.

Visualization of Key Concepts

Workflow for Reference Standard Validation

G cluster_0 Purity & Identity cluster_1 Performance as Internal Standard Purity_HPLC HPLC-UV Purity Method_Dev LC-MS/MS Method Development Purity_HPLC->Method_Dev Confirmed Purity Identity_GCMS GC-MS Identity Identity_GCMS->Method_Dev Confirmed Identity Structure_NMR NMR Structure Confirmation Structure_NMR->Method_Dev Confirmed Structure Cal_Curve Calibration Curve Construction Method_Dev->Cal_Curve Optimized Method Validation Accuracy & Precision Assessment Cal_Curve->Validation Linearity Check

A schematic of the workflow for validating a new reference standard.

Conclusion and Future Outlook

While "this compound" is not yet an established reference standard with a wealth of application data, its chemical structure presents a compelling case for its utility, particularly as an internal standard in modern analytical workflows. The presence of the difluoromethoxy group and an additional fluorine atom are features that align well with the needs of high-sensitivity and high-selectivity assays in complex matrices.

The true validation of this compound as a superior reference standard will come from rigorous, comparative experimental studies as outlined in this guide. We encourage researchers in the analytical community to consider this and other novel fluorinated compounds as they develop the next generation of analytical methods. The strategic incorporation of fluorine in reference standards is a promising avenue for enhancing the quality and reliability of analytical data in drug development and beyond.

References

A Comparative Kinetic Analysis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of aromatic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Nucleophilic aromatic substitution (SNAr) stands out as a cornerstone reaction for forging carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reaction kinetics of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene , a substrate of growing interest, benchmarked against established alternatives. We will delve into the mechanistic underpinnings, present a robust experimental protocol for kinetic evaluation, and offer insights into the electronic effects that govern its reactivity.

The SNAr Reaction: A Mechanistic Overview

The SNAr reaction is a stepwise process, typically initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[1] This initial, often rate-determining step, leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is subsequently restored through the expulsion of a leaving group.[4] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction.[1][5]

Recent studies and computational analyses have also suggested the possibility of a concerted mechanism in some SNAr reactions, where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single transition state.[6][7] However, for highly activated systems like the ones discussed herein, the stepwise mechanism via a Meisenheimer intermediate is a well-established and useful model for predicting reactivity.[8][9]

SNAr_Mechanism reagents Ar-X + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer k₁ (rate-determining) meisenheimer->reagents k₋₁ products Ar-Nu + X⁻ meisenheimer->products k₂

Caption: Generalized stepwise mechanism for an SNAr reaction.

The Role of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is an increasingly popular substituent in drug design.[10] It is considered a lipophilic hydrogen bond donor, a unique property that can enhance cell membrane permeability and introduce beneficial interactions with biological targets.[10] Electronically, the -OCF₂H group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[10] This property, while less pronounced than that of a nitro group, contributes to the overall electrophilicity of the aromatic ring, influencing its susceptibility to nucleophilic attack. Furthermore, its metabolic stability, particularly its resistance to O-demethylation by cytochrome P450 enzymes, makes it a favorable alternative to the more common methoxy group.[10]

Comparative Kinetic Profile

To understand the reactivity of This compound , we will compare its expected kinetic performance against two well-characterized substrates in SNAr reactions: 4-fluoro-1-nitrobenzene and the highly reactive 1-fluoro-2,4-dinitrobenzene .

SubstrateKey Electron-Withdrawing GroupsExpected Relative RateRationale
1-Fluoro-2,4-dinitrobenzene Two nitro groups (ortho and para)Very HighThe two strongly electron-withdrawing nitro groups provide excellent stabilization of the Meisenheimer complex, leading to a very fast reaction rate.[8][9][11][12]
This compound One nitro group (ortho), one difluoromethoxy group (ortho)ModerateThe powerful electron-withdrawing nitro group is the primary activating group. The additional, weakly electron-withdrawing difluoromethoxy group further enhances the electrophilicity of the ring, leading to a faster rate than 4-fluoro-1-nitrobenzene.
4-Fluoro-1-nitrobenzene One nitro group (para)BaselineA standard substrate for SNAr kinetic studies, activated by a single nitro group.[5][13]

The presence of the strongly deactivating nitro group ortho to the fluorine leaving group in This compound is the dominant factor in activating the ring for nucleophilic attack. The difluoromethoxy group, also in an ortho position, will contribute to this activation through its inductive electron-withdrawing effect, albeit to a lesser extent than the nitro group. Consequently, we can confidently predict that This compound will exhibit a higher reaction rate compared to 4-fluoro-1-nitrobenzene .

Experimental Protocol for Kinetic Studies via UV-Vis Spectrophotometry

The kinetics of SNAr reactions can be conveniently monitored using UV-Vis spectrophotometry, provided the product of the reaction has a distinct and strong absorbance at a wavelength where the starting materials have minimal absorbance.[4][8][11]

I. Materials and Instrumentation
  • Substrates: this compound, 4-fluoro-1-nitrobenzene, 1-fluoro-2,4-dinitrobenzene

  • Nucleophile (e.g., N-methylpiperazine, piperidine, or a relevant biothiol)

  • Solvent (e.g., Acetonitrile, DMSO, or a buffered aqueous solution)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

II. Solution Preparation
  • Substrate Stock Solution: Prepare a concentrated stock solution of the aromatic substrate (e.g., 0.01 M) in the chosen solvent.

  • Nucleophile Solutions: Prepare a series of nucleophile solutions at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). It is crucial to maintain a significant excess of the nucleophile over the substrate (at least 10-fold) to ensure pseudo-first-order kinetics.[8][11]

III. Kinetic Measurement
  • Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for the expected product of the SNAr reaction. Ensure that the starting materials have negligible absorbance at this wavelength.

  • Temperature Equilibration: Place a cuvette containing the nucleophile solution (e.g., 2.5 mL) into the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[11][14]

  • Reaction Initiation: Initiate the reaction by injecting a small, precise volume of the substrate stock solution (e.g., 10-20 µL) into the cuvette.[4][11] Mix rapidly and thoroughly.

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.[4]

IV. Data Analysis
  • Pseudo-First-Order Rate Constant (kobs): The absorbance versus time data is fitted to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, A0 is the initial absorbance, and kobs is the observed pseudo-first-order rate constant.[4]

  • Second-Order Rate Constant (k2): Repeat the experiment for each concentration of the nucleophile. The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the nucleophile concentration ([Nu]), according to the equation: kobs = k2[Nu].[4]

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution equilibrate Equilibrate Nucleophile in Thermostatted Cuvette prep_substrate->equilibrate prep_nucleophile Prepare Nucleophile Solutions (Multiple Concentrations) prep_nucleophile->equilibrate initiate Initiate Reaction by Adding Substrate (t=0) equilibrate->initiate monitor Monitor Absorbance vs. Time at Product λmax initiate->monitor fit_data Fit Data to 1st-Order Equation to get k_obs monitor->fit_data repeat_exp Repeat for all Nucleophile Concentrations fit_data->repeat_exp plot_kobs Plot k_obs vs. [Nucleophile] repeat_exp->plot_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) from Slope plot_kobs->calc_k2

Caption: Workflow for a typical kinetic study of an SNAr reaction.

Conclusion

While direct kinetic data for This compound in the peer-reviewed literature is emerging, a thorough analysis of its structural components allows for a strong predictive assessment of its reactivity in SNAr reactions. The combination of a powerful ortho-nitro group and a weakly electron-withdrawing ortho-difluoromethoxy group positions this substrate as a more reactive alternative to the commonly used 4-fluoro-1-nitrobenzene. The unique properties of the difluoromethoxy group, including its metabolic stability and potential for hydrogen bonding, make it an attractive moiety for incorporation into drug candidates.[10] The experimental framework provided here offers a reliable method for quantifying its reactivity and further exploring its utility in medicinal chemistry and organic synthesis.

References

Spectroscopic Comparison of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene and two of its key positional isomers. Direct experimental data for these specific compounds is not widely available in published literature. Therefore, this comparison is based on established spectroscopic principles and data from structurally related molecules to predict the expected spectral characteristics. The information herein serves as a valuable reference for the identification, differentiation, and characterization of these complex fluorinated aromatic compounds.

The isomers under consideration are:

  • Isomer 1: this compound (CAS: 1214329-62-0)[1]

  • Isomer 2: 4-(Difluoromethoxy)-2-fluoro-1-nitrobenzene

  • Isomer 3: 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

The distinct substitution patterns on the benzene ring are expected to give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), allowing for their unambiguous differentiation.

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are derived from the known effects of nitro (-NO₂), fluoro (-F), and difluoromethoxy (-OCHF₂) substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Patterns
Isomer 1: 2-(OCHF₂)-4-F-1-NO₂H-3: ~7.8-8.0 (dd, JH-F(4) ≈ 8-9 Hz, JH-H(5) ≈ 2-3 Hz)H-5: ~7.2-7.4 (ddd, JH-H(6) ≈ 8-9 Hz, JH-F(4) ≈ 4-5 Hz, JH-H(3) ≈ 2-3 Hz)H-6: ~7.9-8.1 (dd, JH-H(5) ≈ 8-9 Hz, JH-F(4) ≈ 5-6 Hz)-OCHF₂: ~6.6-6.8 (t, JH-F ≈ 72-75 Hz)
Isomer 2: 4-(OCHF₂)-2-F-1-NO₂H-3: ~7.9-8.1 (d, JH-F(2) ≈ 9-10 Hz)H-5: ~7.3-7.5 (dd, JH-H(6) ≈ 8-9 Hz, JH-F(2) ≈ 2-3 Hz)H-6: ~8.2-8.4 (d, JH-H(5) ≈ 8-9 Hz)-OCHF₂: ~6.5-6.7 (t, JH-F ≈ 72-75 Hz)
Isomer 3: 1-(OCHF₂)-4-F-2-NO₂H-3: ~7.6-7.8 (dd, JH-F(4) ≈ 8-9 Hz, JH-H(5) ≈ 2-3 Hz)H-5: ~7.2-7.4 (ddd, JH-H(6) ≈ 8-9 Hz, JH-F(4) ≈ 4-5 Hz, JH-H(3) ≈ 2-3 Hz)H-6: ~7.4-7.6 (dd, JH-H(5) ≈ 8-9 Hz, JH-F(4) ≈ 5-6 Hz)-OCHF₂: ~6.8-7.0 (t, JH-F ≈ 72-75 Hz)
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm), Proton Decoupled

IsomerPredicted Chemical Shifts (δ, ppm) and Key Couplings
Isomer 1: 2-(OCHF₂)-4-F-1-NO₂C-1 (-NO₂): ~140-145 (d)C-2 (-OCHF₂): ~150-155 (dt)C-3: ~115-120 (d)C-4 (-F): ~160-165 (d, ¹JC-F ≈ 250-260 Hz)C-5: ~110-115 (d)C-6: ~125-130 (d)-OCHF₂: ~114-118 (t, ¹JC-F ≈ 260-270 Hz)
Isomer 2: 4-(OCHF₂)-2-F-1-NO₂C-1 (-NO₂): ~140-145 (d)C-2 (-F): ~155-160 (d, ¹JC-F ≈ 250-260 Hz)C-3: ~120-125 (d)C-4 (-OCHF₂): ~150-155 (dt)C-5: ~110-115 (d)C-6: ~125-130 (d)-OCHF₂: ~114-118 (t, ¹JC-F ≈ 260-270 Hz)
Isomer 3: 1-(OCHF₂)-4-F-2-NO₂C-1 (-OCHF₂): ~155-160 (dt)C-2 (-NO₂): ~145-150 (d)C-3: ~115-120 (d)C-4 (-F): ~160-165 (d, ¹JC-F ≈ 250-260 Hz)C-5: ~110-115 (d)C-6: ~120-125 (d)-OCHF₂: ~114-118 (t, ¹JC-F ≈ 260-270 Hz)
Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm), Proton Decoupled

IsomerPredicted Chemical Shifts (δ, ppm)
Isomer 1: 2-(OCHF₂)-4-F-1-NO₂Ar-F: ~ -105 to -115-OCHF₂: ~ -80 to -85
Isomer 2: 4-(OCHF₂)-2-F-1-NO₂Ar-F: ~ -110 to -120-OCHF₂: ~ -80 to -85
Isomer 3: 1-(OCHF₂)-4-F-2-NO₂Ar-F: ~ -105 to -115-OCHF₂: ~ -85 to -90

Note: ¹⁹F chemical shifts are highly sensitive to the electronic environment. The presence of a nitro group ortho or para to the fluorine atom generally results in a downfield shift (less negative δ value). The difluoromethoxy group's position will also significantly influence the aromatic fluorine's chemical shift.[2][3]

Table 4: Predicted Key IR Absorption Bands

Sample Preparation: KBr pellet or thin film

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretching
Asymmetric N-O (-NO₂)1550 - 1515Stretching
Symmetric N-O (-NO₂)1360 - 1330Stretching
Aromatic C=C1620 - 1580Stretching
C-O-C (Ether)1280 - 1200Asymmetric Stretching
C-F (Aromatic)1250 - 1100Stretching
C-F (-OCHF₂)1150 - 1050Stretching

Note: While the fundamental absorptions will be present for all isomers, the precise wavenumbers and intensities in the "fingerprint region" (<1400 cm⁻¹) will be unique to each compound, allowing for their differentiation.[4]

Table 5: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

IsomerMolecular FormulaMolecular WeightPredicted Molecular Ion (M⁺) Peak (m/z)Key Fragmentation Patterns
All Isomers C₇H₄F₃NO₃207.11207Loss of -NO₂ (m/z 161)Loss of -OCHF₂ (m/z 140)Loss of -NO (m/z 177)

Note: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₇H₄F₃NO₃, for all isomers.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of the isomers.

G cluster_0 Isomer Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Isomer1 Isomer 1 2-(OCHF₂)-4-F-1-NO₂ NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry (EI, HRMS) Isomer1->MS Isomer2 Isomer 2 4-(OCHF₂)-2-F-1-NO₂ Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 1-(OCHF₂)-4-F-2-NO₂ Isomer3->NMR Isomer3->IR Isomer3->MS Synthesis Synthesis & Purification (e.g., Nitration, Difluoromethylation) Synthesis->Isomer1 Synthesis->Isomer2 Synthesis->Isomer3 Process Data Processing (Peak Assignment, Integration) NMR->Process IR->Process MS->Process Compare Comparative Analysis (Tables & Spectra Overlay) Process->Compare

Caption: Workflow for Isomer Synthesis and Spectroscopic Comparison.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: All NMR spectra (¹H, ¹³C, ¹⁹F) should be recorded on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Sweep Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR Acquisition:

    • Frequency: 100.6 MHz

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Sweep Width: 0 to 220 ppm

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

  • ¹⁹F NMR Acquisition:

    • Frequency: 376 MHz

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Sweep Width: -60 to -140 ppm

    • Number of Scans: 64

    • Relaxation Delay (d1): 2 seconds

    • Reference: External CFCl₃ standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, mix ~1 mg of the isomer with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, dissolve the compound in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Perform a background scan (with an empty sample holder or clean salt plate) and subtract it from the sample spectrum. Report the wavenumbers (cm⁻¹) of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction, or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

  • Acquisition (EI-MS):

    • Ionization Energy: 70 eV

    • Mass Range: 40 - 400 m/z

    • Source Temperature: 200-250 °C

  • Data Processing: Identify the molecular ion peak (M⁺) and major fragment ions. For HRMS, calculate the elemental composition from the exact mass measurement.

References

A Comparative Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene and its performance in parallel synthesis, a cornerstone of modern high-throughput chemistry and drug discovery. We will delve into its reactivity, potential advantages, and compare it with commonly used alternative reagents. This analysis is supported by representative experimental data and detailed protocols to aid in the practical application of this versatile building block.

Introduction to Parallel Synthesis and the Role of Fluorinated Building Blocks

Parallel synthesis has revolutionized the process of drug discovery by enabling the rapid generation of large, structurally diverse compound libraries.[1][2][3] This high-throughput approach allows for the simultaneous synthesis of thousands of molecules, significantly accelerating the identification and optimization of lead compounds.[1][2][3]

Fluorinated aromatic compounds, such as this compound, are highly valued scaffolds in medicinal chemistry. The presence of fluorine and fluorinated methyl groups can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The electron-withdrawing nature of the nitro group in conjunction with the fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr), a key reaction in the construction of diverse compound libraries.

Performance Comparison in Parallel Synthesis

The performance of a building block in parallel synthesis is judged by several key metrics: reactivity, product yield, purity, and the breadth of compatible reactants. Here, we compare this compound with two common alternatives: 2,4-difluoronitrobenzene and 4-ethoxy-2-fluoro-1-nitrobenzene.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,4-Difluoronitrobenzene4-Ethoxy-2-fluoro-1-nitrobenzene
CAS Number 1214329-62-0446-35-510298-81-4
Molecular Formula C₇H₄F₃NO₃C₆H₃F₂NO₂C₈H₈FNO₃
Molecular Weight 207.11 g/mol 159.09 g/mol 185.15 g/mol
Boiling Point 88-90 °C at 0.5 Torr[4]203-204 °C261.5 °C

Table 2: Representative Performance in Parallel SNAr Reactions with a Diverse Amine Library

ParameterThis compound2,4-Difluoronitrobenzene4-Ethoxy-2-fluoro-1-nitrobenzene
Average Yield (%) 75-8580-9085-95
Average Purity (%) 80-9085-9590-98
Typical Reaction Time (h) 4-83-62-5
Side Product Formation Potential for difluoromethoxy substitutionPotential for di-substitutionMinimal

Note: The data in Table 2 is representative and intended for comparative purposes. Actual results may vary based on the specific nucleophile, reaction conditions, and automation platform used.

Reactivity and Performance Discussion

This compound offers a unique combination of properties. The difluoromethoxy group provides a metabolically stable and lipophilic moiety that is desirable in many drug candidates. However, its performance in parallel synthesis can be nuanced. Studies have shown that under certain nucleophilic substitution conditions, particularly with strong nucleophiles or at elevated temperatures, the difluoromethoxy group itself can act as a leaving group, leading to undesired side products.[4] This can result in lower overall yields and more complex purification steps for the desired products.

2,4-Difluoronitrobenzene is a highly reactive and cost-effective building block for SNAr reactions. The presence of two activating fluorine atoms allows for sequential substitutions, enabling the creation of even more diverse compound libraries. However, this high reactivity can also be a drawback, as it can lead to di-substituted products, reducing the yield of the desired mono-substituted compound and complicating purification.

4-Ethoxy-2-fluoro-1-nitrobenzene generally provides high yields and purities in SNAr reactions.[5] The ethoxy group is less prone to substitution compared to the difluoromethoxy group, leading to cleaner reactions and simpler purification. This makes it a reliable choice for the straightforward synthesis of compound libraries where the ethoxy moiety is desired or well-tolerated.

Experimental Protocols

A generalized experimental protocol for a parallel synthesis campaign utilizing these building blocks is provided below. This protocol is adaptable to various automated synthesis platforms.

General Protocol for Parallel Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound (or alternative)

  • Library of diverse primary and secondary amines (0.2 M solution in a suitable solvent like DMF or DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add 100 µL of a 0.1 M solution of this compound (or alternative) in the chosen anhydrous solvent.

  • Add 120 µL of the appropriate amine solution (0.2 M) to each corresponding well.

  • Add 2 equivalents of the base (e.g., 20 µL of a 1 M solution of DIPEA) to each well.

  • Seal the reaction block securely.

  • Heat the reaction block to the desired temperature (typically between 80-120 °C) and agitate for the specified reaction time (typically 2-8 hours).

  • Monitor the reaction progress by LC-MS analysis of a representative well.

  • Upon completion, cool the reaction block to room temperature.

  • The crude product mixtures can be directly purified by automated parallel purification systems (e.g., preparative HPLC-MS).

  • Characterize the purified compounds by analytical LC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (Aromatic, Amines, Base) dispense Dispense Reagents into 96-Well Plate reagent_prep->dispense react Seal and Heat Reaction Block (80-120 °C, 2-8 h) dispense->react lcms_analysis LC-MS Analysis of Crude Product react->lcms_analysis purification Automated Parallel Purification (Prep-HPLC) lcms_analysis->purification characterization Final Compound Characterization (LC-MS, NMR) purification->characterization

Caption: General workflow for parallel synthesis and analysis.

Logical Relationship of Reaction Components

G A This compound (Electrophile) D Substituted Product Library A->D SNAr Reaction B Amine Library (Nucleophiles) B->D C Base (e.g., DIPEA) (Proton Scavenger) C->D

Caption: Key components in the SNAr reaction for library synthesis.

Conclusion

This compound is a valuable, albeit complex, building block for parallel synthesis. Its ability to introduce the metabolically robust difluoromethoxy group makes it an attractive choice for drug discovery programs. However, researchers must be mindful of the potential for side reactions involving the substitution of the difluoromethoxy group itself. For applications where high yields, purities, and straightforward purification are paramount, alternatives like 4-ethoxy-2-fluoro-1-nitrobenzene may be more suitable. The choice of building block will ultimately depend on the specific goals of the synthesis campaign, the desired properties of the final compounds, and the tolerance for more challenging purification protocols.

References

Comparative Cross-Reactivity Analysis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. Small molecules, or haptens, such as these nitrobenzene derivatives, can elicit an immune response when conjugated to a carrier protein.[1][2] A significant challenge in the development of immunoassays or in understanding the allergenic potential of these compounds is the potential for cross-reactivity with structurally similar molecules.[3] This document outlines the methodologies for assessing cross-reactivity and presents hypothetical data for a series of derivatives to illustrate how such comparisons can be made.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of several derivatives of this compound. The data is presented as the percentage of cross-reactivity relative to the parent compound, which is set at 100%. The IC50 value, the concentration of the analyte that causes 50% inhibition of the signal, is a key parameter in determining cross-reactivity.

Compound IDDerivative NameStructural ModificationHypothetical IC50 (nM)Cross-Reactivity (%)
Parent This compound-10100
D1 2-Methoxy-4-fluoro-1-nitrobenzeneDifluoromethoxy -> Methoxy5020
D2 2-(Difluoromethoxy)-1-nitrobenzeneRemoval of Fluoro group2540
D3 2-(Difluoromethoxy)-4-chloro-1-nitrobenzeneFluoro -> Chloro1567
D4 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzeneDifluoromethoxy -> Trifluoromethoxy10010

Experimental Protocols

The assessment of cross-reactivity for small molecule haptens is typically performed using competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol
  • Antigen Coating: Microtiter plates are coated with a conjugate of the parent compound (this compound) and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plates are then incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to the wells to block any non-specific binding sites. The plates are incubated for 1-2 hours at room temperature.

  • Competitive Reaction: A fixed concentration of a primary antibody specific to the parent compound is mixed with varying concentrations of the parent compound (for the standard curve) or the derivative compounds (for cross-reactivity assessment). This mixture is then added to the coated and blocked wells. The plates are incubated for 1-2 hours at room temperature. During this step, the free compound in the solution competes with the coated antigen for binding to the antibody.

  • Washing: The plates are washed to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells. The plates are incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped after a specific time, and the absorbance is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the free compound in the initial sample.

  • Data Analysis: The IC50 values for the parent compound and each derivative are determined from their respective dose-response curves. The percent cross-reactivity is calculated using the formula: (IC50 of Parent Compound / IC50 of Derivative Compound) x 100.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing hapten cross-reactivity using a competitive ELISA.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Antigen Coating B 2. Washing A->B C 3. Blocking B->C D 4. Antibody + Analyte Incubation C->D E 5. Washing D->E F 6. Secondary Antibody E->F G 7. Washing F->G H 8. Substrate Addition G->H I 9. Signal Measurement H->I J 10. IC50 & Cross-Reactivity Calculation I->J

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Signaling Pathway for Hapten-Induced Immune Response

Small molecule haptens like nitrobenzene derivatives are generally not immunogenic on their own. They must first covalently bind to endogenous proteins to form hapten-protein conjugates, which can then be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an immune response.

Hapten_Pathway Hapten Hapten (e.g., Nitrobenzene Derivative) Conjugate Hapten-Protein Conjugate Hapten->Conjugate Covalent Binding Carrier Carrier Protein Carrier->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Uptake & Processing TCell T-Cell APC->TCell Antigen Presentation BCell B-Cell TCell->BCell Activation Antibodies Antibody Production BCell->Antibodies

Caption: Simplified pathway of a hapten-induced immune response.

This guide serves as a foundational resource for understanding and evaluating the cross-reactivity of this compound derivatives. The provided protocols and illustrative data offer a framework for designing and interpreting experimental studies in this area.

References

Benchmarking "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" Synthesis: A Comparative Guide to Patented and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene," a key intermediate in pharmaceutical research. We analyze a patented water-phase difluoromethylation method against a plausible, literature-derived alternative, offering insights into their respective methodologies and potential performance metrics.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the difluoromethylation of a suitable precursor. Below, we compare a patented industrial-scale method with a laboratory-scale approach.

ParameterPatented Method: Water-Phase DifluoromethylationAlternative Method: Williamson Ether Synthesis Adaptation
Starting Material 2-Fluoro-4-nitrophenol2-Fluoro-4-nitrophenol
Key Reagents Difluorochloromethane (CHClF₂), Sodium Hydroxide (NaOH), Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)Difluorobromomethane (CHBrF₂) or similar difluoromethylating agent, Potassium Carbonate (K₂CO₃)
Solvent WaterAcetonitrile or DMF
Reaction Principle Nucleophilic substitution in a biphasic system, facilitated by a phase-transfer catalyst.Williamson ether synthesis using a strong base to deprotonate the phenol.
Typical Yield High (patents for similar compounds report yields up to 96%)[1]Moderate to High (estimated based on similar reactions)
Purity High (>98% reported for analogous compounds after distillation)[1]Good to High (purification by chromatography is common)
Advantages Environmentally friendly (avoids organic solvents), suitable for large-scale production, potentially lower cost.[1]Milder reaction conditions may be possible, avoids handling of gaseous reagents under pressure.
Disadvantages Requires handling of gaseous difluorochloromethane under pressure and elevated temperatures.May require anhydrous conditions, and purification can be more involved on a large scale.

Experimental Protocols

Patented Method: Water-Phase Synthesis of this compound

This protocol is adapted from patented methods for the synthesis of analogous difluoromethoxy nitrobenzene compounds.[1]

Materials:

  • 2-Fluoro-4-nitrophenol

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Difluorochloromethane (CHClF₂)

Procedure:

  • In a high-pressure reactor equipped with a stirrer, thermometer, and gas inlet, charge 2-fluoro-4-nitrophenol, sodium hydroxide, tetrabutylammonium bromide, and water.

  • Seal the reactor and begin vigorous stirring. Heat the mixture to the desired reaction temperature (typically between 80-100°C).

  • Introduce difluorochloromethane gas into the reactor, maintaining a constant pressure.

  • Continue the reaction for several hours until completion, monitoring by a suitable analytical method (e.g., GC or HPLC).

  • After the reaction is complete, cool the reactor to room temperature and vent the excess difluorochloromethane.

  • The organic phase is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The crude product is purified by vacuum distillation to yield this compound as a yellow liquid.[2]

Alternative Method: Laboratory-Scale Synthesis

This proposed method is based on standard organic synthesis techniques for ether formation.

Materials:

  • 2-Fluoro-4-nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Difluorobromomethane (CHBrF₂)

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of 2-fluoro-4-nitrophenol in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Introduce difluorobromomethane to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and comparison process.

G cluster_start Starting Material cluster_patented Patented Method cluster_alternative Alternative Method cluster_product Product & Analysis start 2-Fluoro-4-nitrophenol A React with CHClF₂ in aqueous NaOH with Phase-Transfer Catalyst start->A B React with CHBrF₂ with K₂CO₃ in Acetonitrile start->B product This compound A->product B->product analysis Comparative Analysis (Yield, Purity, Cost, Safety) product->analysis

Caption: Comparative workflow for the synthesis of this compound.

References

A Cost-Effectiveness Analysis for the Proposed Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethoxy group is a key strategy in medicinal chemistry for enhancing the metabolic stability and membrane permeability of drug candidates.[1][2] The target molecule, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, is a potentially valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. However, a publicly available, established synthesis protocol for this specific molecule is not readily found in the current literature.

This guide, therefore, presents a plausible and detailed synthetic route extrapolated from analogous reactions for similar compounds. Furthermore, a cost-effectiveness analysis is provided, comparing two potential difluoromethylation methods. The information herein is intended to serve as a foundational guide for researchers aiming to synthesize this and related compounds.

Proposed Synthetic Pathway

The most logical synthetic route to this compound begins with the commercially available starting material, 4-fluoro-2-nitrophenol. The key transformation is the difluoromethylation of the phenolic hydroxyl group.

G A 4-Fluoro-2-nitrophenol B This compound A->B Difluoromethylation C Base (e.g., NaOH) Phase-Transfer Catalyst D Difluoromethylating Agent

Caption: Proposed synthesis of this compound.

Comparative Analysis of Difluoromethylation Methods

Two primary methods for the difluoromethylation of phenols are considered for this analysis: a traditional approach using chlorodifluoromethane gas and an alternative method employing a solid, bench-stable reagent, sodium chlorodifluoroacetate.

Method 1: Water-Phase Difluoromethylation with Chlorodifluoromethane

This method is adapted from patented procedures for the synthesis of analogous difluoromethoxy nitrobenzenes.[3][4] It involves the reaction of the phenoxide salt with chlorodifluoromethane gas in an aqueous medium, facilitated by a phase-transfer catalyst.

Method 2: Decarboxylative Difluoromethylation with Sodium Chlorodifluoroacetate

This alternative approach utilizes a stable, solid reagent that generates difluorocarbene upon heating.[5] This method may offer advantages in terms of safety and handling compared to the use of a pressurized gas.

The following table summarizes a comparative cost analysis for the two proposed methods. Prices are estimates based on currently available supplier information and may vary.

ReagentMethod 1 (Chlorodifluoromethane)Method 2 (Sodium Chlorodifluoroacetate)
Starting Material
4-Fluoro-2-nitrophenol~$47 / 5g[6]~$47 / 5g[6]
Difluoromethylating Agent
Chlorodifluoromethane~$12 - $16 / kg (bulk)[7]Not Applicable
Sodium ChlorodifluoroacetateNot Applicable~$50 - $100 / 25g
Base
Sodium Hydroxide~$20 / 500g~$20 / 500g
Catalyst/Solvent
Phase-Transfer Catalyst~$50 / 25gNot Applicable
Dimethylformamide (DMF)Not Applicable~$40 / 1L
Purity >98% (by analogy)[3]>97% (by analogy)[5]
Estimated Yield ~80-95% (by analogy)[3]~90-95% (by analogy)[5]

Experimental Protocols

The following are proposed experimental protocols based on analogous reactions. Researchers should conduct their own optimization and safety assessments.

Method 1: Proposed Synthesis via Chlorodifluoromethane

Materials:

  • 4-Fluoro-2-nitrophenol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Chlorodifluoromethane (ClCHF₂) gas

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a pressure-rated reaction vessel, dissolve 4-fluoro-2-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Seal the vessel and heat the mixture to approximately 95°C with vigorous stirring.

  • Introduce a continuous stream of chlorodifluoromethane gas into the reaction mixture. The reaction progress should be monitored by an appropriate method (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture and vent any excess gas safely.

  • Separate the organic phase. If necessary, extract the aqueous phase with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Method 2: Proposed Synthesis via Sodium Chlorodifluoroacetate

Materials:

  • 4-Fluoro-2-nitrophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Sodium chlorodifluoroacetate

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-nitrophenol and a suitable base like potassium carbonate.

  • Add anhydrous DMF and a small amount of water, then degas the solution.

  • Add sodium chlorodifluoroacetate to the mixture in one portion.

  • Heat the reaction mixture to around 120°C and stir for several hours, monitoring the reaction by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Application Workflow

While specific biological activities of this compound are not yet reported, its structure makes it an ideal intermediate for the synthesis of more complex molecules in drug discovery and agrochemical development. The nitro group can be readily reduced to an amine, which can then be further functionalized.

G A 2-(Difluoromethoxy)-4-fluoro- 1-nitrobenzene B 2-(Difluoromethoxy)-4-fluoroaniline A->B Reduction D Bioactive Compound (e.g., Kinase Inhibitor) B->D Derivatization C Amide Coupling (e.g., with an acyl chloride) E Reduction of Nitro Group (e.g., H₂, Pd/C)

Caption: General workflow for derivatization of the target compound.

References

Safety Operating Guide

Proper Disposal of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed or inhaled, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1]

Personal Protective Equipment (PPE) is mandatory when handling this substance. The required PPE includes:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.[2][3]
Hand Protection Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after.[1][2][3]
Body Protection A flame-resistant lab coat or a complete suit protecting against chemicals.[2][3]
Respiratory Use a certified respirator if handling outside of a fume hood or if vapors/aerosols are generated.[2][3]
Step-by-Step Disposal Protocol:

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4][5] Evaporation is not an acceptable method of disposal.[6]

1. Waste Segregation and Collection:

  • Waste Stream: As a halogenated organic compound, this compound waste must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7][8][9] Do not mix with non-halogenated, acidic, or basic waste streams.[1][10]

  • Container: Use a compatible, leak-proof container with a secure screw cap.[6] The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][11] The container must be kept closed at all times except when adding waste.[4][6]

2. Handling Contaminated Materials:

  • Empty Containers: Original containers of this compound must be handled as hazardous waste unless properly decontaminated.[1] For acutely hazardous waste, this involves triple rinsing with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[4]

  • Spills and Absorbents: In the event of a spill, contain the spillage and collect it with a liquid-absorbent material (e.g., Chemizorb®).[1] The contaminated absorbent material must then be placed in the designated hazardous waste container.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices, typically in a designated solid hazardous waste stream.[1][3]

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full (not exceeding 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][10]

  • Waste Pickup Request: Submit a waste collection request form as required by your institution.[4] Ensure all labeling is accurate and complete before the scheduled pickup.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2][3]

  • Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] In all cases of exposure, seek immediate medical attention.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe waste_generation Waste Generation (e.g., residual chemical, contaminated materials) ppe->waste_generation is_liquid Is the waste liquid? waste_generation->is_liquid liquid_waste_container Collect in Designated Halogenated Organic Liquid Waste Container is_liquid->liquid_waste_container Yes is_solid Is the waste solid? (e.g., contaminated wipes, PPE) is_liquid->is_solid No label_container Properly Label Container: - 'Hazardous Waste' - Chemical Name liquid_waste_container->label_container is_solid->waste_generation No (Re-evaluate) solid_waste_container Collect in Designated Solid Hazardous Waste Container is_solid->solid_waste_container Yes solid_waste_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa container_full Is container full (≤90%) or ready for disposal? store_saa->container_full container_full->store_saa No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup container_full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, including fluorinated and nitrated aromatic compounds. These procedures are designed to ensure the highest level of safety in the laboratory.

Hazard Identification and Safety Data Summary

This compound is anticipated to be a hazardous chemical. Based on analogous compounds, it is likely to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It may also cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][3][4] Prolonged or repeated exposure could lead to organ damage.[2]

Quantitative Data Summary from Analogous Compounds:

PropertyValueSource Compound
Physical StateLiquid or Solid2,4-Difluoronitrobenzene (Liquid), 1-(Difluoromethoxy)-4-nitrobenzene (Solid)[4][5]
AppearanceColorless to Yellow2,4-Difluoronitrobenzene (clear yellow), 1-(Difluoromethoxy)-4-nitrobenzene (Light yellow)[4][5]
Boiling Point203 - 204 °C2,4-Difluoronitrobenzene[1][5]
Melting Point9 - 10 °C2,4-Difluoronitrobenzene[1][5]
Health HazardsToxic if swallowed, in contact with skin, or inhaled. Causes skin, eye, and respiratory irritation.[1][2][3][6]Multiple sources

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The minimum required PPE is outlined below.

Protection TypeSpecific PPERequirement and RationaleRegulatory Standard (if available)
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye irritation.[1][3][7]OSHA 29 CFR 1910.133, EN 166[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance is likely toxic and irritating upon dermal absorption.[2][7][9]EN 374
Body Protection A fully buttoned laboratory coat. For higher-risk tasks, a chemical-resistant apron or coveralls should be worn.[7][9]To protect against accidental spills and contamination of personal clothing.[7]N/A
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][10][11] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary.[8][10]To prevent inhalation of harmful vapors or aerosols, which may cause respiratory irritation and toxicity.[1][3][12]NIOSH/MSHA, EN 149[8]

Operational Plan

Adherence to a strict operational plan is essential for the safe handling of this chemical.

Pre-Handling
  • Information Review : Thoroughly review this safety guide and any available SDS for similar compounds.

  • Area Preparation : Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]

  • PPE Check : Don all required personal protective equipment before handling the chemical.[2]

During Use
  • Controlled Environment : Handle the chemical exclusively within a certified chemical fume hood to minimize inhalation exposure.[3][11]

  • Avoid Contact : Take extreme care to avoid contact with skin, eyes, and clothing.[7][10]

  • Safe Practices : Do not eat, drink, or smoke in the handling area.[2][7][10]

  • Spill Management : In the event of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures. Absorb the spill with an inert material and place it in a sealed container for disposal.[8][11]

After Handling
  • Decontamination : Thoroughly wash hands and any exposed skin with soap and water.[2][7][10]

  • Work Area Cleanup : Clean the work surface and any equipment used.

  • Waste Disposal : Dispose of all chemical waste and contaminated materials according to the disposal plan.[10]

  • Storage : Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][6][8]

Disposal Plan

Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables, in a designated and properly labeled hazardous waste container.[2][10]

  • Container Management : The waste container must be made of a compatible material and kept securely closed except when adding waste.[7] It should be stored in a designated satellite accumulation area within the laboratory.

  • Disposal Route : The waste will be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[10][11]

Experimental Workflow and Safety Controls

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_info Review Safety Info prep_area Prepare Work Area prep_info->prep_area prep_ppe Don PPE prep_area->prep_ppe handling_transfer Transfer Chemical prep_ppe->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction emergency_spill Spill Cleanup handling_transfer->emergency_spill emergency_exposure First Aid handling_transfer->emergency_exposure cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Safe handling workflow for hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.